Tau Peptide (294-305) (human)
Descripción
BenchChem offers high-quality Tau Peptide (294-305) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (294-305) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H85N17O17 |
|---|---|
Peso molecular |
1208.3 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H85N17O17/c1-5-27(4)42(67-47(80)32(18-36(55)70)65-45(78)33(19-40(74)75)63-43(76)29(54)11-6-8-14-52)49(82)62-30(12-7-9-15-53)44(77)64-31(17-28-20-56-25-60-28)46(79)66-41(26(2)3)50(83)68-16-10-13-35(68)48(81)59-22-38(72)57-21-37(71)58-23-39(73)61-34(24-69)51(84)85/h20,25-27,29-35,41-42,69H,5-19,21-24,52-54H2,1-4H3,(H2,55,70)(H,56,60)(H,57,72)(H,58,71)(H,59,81)(H,61,73)(H,62,82)(H,63,76)(H,64,77)(H,65,78)(H,66,79)(H,67,80)(H,74,75)(H,84,85)/t27-,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1 |
Clave InChI |
AAHPBNWQFWCVRN-OCGNHMAPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Tau Peptide (294-305) in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the Tau peptide fragment (294-305) in neurodegeneration. The content is structured to offer a comprehensive resource for researchers and professionals involved in the study of tauopathies and the development of related therapeutics.
Core Concepts and Mechanism of Action
The Tau peptide (294-305), with the sequence KDNIKHVPGGGS, is a critical region within the microtubule-binding domain of the Tau protein. This fragment is implicated in pathological Tau-Tau interactions, which are a hallmark of neurodegenerative diseases such as Alzheimer's disease[1]. The therapeutic potential of targeting this specific peptide is highlighted by its use as the antigenic determinant in the active immunotherapy AADvac1, a vaccine developed to mitigate Tau pathology[1][2].
The primary mechanism of action of soluble, extracellular Tau fragments, including the 294-305 region, involves their interaction with neuronal receptors, leading to a cascade of neurotoxic events.
Interaction with Muscarinic Receptors and Calcium Dysregulation
Emerging evidence indicates that extracellular Tau species can bind to and activate M1 and M3 muscarinic acetylcholine (B1216132) receptors on the neuronal surface[3]. This interaction triggers a significant influx of intracellular calcium ([Ca2+]i), disrupting cellular homeostasis. The sustained elevation of intracellular calcium is a central event in excitotoxicity and can initiate downstream apoptotic pathways.
Figure 1: Signaling pathway of Tau (294-305) induced calcium influx.
Downstream Signaling and Neurotoxicity
The calcium dysregulation initiated by Tau (294-305) can activate several downstream kinases and phosphatases implicated in neurodegeneration:
-
Glycogen Synthase Kinase 3β (GSK-3β): Increased intracellular calcium can lead to the activation of GSK-3β. Activated GSK-3β is a key kinase responsible for the hyperphosphorylation of Tau protein, which in turn promotes the formation of neurofibrillary tangles (NFTs) and further exacerbates Tau pathology[1][4].
-
Calcineurin: This calcium-dependent phosphatase is also activated by elevated intracellular calcium levels. Calcineurin can dephosphorylate Tau, but its sustained activation can also contribute to synaptic dysfunction and neuronal death[3][5].
Figure 2: Downstream effects of increased intracellular calcium.
Quantitative Data Summary
The following tables summarize key quantitative findings related to the Tau (294-305) peptide, primarily derived from clinical trials of the AADvac1 vaccine.
Table 1: AADvac1 Phase II Clinical Trial (ADAMANT) Overview
| Parameter | Value | Reference |
| Trial Duration | 24 months | [6] |
| Participants | 196 (117 AADvac1, 79 Placebo) | [6] |
| Primary Objective | Safety and Tolerability | [6] |
| AADvac1 Dosing | 40 µg per dose, 11 doses | [6] |
Table 2: AADvac1 Phase II Clinical Trial Efficacy and Biomarker Results
| Outcome Measure | AADvac1 Group | Placebo Group | P-value | Reference |
| Serious Adverse Events | 17.1% | 24.1% | - | [6] |
| Adverse Events | 84.6% | 81.0% | - | [6] |
| IgG Antibody Response | 98.2% of patients | - | - | [7] |
| Change in Neurofilament Light Chain (NfL) from baseline | 12.6% increase | 27.7% increase | 0.0039 | [7] |
| Clinical Decline (CDR-SB) in biomarker-confirmed AD | - | - | - | [8] |
| Slowed by | 27% | - | - | [8] |
| Functional Decline (ADCS-MCI-ADL) in biomarker-confirmed AD | - | - | - | [8] |
| Slowed by | 30% | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Tau peptide (294-305).
Tau Peptide Aggregation Assay (Thioflavin T)
This protocol is adapted from standard Thioflavin T (ThT) assay procedures for monitoring protein aggregation.
Objective: To monitor the aggregation kinetics of Tau peptide (294-305) in vitro.
Materials:
-
Tau peptide (294-305), lyophilized
-
Thioflavin T (ThT)
-
Heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Tau peptide (294-305) in sterile water or PBS.
-
Prepare a 1 mM stock solution of ThT in sterile water and filter through a 0.2 µm filter.
-
Prepare a 1 mg/mL stock solution of heparin in sterile water.
-
-
Assay Setup:
-
In each well of the 96-well plate, prepare a reaction mixture with final concentrations of:
-
10-50 µM Tau peptide (294-305)
-
10-20 µM ThT
-
Heparin at a 1:4 molar ratio to the Tau peptide (or as optimized)
-
-
Bring the final volume of each well to 200 µL with PBS.
-
Include control wells with all components except the Tau peptide.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time to obtain the aggregation curve.
-
Figure 3: Workflow for the Thioflavin T aggregation assay.
Neurotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of Tau peptide (294-305) on a neuronal cell line, such as SH-SY5Y.
Objective: To quantify the dose-dependent neurotoxicity of Tau peptide (294-305).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tau peptide (294-305)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Tau peptide (294-305) in serum-free medium.
-
Replace the culture medium with the peptide solutions at various concentrations (e.g., 1-100 µM).
-
Include untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C in the dark.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against peptide concentration to determine the EC50 value.
-
Oxidative Stress Assay (DCFH-DA Assay)
This protocol outlines the measurement of intracellular reactive oxygen species (ROS) production induced by Tau peptide (294-305).
Objective: To quantify the level of oxidative stress in neuronal cells upon exposure to Tau peptide (294-305).
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
Tau peptide (294-305)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of Tau peptide (294-305) for a desired period (e.g., 1-24 hours).
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number if necessary.
-
Express the results as a fold change in ROS production compared to untreated controls.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm) in response to Tau peptide (294-305).
Objective: To assess mitochondrial dysfunction by measuring changes in ΔΨm.
Materials:
-
Neuronal cells
-
Tau peptide (294-305)
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or plate reader with dual-emission detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with Tau peptide (294-305) at desired concentrations and for a specific duration.
-
Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a 1-10 µM working solution of JC-1 in cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Washing and Imaging/Measurement:
-
Wash the cells with warm PBS or culture medium.
-
Immediately image the cells using a fluorescence microscope with filters for both green (monomers, ~530 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Alternatively, use a plate reader to measure the fluorescence intensity in both channels.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.
-
Conclusion
The Tau peptide (294-305) plays a multifaceted role in the mechanisms of neurodegeneration. Its ability to interact with muscarinic receptors and induce calcium dysregulation highlights a critical pathway for its neurotoxic effects. The subsequent activation of downstream signaling molecules like GSK-3β and calcineurin further propagates the pathological cascade. The development of the AADvac1 vaccine, which targets this specific Tau epitope, underscores the therapeutic potential of modulating the activity of this peptide. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of Tau (294-305)-mediated neurodegeneration and to evaluate novel therapeutic interventions.
References
- 1. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis [PeerJ] [peerj.com]
- 3. Calcium phosphatase calcineurin influences tau metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral Ischemia | Tau and GSK-3β are Critical Contributors to α-Synuclein-Mediated Post-Stroke Brain Damage | springermedicine.com [springermedicine.com]
- 5. Tau binds both subunits of calcineurin, and binding is impaired by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
role of Tau Peptide (294-305) in tau protein aggregation
An In-depth Technical Guide on the Role of Tau Peptide (294-305) in Tau Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. While specific short hexapeptide motifs, PHF6* (VQIINK) and PHF6 (VQIVYK), are recognized as the core drivers of fibrillization, the regions flanking these motifs play crucial roles in regulating aggregation propensity. This technical guide focuses on the Tau peptide spanning residues 294-305 (Sequence: KDNIKHVPGGGS), a segment immediately preceding the critical PHF6 motif. We will explore its multifaceted role not as a primary initiator of aggregation, but as a key regulatory domain and a significant therapeutic target. This document synthesizes current understanding, presents quantitative data on related tau fragments, details key experimental protocols for studying tau aggregation, and provides visual diagrams of relevant pathways and workflows.
Introduction to Tau Protein and Aggregation
Tau is an intrinsically disordered protein that, under normal physiological conditions, binds to and stabilizes microtubules in neurons, playing a critical role in axonal transport and cytoskeletal integrity[1][2]. In tauopathies, tau detaches from microtubules, becomes hyperphosphorylated, and self-assembles into insoluble, filamentous aggregates, primarily in the form of paired helical filaments (PHFs) and straight filaments (SFs), which accumulate as neurofibrillary tangles (NFTs) within neurons[1][3][4]. This aggregation process is not random; it is nucleated by specific short sequences within the microtubule-binding region (MTBR) of the protein[5][6][7].
The peptide fragment from residue 294 to 305 is located in a strategic position within the tau sequence, immediately upstream of the highly amyloidogenic PHF6 (306VQIVYK311) motif found in the third microtubule-binding repeat (R3)[8][9]. While not a core amyloid motif itself, this region's conformation, particularly the 301PGGG304 motif which stabilizes a beta-turn, critically influences the aggregation propensity of PHF6[8][9]. Furthermore, its accessibility in pathological tau conformations has made it a prime target for immunotherapeutic strategies, most notably the AADvac1 vaccine, which is based on the Tau (294-305) sequence[1][3][10][11].
The Core Drivers of Tau Aggregation: PHF6 and PHF6*
To understand the role of the 294-305 peptide, it is essential to first recognize the primary drivers of tau aggregation. Research has pinpointed two six-residue motifs within the MTBR as the necessary sequences for tau's amyloidogenicity:
-
PHF6 (275VQIINK280):* Located in the R2 repeat, present in 4R-tau isoforms[5][6][7][12].
-
PHF6 (306VQIVYK311): Located in the R3 repeat, present in all six tau isoforms and considered essential for fibril formation[5][6][7][12].
These short peptides can spontaneously self-assemble into β-sheet-rich fibrils that are structurally similar to the cores of filaments found in disease[5][12]. Landmark cryo-electron microscopy studies have confirmed that the PHF6 motif is an integral part of the ordered core of all known pathological tau fibril structures[12]. The peptide Tau (294-305) exerts its influence by modulating the conformational availability of the adjacent PHF6 motif.
The Multifaceted Role of Tau Peptide (294-305)
A Key Regulator of PHF6-Mediated Aggregation
The sequence 294KDNIKHVPGGGS305 is sufficient to regulate the aggregation of the PHF6 amyloid motif[8][9]. The PGGG sequence (301-304) is particularly important as it stabilizes a β-turn structure immediately preceding VQIVYK[8]. This structural constraint is believed to modulate the propensity of the PHF6 motif to adopt a β-sheet conformation. Mutations within this regulatory region, such as the P301L mutation linked to frontotemporal dementia, can destabilize this turn, thereby increasing the aggregation propensity of the entire protein[8][13][14]. This highlights the critical role of the 294-305 region in maintaining tau in a non-aggregation-prone state.
A Prime Target for Anti-Tau Immunotherapy
The Tau (294-305) peptide is the basis for the active immunotherapy vaccine AADvac1[1][3][11]. This vaccine is designed to stimulate the patient's immune system to produce antibodies that specifically target this region on pathological tau[10][11]. The proposed mechanism is that these antibodies bind to misfolded tau, preventing tau-tau interaction and oligomerization, blocking the prion-like spreading of tau pathology between neurons, and facilitating the clearance of pathological tau by microglia[11]. The selection of this peptide as a vaccine target underscores its exposure in disease-relevant tau conformations and its role in the aggregation pathway.
Quantitative Analysis of Tau Aggregation Inhibition
While direct quantitative data on the aggregation kinetics of the Tau (294-305) peptide itself is not prominently available, studies on related fragments and inhibitors provide valuable context for the potency of interventions targeting the tau aggregation cascade. The following table summarizes reported inhibitory effects from various studies.
| Inhibitor/Modulator | Target / System | Assay | Concentration | Result | Reference |
| RI-AG03 (Retro-inverso peptide) | Recombinant Tau | ThT Assay, EM | Equimolar | >90% reduction in aggregation; no fibrils observed | [15] |
| MAP2 (3R or 4R variants) | Tau amplification in AD brain extracts | Densitometry | Not specified | >80% reduction in tau amplification | |
| KLVFF, P4, P5 (Aβ-derived peptides) | Heparin-induced Tau aggregation | ThS Fluorescence | Not specified | Decreased fluorescence, indicating inhibition | [16] |
| αBcrystallin_8-22 / αBcrystallin_45-61 | Tau microtubule binding region (20 µM) | ThT Assay | 20 µM (Equimolar) | Suppression of aggregation |
This table presents contextual data on the inhibition of tau aggregation by various agents to illustrate typical quantitative outcomes in this research area.
Key Experimental Protocols
Studying the aggregation of tau and the effect of modulators like the Tau (294-305) peptide requires robust and reproducible experimental methods.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring amyloid fibril formation in real-time. ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence intensity that is proportional to the amount of fibrillar aggregates.
Protocol:
-
Reagent Preparation:
-
Tau Peptide/Protein Stock: Prepare a concentrated stock solution of the tau fragment of interest. To ensure a monomeric starting state, pre-treat by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), evaporating the solvent, and resuspending the resulting film in assay buffer immediately before use[17].
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.22 µm syringe filter and store protected from light at 4°C[17][18].
-
Inducer Stock (e.g., Heparin): Prepare a stock solution (e.g., 1 mM or 10 µM) of an aggregation inducer like heparin in dH₂O[17][18].
-
Assay Buffer: Use a suitable buffer such as Phosphate-Buffered Saline (PBS) pH 7.4 or 20 mM Ammonium Acetate pH 7.0[17][18].
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, prepare a master mix for each condition, ensuring enough volume for multiple replicates (typically 3-4).
-
The final concentrations in the reaction well are critical. Common concentrations are: 10-25 µM Tau protein, 2.5-10 µM Heparin, and 10-50 µM ThT[19][18][20][21].
-
Add components in the following order: Assay Buffer, Tau Protein, Heparin, and finally ThT[17][21]. Mix gently by pipetting.
-
-
Plate Reader Measurement:
-
Pipette the reaction mixture (typically 80-200 µL) into the wells of a black, clear-bottom, non-binding 96-well plate[17][18][20].
-
Seal the plate to prevent evaporation[20].
-
Place the plate in a fluorescence plate reader pre-heated to 37°C[18][20].
-
Set the reader to measure fluorescence at regular intervals (e.g., every 2-15 minutes) for a duration of hours to days[17][18][20].
-
Settings: Excitation wavelength ~440-450 nm, Emission wavelength ~480-485 nm[18][20].
-
Incorporate intermittent shaking (e.g., orbital or linear) before each reading to promote aggregation[17][18][20].
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing all components except the tau protein.
-
Plot the average fluorescence intensity against time. The resulting sigmoidal curve allows for the determination of the lag phase, elongation rate, and final plateau fluorescence.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of fibril morphology, confirming the presence of filamentous aggregates and allowing for characterization of their structure (e.g., paired helical vs. straight).
Protocol:
-
Sample Preparation: Take an aliquot from the endpoint of an aggregation reaction (e.g., from the ThT assay). Dilute the sample to a final protein concentration of approximately 2.5-5 µM with assay buffer[19].
-
Grid Preparation: Place a Formvar/carbon-coated copper grid onto a 10 µL droplet of the diluted sample for 1.5-2 minutes[19].
-
Washing & Staining:
-
Final Blotting: Carefully blot away the excess stain solution. Allow the grid to air dry completely.
-
Imaging: Visualize the grid using a transmission electron microscope at various magnifications to observe the morphology of the tau aggregates[22].
Cell-Based Tau Seeding Assay
Cellular models are used to study the "prion-like" seeding and propagation of tau pathology in a more physiologically relevant environment.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as HEK293 cells, that is stably or transiently expressing a fluorescently tagged, aggregation-prone version of human tau (e.g., htau40-P301S-EYFP)[23].
-
Seed Preparation:
-
Generate tau fibrils in vitro using the ThT assay protocol described above.
-
Fragment the mature fibrils into smaller "seeds" via sonication on ice (e.g., 15 seconds of 1s pulses at 30% amplitude)[21]. This creates a homogenous population of seeds efficient for cellular uptake and templating.
-
-
Transfection/Transduction: Introduce the prepared tau seeds into the cultured cells using a transfection reagent (e.g., lipofectamine).
-
Incubation: Culture the cells for a period of 24-48 hours to allow for the uptake of seeds and the templated aggregation of the endogenously expressed tau[23].
-
Analysis: Analyze the formation of intracellular tau aggregates. This can be done via:
-
Fluorescence Microscopy: Directly visualize the formation of fluorescent puncta within the cells.
-
Biochemical Analysis: Lyse the cells, separate soluble and insoluble fractions by centrifugation, and analyze the insoluble fraction for aggregated tau using SDS-PAGE and Western blotting[23][24].
-
Flow Cytometry: For high-throughput applications, especially with split-GFP systems, flow cytometry can quantify the percentage of cells with aggregates[25].
-
Conclusion
The Tau peptide (294-305) represents a region of nuanced importance in the complex process of tau aggregation. While not a primary amyloidogenic motif itself, its structural role in regulating the conformation of the adjacent and highly critical PHF6 hexapeptide places it at a strategic control point in the aggregation cascade. The PGGG turn within this sequence appears to be a key element in maintaining tau's soluble state. The clinical development of the AADvac1 vaccine, which targets this specific peptide sequence, validates its significance as an accessible and relevant epitope in pathological tau species. For researchers and drug developers, the 294-305 region offers a compelling target for therapeutics aimed not at the fibril core itself, but at the conformational changes that precede and enable pathological assembly, providing a promising avenue for the treatment of Alzheimer's disease and other tauopathies.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 4. alzforum.org [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexameric Aggregation Nucleation Core Sequences and Diversity of Pathogenic Tau Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. alzforum.org [alzforum.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Water-directed pinning is key to tau prion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide-based inhibitors of Tau aggregation as a potential therapeutic for Alzheimer’s disease and other Tauopathies - ePrints Soton [eprints.soton.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. MAP2 caps tau fibrils and inhibits aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 21. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. A High-Throughput Drug Screening Assay for Anti-Tau Aggregation Using Split GFP and Flow Cytometry | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
In-Depth Structural Analysis of Human Tau Peptide (294-305): A Technical Guide for Researchers
An examination of the structural and aggregation characteristics of the human Tau peptide (294-305) sequence, a region of significant interest in the development of therapeutics for Alzheimer's disease and other tauopathies.
This technical guide provides a comprehensive overview of the structural analysis of the human Tau peptide spanning residues 294-305. This specific sequence, KDNIKHVPGGGS, has garnered considerable attention within the scientific community, particularly for its role as the epitope for the active immunotherapy candidate AADvac-1, which has been evaluated in clinical trials for Alzheimer's disease.[1] This peptide is located within the second microtubule-binding repeat (R2) of the Tau protein, a region intrinsically involved in the pathological aggregation of Tau into neurofibrillary tangles, a hallmark of several neurodegenerative diseases.[2] Understanding the structural and aggregation properties of this peptide is crucial for the rational design of novel diagnostic and therapeutic strategies targeting Tau pathology.
Peptide Sequence and Physicochemical Properties
The human Tau peptide (294-305) consists of the following 12 amino acid sequence:
Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser
A summary of its basic physicochemical properties is provided in the table below.
| Property | Value |
| Sequence | KDNIKHVPGGGS |
| Molecular Formula | C51H85N17O17 |
| Molecular Weight | 1208.32 g/mol |
| Isoelectric Point (pI) | 9.74 (Predicted) |
| Grand Average of Hydropathicity (GRAVY) | -0.683 (Predicted) |
Structural Characterization
While a high-resolution experimental structure of the isolated Tau (294-305) peptide in its monomeric state is not currently available in public databases, its structural tendencies can be inferred from studies on larger Tau fragments and through computational modeling. As an intrinsically disordered region of the larger Tau protein, this peptide is expected to exist as an ensemble of conformations in solution.[3] However, its location within the aggregation-prone microtubule-binding domain suggests a propensity to adopt a β-sheet conformation upon aggregation.
Molecular dynamics simulations of Tau fragments have provided insights into the conformational landscape of this region. These computational studies help in understanding the potential secondary structure propensities and the impact of post-translational modifications or mutations on the peptide's structure.[4]
Although specific experimental secondary structure percentages for the isolated peptide are not readily found in the literature, a study on larger Tau constructs provided predicted distances between residues 294 and 305 within different tauopathy-associated fibril structures, as determined by DEER (Double Electron-Electron Resonance) spectroscopy. These distances highlight the conformational changes this peptide region undergoes during fibrillization.
| Tauopathy Fibril Fold | Predicted Distance between Residues 294 & 305 (nm) |
| Progressive Supranuclear Palsy (PSP) | 2.8 |
| Globular Glial Tauopathy (GGT) | 3.1 |
| Corticobasal Degeneration (CBD) | 3.6 |
| Limbic-predominant Neuronal inclusion body 4R Tauopathy (LNT) | 3.9 |
Table adapted from data presented in a study on water-directed pinning in Tau prion formation.[5]
Aggregation Properties
The Tau (294-305) peptide is part of a region known to be critical for Tau aggregation. While this short peptide on its own may not readily aggregate under physiological conditions, its propensity to form β-sheet structures is a key driver of the aggregation of the full-length Tau protein. The aggregation kinetics of Tau and its fragments are commonly studied using Thioflavin T (ThT) fluorescence assays, which detect the formation of amyloid-like β-sheet structures.
Due to the limited public data on the specific aggregation kinetics of the isolated Tau (294-305) peptide, a generalized table of kinetic parameters that are typically measured in such assays is provided below. Researchers can utilize the detailed protocol in Section 4.3 to determine these values for the peptide under their specific experimental conditions.
| Kinetic Parameter | Description |
| Lag Time (t_lag) | The initial phase before rapid fibril formation, where nucleation occurs. |
| Elongation Rate (k_app) | The rate of fibril growth during the exponential phase. |
| Maximum Fluorescence Intensity (F_max) | The plateau of the sigmoidal curve, representing the final amount of aggregated peptide. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and structural analysis of the Tau (294-305) peptide.
Peptide Synthesis and Purification
A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is described below. This is a widely used method for generating synthetic peptides for research purposes.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Add this activated amino acid to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
-
Quality Control: Confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric peptide assay.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range, typically 190-260 nm for secondary structure analysis.
-
Use a quartz cuvette with a known path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentages of α-helix, β-sheet, and random coil from the molar ellipticity spectrum.
-
Aggregation Kinetics by Thioflavin T (ThT) Assay
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the Tau peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
-
Reaction Setup:
-
In a 96-well black, clear-bottom plate, mix the peptide solution, ThT solution, and buffer to the desired final concentrations.
-
Include control wells with buffer and ThT only.
-
-
Real-time Monitoring:
-
Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Monitor the fluorescence intensity at regular intervals over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting sigmoidal curve to a suitable equation (e.g., the Boltzmann equation) to determine the lag time, elongation rate, and maximum fluorescence.
-
Conclusion
The human Tau peptide (294-305) represents a critical region within the Tau protein, with significant implications for both physiological function and pathological aggregation. While direct experimental data on the isolated peptide's structure and aggregation kinetics are limited, this guide provides a comprehensive framework for its study. By employing the detailed experimental protocols outlined herein, researchers can further elucidate the biophysical properties of this important peptide, contributing to a deeper understanding of Tau biology and the development of novel therapeutic interventions for tauopathies. The provided workflows and data tables serve as a valuable resource for drug development professionals and scientists engaged in this vital area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 3. New Insights Into Drug Discovery Targeting Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulation of Tau Peptides for the Investigation of Conformational Changes Induced by Specific Phosphorylation Patterns | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
Biophysical Properties of Synthetic Tau Peptide (294-305): A Technical Guide
Sequence: KDNIKHVPGGGS
The synthetic Tau peptide (294-305), with the sequence KDNIKHVPGGGS, represents a critical epitope in the microtubule-binding region of the Tau protein. This region is implicated in the pathological aggregation of Tau into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies. Notably, this peptide is the core component of the active immunotherapy AADvac1, which has undergone clinical trials for Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this synthetic peptide, focusing on its aggregation kinetics, secondary structure, and fibrillar morphology.
Data Presentation
Aggregation Kinetics (Thioflavin T Assay)
| Parameter | Description | Typical Value (Proxy Data) |
| Peptide Concentration | Initial concentration of the synthetic peptide in the assay. | 50 µM[3] |
| Heparin Concentration | Concentration of heparin used as an inducer of aggregation. | 12.5 µM[3] |
| Thioflavin T Concentration | Concentration of the fluorescent dye used for detection. | 20 µM[3] |
| Lag Time (t_lag) | The initial phase before rapid fibril formation begins. | Varies |
| Elongation Rate (k_app) | The rate of fibril growth during the exponential phase. | Varies |
| Plateau Phase | The final phase where the ThT fluorescence reaches a maximum, indicating the completion of fibril formation. | Reached after ~18 hours[3] |
Note: The lag time and elongation rate are highly dependent on experimental conditions and the specific peptide sequence. The values presented are based on a study of a slightly longer, related peptide and should be considered illustrative.
Secondary Structure (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. In its monomeric state, the Tau (294-305) peptide is expected to be predominantly disordered. Upon aggregation, a conformational transition to a β-sheet-rich structure is anticipated.
| Secondary Structure | Description | Expected Percentage (Monomer) | Expected Percentage (Aggregate) |
| α-Helix | Characterized by a helical structure stabilized by hydrogen bonds. | Low | Low |
| β-Sheet | A key structural component of amyloid fibrils. | Low | High |
| Random Coil/Disordered | Lack of a defined secondary structure. | High | Low |
| β-Turn | A structural motif that allows the polypeptide chain to reverse its direction. | Moderate | Moderate |
Note: The exact percentages can vary based on the solvent conditions and the presence of aggregation inducers.
Fibril Morphology (Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology of aggregated peptide structures. Fibrils formed from Tau peptides typically appear as unbranched, elongated structures.
| Parameter | Description | Typical Value |
| Fibril Width | The diameter of the individual fibrils. | 10-20 nm[4][5] |
| Periodicity (Twist) | The distance over which the fibril makes a complete turn (for twisted fibrils). | Varies (e.g., ~80 nm for PHFs)[5] |
| Morphology | Overall appearance of the fibrils. | Straight, unbranched filaments; may exhibit twisting.[3][5] |
Note: The morphology of fibrils can be polymorphic and influenced by the specific assembly conditions.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol outlines the steps to monitor the aggregation kinetics of the synthetic Tau (294-305) peptide.
Materials:
-
Synthetic Tau (294-305) peptide (lyophilized)
-
Thioflavin T (ThT)
-
Heparin (optional, as an inducer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Black, clear-bottom 96-well plates
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL per well, combine the following in order:
-
Gently mix by pipetting. Avoid vortexing.
-
-
Measurement:
-
Pipette 100 µL of the reaction mixture into the wells of a black, clear-bottom 96-well plate. Include control wells with buffer and ThT only.
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the ThT fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[6][7][8]
-
Take readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the lag, elongation, and plateau phases (typically several hours to days).[6]
-
Incorporate intermittent shaking to promote aggregation.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the average fluorescence intensity against time to generate the aggregation curve.
-
Determine the lag time and elongation rate by fitting the data to a sigmoidal function.[7]
-
Circular Dichroism (CD) Spectroscopy
This protocol describes how to analyze the secondary structure of the Tau (294-305) peptide.
Materials:
-
Synthetic Tau (294-305) peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).
-
Use a nitrogen purge to minimize oxygen absorption below 200 nm.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the peptide solution.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the data to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., DichroWeb) with algorithms like CONTIN, SELCON3, or CDSSTR to estimate the percentages of α-helix, β-sheet, random coil, and β-turn structures.[9]
-
Transmission Electron Microscopy (TEM)
This protocol details the preparation and imaging of Tau (294-305) peptide fibrils.
Materials:
-
Aggregated Tau (294-305) peptide solution (from ThT assay or separate incubation)
-
Copper grids with a formvar/carbon film
-
Uranyl acetate (B1210297) solution (2% w/v in water) or other negative stain
-
Filter paper
Procedure:
-
Sample Application:
-
Place a 5-10 µL drop of the aggregated peptide solution onto a piece of parafilm.
-
Float a TEM grid, carbon-side down, on the drop for 1-2 minutes.
-
-
Washing:
-
Briefly wash the grid by floating it on a drop of deionized water.
-
-
Staining:
-
Float the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.
-
-
Drying:
-
Wick away excess stain with the edge of a piece of filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid in a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x) to visualize the fibril morphology.
-
Capture images and measure the width and, if applicable, the periodicity of the fibrils using image analysis software.
-
Mandatory Visualization
Experimental workflow for the biophysical characterization of synthetic Tau peptide (294-305).
Conceptual pathway of Tau peptide aggregation from monomers to mature fibrils.
Hypothesized prion-like spreading of Tau pathology involving extracellular Tau species.
References
- 1. Tau Thioflavin T Assay [protocols.io]
- 2. AADvac1, an Active Immunotherapy for Alzheimer's Disease and Non Alzheimer Tauopathies: An Overview of Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of Core Domain of Fibril-Forming PHF/Tau Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Tau Peptide (294-305) with Full-Length Tau
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The microtubule-associated protein tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. The aggregation of tau into neurofibrillary tangles is a hallmark of these diseases, and understanding the mechanisms driving this process is crucial for the development of effective therapeutics. A key region implicated in tau's pathological transformation is the peptide sequence spanning amino acids 294-305 (KDNIKHVPGGGS). This technical guide provides a comprehensive overview of the current understanding of Tau Peptide (294-305), its interaction with full-length tau, its role in aggregation, and its application in therapeutic strategies. While direct quantitative data on the binding affinity of this specific peptide to full-length tau remains elusive in publicly available literature, its significance is primarily highlighted through its use in the active immunotherapy AADvac1, which has undergone clinical trials. This document summarizes available quantitative data on tau aggregation, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.
The Significance of the Tau (294-305) Region
The Tau Peptide (294-305) is located within the microtubule-binding repeat domain (MTBR) of the tau protein.[1] This region is critical for tau's normal function of stabilizing microtubules, but it is also a core component of the aggregates that form in tauopathies. The sequence KDNIKHVPGGGS has been identified as a structural determinant essential for pathological tau-tau interactions.[2][3] Its exposure in misfolded tau proteins is believed to be a critical step in the initiation and propagation of tau pathology.
The importance of this peptide is underscored by its selection as the epitope for the active immunotherapy AADvac1.[4][5][6] This vaccine is designed to stimulate the production of antibodies that specifically recognize and target misfolded tau, thereby aiming to prevent its aggregation and facilitate its clearance. The development of AADvac1 suggests that the 294-305 region is a key accessible and immunogenic epitope on pathological tau conformations.
Interaction with Full-Length Tau and Aggregation
Role in Aggregation: The MTBR, which contains the 294-305 sequence, is known to be the core component of tau filaments.[1] The aggregation process is thought to follow a nucleation-dependent mechanism, where monomeric tau proteins misfold and self-assemble into small oligomers that act as seeds for the rapid recruitment of more monomers to form larger fibrils. The exposure of regions like 294-305 in a misfolded conformation is likely a critical initiating event in this cascade.
Immunological Interaction: The AADvac1 vaccine, which uses the Tau (294-305) peptide, elicits an antibody response that recognizes pathological tau aggregates in the brains of Alzheimer's disease patients. This indicates that the 294-305 epitope is exposed and accessible on these aggregates, allowing for antibody binding. This interaction is intended to neutralize the toxic effects of tau aggregates and promote their clearance by microglia.
Quantitative Data on Tau Aggregation and Inhibition
The following tables summarize the available quantitative data on the kinetics of tau aggregation and the inhibitory effects of certain compounds. It is important to note that this data is for the broader context of tau aggregation and not specific to the direct action of the Tau (294-305) peptide.
Table 1: Heparin-Induced Aggregation Kinetics of Tau Mutants
| Tau Variant | Median Lag Time (h) | Reference |
| Wild-Type (WT) | 1.41 | |
| K298E | 3.84 |
This table provides an example of the variability in aggregation kinetics observed with different tau mutations.
Table 2: Inhibition of Tau Aggregation by Small Molecules
| Inhibitor | Target | IC50 (µM) | Reference |
| Baicalein | Repeat Domain Tau Aggregation | 35.8 |
This table showcases an example of a small molecule inhibitor of tau aggregation and its potency.
Experimental Protocols
Detailed methodologies are essential for the accurate study of tau aggregation and the effects of peptides and other molecules. Below are summaries of key experimental protocols.
Thioflavin T (ThT) Aggregation Assay
This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated tau.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of full-length tau protein.
-
Prepare a stock solution of an aggregation inducer, typically heparin.
-
Prepare a stock solution of Thioflavin T in an appropriate buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a 96-well black, clear-bottom plate, combine the tau protein, heparin, and ThT in the assay buffer.
-
Include control wells with tau alone and buffer alone.
-
To test inhibitors, add the compound of interest at various concentrations to the reaction mixture.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
From these curves, determine kinetic parameters such as the lag phase, elongation rate, and maximum fluorescence.
-
Electron Microscopy (EM)
EM is used to visualize the morphology of tau aggregates at high resolution.
Principle: A beam of electrons is used to generate an image of the sample, revealing the ultrastructure of the tau fibrils.
Protocol Outline (Negative Staining):
-
Sample Preparation:
-
Place a small drop of the aggregated tau solution onto a carbon-coated copper grid for a few minutes.
-
Wick away the excess solution with filter paper.
-
-
Staining:
-
Apply a drop of a heavy metal stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a brief period.
-
Remove the excess stain.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope (TEM).
-
The stain will surround the protein structures, allowing for their visualization against a dark background.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on the structure and interactions of tau protein in solution.
Principle: NMR measures the magnetic properties of atomic nuclei to determine the three-dimensional structure and dynamics of molecules.
Protocol Outline:
-
Sample Preparation:
-
Express and purify isotopically labeled (e.g., ¹⁵N, ¹³C) full-length tau protein or the Tau (294-305) peptide.
-
Dissolve the protein/peptide in a suitable NMR buffer.
-
-
Data Acquisition:
-
Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC) to obtain resonance assignments for the protein backbone.
-
-
Interaction Studies:
-
Titrate a solution of unlabeled full-length tau into the labeled peptide solution (or vice versa).
-
Record NMR spectra at each titration point.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations (changes in the positions of the NMR signals) to identify the amino acid residues involved in the interaction.
-
Use the magnitude of the shifts to estimate the binding affinity.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to Tau Peptide (294-305) and its interaction with full-length tau.
Caption: Tau Aggregation Pathway.
Caption: AADvac1 Mechanism of Action.
Caption: Thioflavin T Assay Workflow.
Conclusion and Future Directions
The Tau Peptide (294-305) represents a critical region in the tau protein, playing a significant role in its pathological aggregation and serving as a key target for immunotherapy. While direct quantitative binding data of this peptide to full-length tau is lacking, its importance is evident from the extensive research and clinical development of AADvac1. Future research should aim to elucidate the precise biophysical interactions between this peptide and various forms of tau (monomeric, oligomeric, and fibrillar) to provide a more complete picture of its role in tauopathy. Such studies could involve surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or advanced NMR techniques. A deeper understanding of these interactions will be invaluable for the design of next-generation diagnostics and therapeutics targeting the core of tau pathology.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alzforum.org [alzforum.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Tau Peptide (294-305) in Alzheimer's Disease Pathology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Tau protein, particularly its aggregation into neurofibrillary tangles (NFTs), is a pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] The degree of tau-related pathology correlates more closely with cognitive decline than amyloid-beta plaque burden, making it a critical therapeutic target.[1] This technical guide focuses on the Tau peptide fragment spanning amino acids 294-305 (KDNIKHVPGGGS), a region implicated in the initiation of Tau aggregation and the basis for the active immunotherapy candidate, AADvac1.[3][4][5] We will delve into the biochemical properties of this peptide, its role in AD pathology, and the experimental methodologies used to investigate its behavior. This document aims to provide a comprehensive resource for researchers and drug development professionals working on Tau-based therapeutics for Alzheimer's disease.
The Role of Tau (294-305) in Alzheimer's Disease Pathology
The Tau (294-305) peptide is a segment within the microtubule-binding repeat domain of the Tau protein.[6] This region is crucial for the normal function of Tau in stabilizing microtubules.[7] However, in the pathological context of AD, this peptide is involved in the conformational changes that lead to Tau aggregation.
The sequence KDNIKHVPGGGS is of particular interest as it has been identified as a key epitope for therapeutic intervention.[4][5] The active vaccine AADvac1 was designed to generate antibodies against this specific peptide, aiming to prevent and clear pathological Tau species.[3][5] The rationale is that by targeting this region, the subsequent aggregation cascade can be inhibited.
The aggregation of Tau is a nucleation-dependent process, and fragments of the protein can act as seeds to recruit full-length Tau into pathological aggregates.[6][7] The Tau (294-305) region is believed to be exposed in misfolded Tau, making it accessible for antibody binding and a potential initiator of the aggregation process.
Quantitative Data
AADvac1 Clinical Trial Data (Phase II - ADAMANT Study)
The ADAMANT study was a 24-month, randomized, placebo-controlled Phase II clinical trial evaluating the safety and efficacy of the AADvac1 vaccine in patients with mild Alzheimer's disease.[3]
| Parameter | AADvac1 Group | Placebo Group | p-value | Reference |
| Participants Enrolled | 117 | 79 | N/A | [3] |
| Study Duration | 24 months | 24 months | N/A | [3] |
| Immunogenicity (% Responders) | 98.2% | N/A | N/A | [8] |
| Change in Blood Neurofilament Light Chain (NfL) from Baseline | +12.6% | +27.7% | 0.0035 | [5][8] |
| Reduction in Blood NfL Accumulation | 58% | N/A | 0.004 | [9] |
| Reduction in CSF phospho-Tau (pTau217) | Significant | N/A | 0.009 | [9] |
| Cognitive Decline (CDR-SB) in Younger Onset Subgroup | Reduced by 42% | N/A | 0.062 | [9] |
In Vitro Aggregation Assay Parameters
The following table summarizes typical concentrations and conditions used in Thioflavin T (ThT) assays to monitor the aggregation of Tau peptides. While specific data for the 294-305 fragment alone is not detailed in the provided results, these parameters for full-length Tau and other fragments provide a relevant baseline.
| Reagent/Parameter | Concentration/Condition | Reference |
| Tau Protein (huTau441) | 15 µM | [10] |
| Heparin (Inducer) | 8 µM - 10 µM | [10][11] |
| Thioflavin T | 25 µM - 50 µM | [10][11] |
| Assay Buffer | PBS, pH 7.4 or 20 mM Ammonium Acetate (B1210297), pH 7.0 | [12] |
| Incubation Temperature | 37°C | [11] |
| Shaking | 800 rpm | [11] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is adapted from methodologies used for full-length Tau and other amyloidogenic peptides.[10][11][12]
Objective: To monitor the kinetics of Tau (294-305) peptide aggregation in vitro.
Materials:
-
Tau (294-305) peptide, lyophilized
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Assay Buffer (e.g., 20 mM Ammonium Acetate, pH 7.0, or PBS, pH 7.4), filtered through a 0.22 µm filter
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O), filtered and stored in the dark at 4°C
-
Heparin sodium salt stock solution (1 mM in dH₂O), filtered and stored at -20°C
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~482-490 nm)
Procedure:
-
Peptide Preparation:
-
To disaggregate any pre-formed seeds, dissolve the lyophilized Tau (294-305) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes.
-
Allow the HFIP to evaporate completely in a fume hood overnight.
-
Immediately before use, dissolve the dried peptide aliquot in Assay Buffer to a final stock concentration (e.g., 1 mM).
-
-
Reaction Mixture Preparation (per well, 100 µL final volume):
-
Prepare a master mix for replicates.
-
Add the following components in order:
-
Assay Buffer
-
Tau (294-305) peptide stock solution to the desired final concentration (e.g., 15 µM).
-
Heparin stock solution to the desired final concentration (e.g., 10 µM) to induce aggregation.
-
ThT stock solution to a final concentration of 25 µM.
-
-
Gently mix by pipetting. Avoid vigorous vortexing.
-
Include control wells: ThT only (for background), Tau peptide + ThT (no heparin).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking (e.g., 10 seconds of orbital shaking at 200 rpm before each reading).
-
Measure fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours to days, depending on the aggregation kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the average fluorescence intensity of replicates against time.
-
Analyze the resulting sigmoidal curve to determine kinetic parameters like the lag time and the apparent rate constant of aggregation.
-
Negative Stain Transmission Electron Microscopy (TEM)
This protocol provides a general workflow for visualizing the morphology of Tau (294-305) fibrils.
Objective: To visualize the ultrastructure of aggregated Tau (294-305) peptide.
Materials:
-
Aggregated Tau (294-305) peptide solution (from the ThT assay or a separate preparation)
-
Carbon-coated copper TEM grids (e.g., 200 mesh)
-
Glow discharger
-
Uranyl acetate solution (2% in dH₂O), filtered
-
Filter paper (Whatman No. 1)
-
Forceps
-
Transmission Electron Microscope
Procedure:
-
Grid Preparation:
-
Glow discharge the carbon-coated TEM grids for 30-60 seconds to render the surface hydrophilic.
-
-
Sample Application:
-
Using forceps, hold a glow-discharged grid.
-
Apply 3-5 µL of the aggregated Tau (294-305) solution to the carbon side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot the excess sample solution from the edge of the grid with filter paper.
-
Wash the grid by briefly touching it to a drop of dH₂O and blotting again.
-
Apply a drop of 2% uranyl acetate solution to the grid for 30-90 seconds.
-
Blot the excess stain completely from the edge of the grid.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 60,000x).
-
Signaling Pathways and Workflows
Proposed Mechanism of AADvac1 Action
Caption: Proposed mechanism of action for the AADvac1 vaccine in Alzheimer's disease.
Experimental Workflow for In Vitro Tau Aggregation Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Molecular Dynamics Simulations of Tau Fibrils and Oligomers [mdpi.com]
- 3. Results of Phase II ADAMANT trial of AADVac1 for mild Alzheimer's disease published in Nature Aging | Alzheimer Europe [alzheimer-europe.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. AADvac1 | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Simulation of Tau Peptides for the Investigation of Conformational Changes Induced by Specific Phosphorylation Patterns | Springer Nature Experiments [experiments.springernature.com]
- 8. vax-before-travel.com [vax-before-travel.com]
- 9. vax-before-travel.com [vax-before-travel.com]
- 10. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Immunogenicity of Tau Peptide (294-305)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease and other tauopathies. The Tau peptide (294-305), located within the microtubule-binding repeat domain, has been identified as a critical epitope involved in pathological tau-tau interactions and subsequent aggregation.[1][2] This has led to the development of active immunotherapies designed to elicit a specific immune response against this region, with the goal of preventing or clearing pathological tau aggregates. This technical guide provides a comprehensive overview of the immunogenicity of the Tau (294-305) peptide, focusing on the active vaccine candidate AADvac1, which utilizes this peptide.
Data Presentation: Immunogenicity of Tau (294-305)-Based Vaccines
The following tables summarize the key quantitative data from preclinical and clinical studies of AADvac1, a vaccine composed of the synthetic Tau peptide (294-305) conjugated to Keyhole Limpet Hemocyanin (KLH) with an aluminum hydroxide (B78521) adjuvant.[3][4][5]
| Table 1: Humoral Immune Response to AADvac1 in Clinical Trials | |
| Parameter | Finding |
| Phase 1 Trial (N=30) | |
| IgG Responders | 29 out of 30 patients (96.7%) developed an IgG immune response.[6] |
| Geometric Mean IgG Antibody Titre | 1:31,415[6] |
| Phase 2 Trial (ADAMANT) | |
| IgG Seroconversion Rate | 98.3% of patients generated antibodies against the Tau peptide.[7] |
| Antibody Subclass Predominance | IgG1 and IgG3[7] |
| Table 2: Cellular Immune Response and Biomarker Changes | |
| Parameter | Finding |
| T-Cell Response (Phase 1 Trial) | |
| Correlation with Antibody Titers | Baseline values of CD3+ CD4+ lymphocytes correlated with the achieved antibody titres, suggesting a T-helper cell-dependent response.[6] |
| Preclinical Studies (Transgenic Models) | |
| Glial Cell Activation | AADvac1 vaccination was associated with a reduction in both microgliosis and astrogliosis in the brains of Tau P301S transgenic mice.[8] |
| Pro-inflammatory Cytokines | Immunization with a similar peptide vaccine in a mouse model of Alzheimer's disease led to a significant reduction in the serum levels of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1α, and IL-12.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field. Below are synthesized protocols based on standard immunological assays and information gathered from preclinical and clinical studies of Tau (294-305) vaccines.
AADvac1-Like Immunization Protocol in a Transgenic Mouse Model
This protocol is designed to elicit an immune response to the Tau (294-305) peptide in a transgenic mouse model of tauopathy (e.g., P301S mice).
Materials:
-
Tau (294-305) peptide conjugated to KLH
-
Aluminum hydroxide adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
Transgenic mice (e.g., P301S)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Vaccine Preparation: Reconstitute the Tau (294-305)-KLH conjugate in sterile PBS. Emulsify the peptide-KLH solution with the aluminum hydroxide adjuvant according to the manufacturer's instructions to a final concentration of, for example, 100 µg of the conjugate per 100 µL dose.
-
Immunization Schedule:
-
Administer the first subcutaneous injection of the vaccine formulation to the mice.
-
Administer booster injections at 2-3 week intervals for a total of 3-4 injections to ensure a robust immune response.
-
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding before the first immunization (pre-immune serum) and 7-10 days after each booster injection to monitor the antibody response. At the end of the study, spleens can be harvested for T-cell analysis, and brain tissue can be collected for histopathological and biochemical analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tau (294-305) Antibody Titer
This protocol measures the concentration of antibodies specific to the Tau (294-305) peptide in serum samples.
Materials:
-
96-well ELISA plates
-
Synthetic Tau (294-305) peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals/patients
-
Secondary antibody conjugated to horseradish peroxidase (HRP) (e.g., anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the Tau (294-305) peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
ELISPOT Assay for IFN-γ Secretion by Tau (294-305)-Specific T-Cells
This protocol quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the Tau (294-305) peptide.
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) or -HRP conjugate
-
BCIP/NBT or AEC substrate
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control subjects
-
Tau (294-305) peptide
-
Cell culture medium
-
CO₂ incubator
-
ELISPOT plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and then coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add splenocytes or PBMCs to the wells, along with the Tau (294-305) peptide at an optimal concentration (e.g., 10 µg/mL). Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (no peptide).
-
Incubation: Incubate the plate for 18-24 hours in a 37°C CO₂ incubator.
-
Detection Antibody: Wash the plate to remove cells and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the number of spots in each well using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the multiparametric analysis of T-cell subsets producing specific cytokines in response to the Tau (294-305) peptide.
Materials:
-
Splenocytes or PBMCs
-
Tau (294-305) peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate splenocytes or PBMCs with the Tau (294-305) peptide in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify and quantify the different T-cell subsets producing specific cytokines.
Visualization of Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Immunogenicity
Caption: Workflow for evaluating the immunogenicity of Tau (294-305) vaccine.
Antigen Presentation and T-Cell Activation Pathway
Caption: General pathway of T-helper cell activation by an antigen presenting cell.
Microglial Activation in Response to Tau
Caption: Hypothesized microglial activation by antibody-opsonized Tau peptide.
Conclusion
The Tau peptide (294-305) is a potent immunogen, capable of eliciting robust humoral and cellular immune responses, as demonstrated extensively through the development of the AADvac1 vaccine. The generation of high-titer IgG antibodies, predominantly of the IgG1 and IgG3 subclasses, suggests a strong potential for effector functions such as opsonization and subsequent clearance of pathological tau by microglia. The correlation of the antibody response with baseline CD4+ T-cell counts points to a classic T-helper cell-dependent mechanism of B-cell activation. Preclinical data further support the therapeutic potential of this approach by demonstrating a reduction in glial activation and pro-inflammatory cytokines. While the precise signaling pathways directly modulated by the vaccine-induced immune response require further elucidation, the existing data strongly support the continued investigation of Tau (294-305)-targeted immunotherapies for the treatment of Alzheimer's disease and other tauopathies. Future research should focus on detailed characterization of the T-cell response, including cytokine profiling and the identification of specific T-cell epitopes, to further optimize vaccine design and efficacy.
References
- 1. AADvac1, an Active Immunotherapy for Alzheimer's Disease and Non Alzheimer Tauopathies: An Overview of Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Therapeutic Vaccines Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AADvac1 | ALZFORUM [alzforum.org]
- 6. Safety and immunogenicity of the tau vaccine AADvac1 in patients with Alzheimer's disease: a randomised, double-blind, placebo-controlled, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, Immunogenicity, Safety, and Tolerability of AADvac1 in Alzheimer Disease: A Systematic Review and Meta-Analysis of Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccination induced changes in pro-inflammatory cytokine levels as an early putative biomarker for cognitive improvement in a transgenic mouse model for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaccination induced changes in pro-inflammatory cytokine levels as an early putative biomarker for cognitive improvement in a transgenic mouse model for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of Tau Peptide (294-305): A Technical Guide for Researchers
Abstract
The Tau protein, particularly in its hyperphosphorylated and aggregated forms, is a central hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease. Specific fragments of Tau are gaining attention both for their potential pathological roles and as therapeutic targets. This technical guide focuses on the Tau peptide fragment spanning amino acids 294-305 (KDNIKHVPGGGS). This sequence, located within the second microtubule-binding repeat (R2) of the most common Tau isoform, is of significant interest as it constitutes the core immunogen for the active vaccine AADvac1, which has undergone clinical trials.[1][2][3][4][5][6][7][8][9] While the primary therapeutic mechanism of AADvac1 is to elicit an extracellular antibody response to pathological Tau, understanding the intrinsic cellular fate of the Tau (294-305) fragment itself is crucial for a comprehensive understanding of its biological implications.
This document synthesizes the current, albeit limited, knowledge regarding the cellular localization of this specific peptide. Direct experimental evidence tracking the subcellular journey of the isolated Tau (294-305) fragment is scarce in published literature. Therefore, this guide extrapolates potential localization patterns from studies on larger Tau fragments that encompass this region and details the established experimental protocols that would be employed for such an investigation. All quantitative data from related studies are summarized, and key experimental workflows are visualized.
Introduction to Tau (294-305) and Its Significance
The Tau (294-305) peptide is a segment of the microtubule-binding region of the Tau protein.[10] This region is critical for Tau's primary physiological function: stabilizing microtubules in neurons.[8][11] In tauopathies, this region is also central to the formation of pathological aggregates. The selection of the 294-305 sequence for the AADvac1 vaccine was based on its role as a structural determinant essential for pathological Tau-Tau interactions, with the goal of generating antibodies that can block oligomerization and the spread of Tau pathology.[1][2]
While the vaccine is designed to work extracellularly by stimulating the immune system, the potential for the peptide fragment itself, or similar fragments generated endogenously through proteolysis, to enter cells and localize to specific subcellular compartments warrants investigation. The behavior of other Tau fragments, particularly those resulting from truncation, has been shown to influence cellular function and toxicity, including abnormal localization to the nucleus or mitochondria.[12][13][14]
Cellular Localization of Related Tau Fragments
Table 1: Subcellular Distribution of Truncated Tau Fragments in Cellular Models
| Tau Fragment | Cellular Model | Primary Localization | Secondary Localization | Reference(s) |
| Tau (151-391)/4R | Human Neuroblastoma SH-SY5Y | Cytosol | Nucleus | [13][16] |
| Tau (151-391)/4R | Primary Rat Neurons | Cytosol | Nucleus | [10][13] |
Note: The data above pertains to larger fragments containing the 294-305 sequence, not the isolated peptide.
These findings suggest that if the Tau (294-305) fragment were to enter or be generated within a cell, it might not be restricted to the cytosol and could potentially translocate to the nucleus. Furthermore, full-length Tau and its larger fragments have been found to interact with mitochondria, suggesting another possible destination.[12][17][18]
Experimental Protocols for Determining Cellular Localization
The methodologies to determine the subcellular localization of the Tau (294-305) peptide would be analogous to those used for other proteins and peptides. The primary techniques involve cell fractionation followed by immunoblotting, and direct visualization using microscopy.
Subcellular Fractionation and Western Blotting
This biochemical approach physically separates cellular compartments, allowing for the detection and quantification of the peptide in each fraction.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y) to ~80% confluency. Treat cells with the synthetic Tau (294-305) peptide. A fluorescently tagged or biotinylated version of the peptide can facilitate detection.
-
Cell Lysis: Harvest the cells and gently lyse the plasma membrane using a hypotonic buffer containing protease and phosphatase inhibitors, releasing the cytosolic contents.
-
Nuclear and Cytosolic Separation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The resulting supernatant is the cytosolic fraction.
-
Mitochondrial Isolation: The cytosolic fraction can be further centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Protein Quantification: Determine the protein concentration of each fraction (cytosolic, nuclear, mitochondrial) using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with an antibody specific to the Tau (294-305) sequence or to the tag on the synthetic peptide.
-
Purity Control: To validate the fractionation, probe the blots with antibodies against marker proteins for each compartment (e.g., Lamin B1 for the nucleus, GAPDH for the cytosol, and COX IV for mitochondria).[19]
-
Densitometry: Quantify the band intensities to determine the relative abundance of the peptide in each subcellular compartment.
Immunofluorescence and Confocal Microscopy
This technique allows for the direct visualization of the peptide's location within intact cells.
Protocol:
-
Cell Culture: Plate cells (e.g., SH-SY5Y or primary neurons) on glass coverslips in a multi-well plate.
-
Peptide Treatment: Treat the cells with the synthetic Tau (294-305) peptide. A tagged peptide is highly recommended for specific detection.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining:
-
Incubate with a primary antibody targeting the Tau (294-305) peptide.
-
Incubate with a fluorescently-labeled secondary antibody.
-
(Optional) Co-stain with markers for specific organelles, such as DAPI for the nucleus or MitoTracker for mitochondria.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal microscope. The colocalization of the peptide's fluorescent signal with the organelle markers will reveal its subcellular distribution.
Visualizations of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the subcellular localization of a peptide using the two primary methods described.
Caption: Workflow for determining Tau peptide subcellular localization.
Potential Cellular Fates of Tau Fragments
This diagram shows the known subcellular compartments where full-length Tau and larger truncated fragments have been identified. These represent the most probable locations for smaller fragments like Tau (294-305) if they are internalized or endogenously produced.
Caption: Potential subcellular destinations of Tau protein fragments.
Conclusion and Future Directions
The Tau peptide (294-305) is a critical region of the Tau protein, implicated in pathological aggregation and serving as a key target for immunotherapy. While its role as an immunogen is well-documented, its behavior as an independent peptide within the cellular environment remains largely unexplored. Based on studies of larger, related Tau fragments, it is plausible that Tau (294-305) could localize not only to the cytosol but also to the nucleus and mitochondria, where it could potentially influence the functions of these organelles.
Future research should focus on directly investigating the cellular uptake, trafficking, and subcellular fate of the Tau (294-305) peptide. Utilizing fluorescently or radioactively labeled peptides in conjunction with the detailed protocols outlined in this guide will be essential to fill this knowledge gap. Elucidating the cellular journey of this and other Tau fragments will provide a more complete picture of Tau biology in health and disease, and may reveal novel mechanisms of toxicity or therapeutic intervention.
References
- 1. alzforum.org [alzforum.org]
- 2. AADvac1, an Active Immunotherapy for Alzheimer's Disease and Non Alzheimer Tauopathies: An Overview of Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzheimer's Tau Vaccine Shows Immune Response, Safety | MedPage Today [medpagetoday.com]
- 4. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 5. researchgate.net [researchgate.net]
- 6. New Insights Into Drug Discovery Targeting Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Safety and immunogenicity of the tau vaccine AADvac1 in patients with Alzheimer's disease: a randomised, double-blind, placebo-controlled, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 11. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 12. Frontiers | Contribution of Tau Pathology to Mitochondrial Impairment in Neurodegeneration [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Controlled Tau Cleavage in Cells Reveals Abnormal Localizations of Tau Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Decoding Post-Translational Modifications of the Tau (294-305) Region: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the post-translational modifications (PTMs) of the Tau protein's 294-305 region. This critical segment, implicated in pathological Tau-Tau interactions and aggregation, is a key area of interest in the study of neurodegenerative diseases such as Alzheimer's. The guide provides a detailed summary of quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways.
The microtubule-associated protein Tau is subject to numerous PTMs that regulate its function in both healthy and diseased states.[1] The 294-305 region, with the sequence KDNIKHVPGGGS, lies within the second microtubule-binding repeat (R2) and is a hotspot for modifications that can influence Tau's propensity to aggregate.[2] Understanding the specific PTMs in this area is crucial for the development of targeted therapeutics.
Quantitative Analysis of Tau (294-305) Post-Translational Modifications
Quantitative data on PTMs within the precise 294-305 region of the Tau protein is often embedded within broader analyses of the microtubule-binding domain. The following tables summarize available quantitative findings for key modifications in this region, primarily derived from mass spectrometry-based proteomics studies.[3][4]
| Residue | Amino Acid | Post-Translational Modification | Quantitative Data/Observations |
| K294 | Lysine (B10760008) | Acetylation, Methylation, Ubiquitination | Acetylation of lysine residues in the microtubule-binding region, including K294, has been shown to be strongly elevated.[5] Methylation at this site has also been detected in soluble Tau from normal human brains.[6] Ubiquitination of lysine residues in this region is a known PTM.[7] |
| S293 | Serine | Phosphorylation | Phosphorylation at Ser293 is considered a significant event. While specific percentages are not consistently reported across studies, its presence is a key indicator in many analyses. |
| K298 | Lysine | Acetylation, Methylation, Ubiquitination | Similar to K294, this lysine residue is a target for multiple PTMs. Methylation at K298 has been identified in normal human brain Tau.[6] |
| S305 | Serine | Phosphorylation | Phosphorylation at Ser305 is another key modification within this region, influencing Tau's conformational state. |
Experimental Protocols for Studying Tau PTMs
A variety of experimental techniques are employed to identify and quantify PTMs on the Tau protein. Mass spectrometry (MS) is a cornerstone for this research, providing high-resolution data on modification sites and stoichiometry.[8]
Targeted Mass Spectrometry for Tau PTM Quantification
This protocol outlines a targeted approach for quantifying specific Tau PTMs.
1. Sample Preparation:
-
Immunoprecipitation: Isolate Tau protein from brain tissue homogenates or cerebrospinal fluid (CSF) using Tau-specific antibodies.
-
Enzymatic Digestion: Digest the immunoprecipitated Tau protein into smaller peptides using trypsin. For phosphorylated peptides, a phosphatase inhibitor cocktail should be included in all buffers.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the tryptic peptides using reverse-phase liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a mass spectrometer. For quantitative analysis, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) is often employed, targeting specific precursor and fragment ions of the modified and unmodified peptides.[9][10]
3. Data Analysis:
-
Quantify the abundance of modified peptides relative to their unmodified counterparts or to a spiked-in stable isotope-labeled internal standard.
In-Vitro Tau Phosphorylation Assay
This assay allows for the study of Tau phosphorylation by specific kinases.[11]
1. Reaction Setup:
-
Incubate recombinant full-length Tau or a Tau fragment containing the 294-305 region with a specific kinase (e.g., GSK-3β, CDK5) in a kinase buffer containing ATP.
-
Include a negative control without the kinase.
2. Analysis:
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using antibodies specific for total Tau and phospho-specific antibodies for sites like Ser293 and Ser305.
-
Mass Spectrometry: For a more detailed analysis, the reaction products can be digested and analyzed by MS to identify all phosphorylation sites.
Analysis of Tau Acetylation
This method focuses on the detection of acetylated Tau.
1. Immunoprecipitation and Western Blot:
-
Immunoprecipitate Tau from cell lysates or tissue homogenates.
-
Perform Western blotting using a pan-acetyl-lysine antibody or antibodies specific for acetylated Tau at particular residues.
2. Mass Spectrometry:
-
For site-specific identification and quantification, digest the immunoprecipitated Tau and analyze by LC-MS/MS, searching for a mass shift corresponding to acetylation (+42 Da) on lysine residues.[12][13]
Studying Tau Ubiquitination
This protocol is designed to investigate the ubiquitination of Tau.
1. In Vitro Ubiquitination Assay:
-
Incubate recombinant Tau with E1 activating enzyme, E2 conjugating enzyme, an E3 ligase (e.g., CHIP, Axotrophin/MARCH7), and ubiquitin in an appropriate reaction buffer with ATP.[14][15]
2. Analysis in Cell Culture:
-
Transfect cells with constructs for Tau and a specific E3 ligase.
-
Treat cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate Tau.
-
Analyze by Western blot using anti-ubiquitin and anti-Tau antibodies to detect polyubiquitinated Tau species.
3. Mass Spectrometry:
-
To identify ubiquitination sites, digest the ubiquitinated Tau and analyze by LC-MS/MS, looking for the characteristic di-glycine remnant of ubiquitin on lysine residues following tryptic digest.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in Tau PTMs and a typical experimental workflow for their analysis.
This technical guide serves as a foundational resource for researchers delving into the complex world of Tau post-translational modifications. By providing a consolidated overview of current knowledge and methodologies, it aims to facilitate further investigation into the role of the Tau (294-305) region in neurodegenerative disease and to aid in the development of novel therapeutic strategies.
References
- 1. Frontiers | Tau Ubiquitination in Alzheimer's Disease [frontiersin.org]
- 2. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative profiling of posttranslational modifications of pathological tau via sarkosyl fractionation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.dzne.de [pub.dzne.de]
- 6. Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 8. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer's Disease Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Axotrophin/MARCH7 acts as an E3 ubiquitin ligase and ubiquitinates tau protein in vitro impairing microtubule binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tau Peptide (294-305) Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the Tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[1][2] The Tau peptide fragment spanning amino acids 294-305 (sequence: KDNIKHVPGGGS) is of significant interest as it forms part of a microtubule-binding repeat domain and is implicated in the initiation of Tau aggregation.[3][4][5] Furthermore, this peptide is the basis for the active immunotherapy AADvac-1, which has shown promise in clinical trials.[2][3] Monitoring the aggregation of this specific peptide provides a valuable in vitro model to screen for potential therapeutic inhibitors and to study the mechanisms of Tau fibrillization.
These application notes provide a detailed protocol for a Thioflavin T (ThT) fluorescence-based assay to monitor the aggregation of Tau peptide (294-305). Additionally, a protocol for the characterization of resulting aggregates by negative-stain transmission electron microscopy (TEM) is included.
Principle of the Thioflavin T Assay
Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[1][6] In solution, the dye has low fluorescence, but when it intercalates within the β-sheets of aggregated Tau peptides, its conformation becomes more rigid, leading to a dramatic enhancement of its fluorescence emission.[1] This property allows for the real-time monitoring of fibril formation, making the ThT assay a robust and widely used method for studying aggregation kinetics.[1][7]
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol details the steps to monitor the aggregation of Tau peptide (294-305) using a ThT fluorescence plate reader-based assay.
a. Materials and Reagents
| Reagent/Material | Supplier and Catalog No. (Example) | Storage |
| Tau Peptide (294-305) | Custom Peptide Synthesis Service | -80°C |
| Thioflavin T (ThT) | Sigma-Aldrich (T3516) | Room Temp., protected from light |
| Heparin Sodium Salt | Sigma-Aldrich (H3393) | 2-8°C |
| Phosphate-Buffered Saline (PBS), 10X, pH 7.4 | Thermo Fisher Scientific (BP3994) | Room Temp. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D8418) | Room Temp. |
| Nuclease-free water | Thermo Fisher Scientific (AM9937) | Room Temp. |
| 96-well black, clear-bottom non-binding plates | Greiner Bio-One (655900) | Room Temp. |
b. Solution Preparation
-
Tau Peptide (294-305) Stock Solution (1 mM):
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Dissolve the peptide in nuclease-free water to a final concentration of 1 mM.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
Heparin Stock Solution (1 mM):
-
Dissolve heparin sodium salt in nuclease-free water to a final concentration of 1 mM.[1]
-
Filter through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
-
Assay Buffer (1X PBS, pH 7.4):
-
Dilute 10X PBS to 1X with nuclease-free water.
-
Filter through a 0.22 µm filter before use.
-
c. Experimental Procedure
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix for each condition to be tested (e.g., peptide alone, peptide + inhibitor). A typical final reaction volume per well is 100 µL.[6]
-
The final concentrations for the aggregation reaction are:
-
For inhibitor screening, prepare the inhibitor stock in DMSO and add it to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the components in the following order: Assay Buffer, Tau Peptide, Heparin, Inhibitor (if applicable), and finally Thioflavin T.[1][7] Mix gently by pipetting.
-
-
Plate Setup:
-
Dispense 100 µL of the reaction mixture into the wells of a 96-well black, clear-bottom plate.[6] It is recommended to use at least three technical replicates for each condition.
-
To minimize evaporation, it is advisable not to use the outer wells and instead fill them with 100 µL of water.[8]
-
Seal the plate with a sealing film.
-
-
Fluorescence Measurement:
-
Place the plate in a microplate reader.
-
Set the temperature to 37°C.[6]
-
Configure the reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for up to 72 hours.[6][9]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[6][8]
-
Incorporate a brief shaking step (e.g., 20 seconds) before each reading to ensure a homogenous solution.[6]
-
d. Data Analysis
-
Subtract the background fluorescence (wells containing all components except the Tau peptide) from the fluorescence readings of the experimental wells.
-
Plot the average fluorescence intensity against time for each condition.
-
The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, representing the nucleation, elongation, and saturation of fibril formation, respectively.
-
Key parameters to determine include the lag time and the maximum fluorescence intensity. For inhibitor studies, a delay in the lag time or a decrease in the maximum fluorescence indicates inhibitory activity.
Negative-Stain Transmission Electron Microscopy (TEM)
This protocol is for the morphological characterization of the Tau peptide aggregates formed in the ThT assay.
a. Materials and Reagents
| Reagent/Material | Supplier and Catalog No. (Example) |
| Copper TEM grids (200-400 mesh, carbon-coated) | Electron Microscopy Sciences (CF200-Cu) |
| Uranyl Acetate (B1210297) (2% aqueous solution) | Electron Microscopy Sciences (22400) |
| Nuclease-free water | Thermo Fisher Scientific (AM9937) |
| Filter paper (Whatman No. 1) | Whatman (1001-110) |
b. Experimental Procedure
-
Grid Preparation:
-
Sample Application:
-
Washing:
-
Blot the excess sample from the grid using the edge of a piece of filter paper.[11]
-
Wash the grid by placing it sample-side down on a drop of nuclease-free water for a few seconds. Repeat this step twice.
-
-
Staining:
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Data Presentation
Table 1: Example Reagent Concentrations for Tau (294-305) Aggregation Assay
| Component | Stock Concentration | Volume per 100 µL reaction | Final Concentration |
| Tau Peptide (294-305) | 1 mM | 2.5 µL | 25 µM |
| Heparin | 1 mM | 1 µL | 10 µM |
| Thioflavin T | 1 mM | 2 µL | 20 µM |
| 1X PBS, pH 7.4 | 1X | 94.5 µL | - |
| Total Volume | 100 µL |
Table 2: Example Microplate Reader Settings for ThT Assay
| Parameter | Setting |
| Read Type | Fluorescence |
| Wavelengths | Excitation: 450 nm, Emission: 485 nm |
| Temperature | 37°C |
| Shaking | 20 seconds before each read |
| Read Interval | Every 15 minutes |
| Duration | 48 hours |
| PMT Gain | Automatic |
Visualizations
Caption: Workflow for the Tau (294-305) peptide aggregation assay.
Caption: Mechanism of Thioflavin T fluorescence in Tau aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 3. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 9. Reconstitution of the Alzheimer’s Disease Tau Core Structure from Recombinant Tau297–391 Yields Variable Quaternary Structures as Seen by Negative Stain and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 11. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 12. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioflavin T Assay of Tau Peptide (294-305) Aggregation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the Tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. The Tau peptide fragment spanning amino acids 294-305, which includes the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹, is a critical region for initiating and propagating Tau aggregation. The Thioflavin T (ThT) assay is a widely used, sensitive, and real-time method to monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for utilizing the ThT assay to study the aggregation kinetics of the Tau peptide (294-305), offering insights into the mechanisms of Tau aggregation and a platform for screening potential therapeutic inhibitors.
Principle of the Thioflavin T Assay
Thioflavin T in solution has a flexible structure, and its fluorescence is largely quenched. Upon binding to the cross-β-sheet structures of amyloid fibrils, the rotation of the dye's benzothiazole (B30560) and aminobenzene rings is restricted. This rigidification leads to a dramatic increase in its fluorescence quantum yield, which can be monitored in real-time. The resulting kinetic profile of ThT fluorescence over time typically follows a sigmoidal curve, which can be divided into three phases: a lag phase (nucleation), an exponential or elongation phase (fibril growth), and a stationary phase (equilibrium).
Caption: Principle of the ThT assay for Tau aggregation.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Tau Peptide (294-305) (Sequence: KDNIKHVPGGGS) | Genscript | Custom Synthesis |
| Thioflavin T (ThT) | Sigma-Aldrich | T3516 |
| Heparin Sodium Salt | Sigma-Aldrich | H3149 |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 |
| Sodium Phosphate Dibasic | Sigma-Aldrich | S0876 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Plate reader with fluorescence detection | BMG LABTECH | FLUOstar Omega |
Detailed Experimental Protocol
Reagent Preparation
-
10X Phosphate Buffered Saline (PBS), pH 7.4:
-
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving and store at room temperature.
-
Prepare a 1X working solution by diluting the 10X stock with deionized water.
-
-
1 mM Thioflavin T Stock Solution:
-
Dissolve 3.19 mg of Thioflavin T in 10 mL of 1X PBS.
-
Filter through a 0.22 µm syringe filter to remove any aggregates.
-
Store in the dark at 4°C for up to one month.
-
-
1 mg/mL Heparin Stock Solution:
-
Dissolve 10 mg of heparin sodium salt in 10 mL of 1X PBS.
-
Filter through a 0.22 µm syringe filter.
-
Store at -20°C in aliquots.
-
-
1 mM Tau Peptide (294-305) Stock Solution:
-
The molecular weight of the Tau (294-305) peptide (KDNIKHVPGGGS) is approximately 1200 g/mol .
-
Dissolve 1.2 mg of the lyophilized peptide in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Experimental Workflow
Caption: Workflow for Tau peptide aggregation kinetics assay.
Assay Procedure
-
Prepare the Reaction Mixture:
-
On the day of the experiment, thaw all stock solutions.
-
Prepare a master mix for the desired number of wells. For a final volume of 100 µL per well, the final concentrations should be:
-
25 µM Tau Peptide (294-305)
-
20 µM Thioflavin T
-
2.5 µM Heparin (or desired concentration to induce aggregation)
-
1X PBS
-
-
Example for one well (100 µL):
-
2.5 µL of 1 mM Tau Peptide stock
-
2.0 µL of 1 mM ThT stock
-
0.25 µL of 1 mg/mL Heparin stock (assuming ~10 kDa MW for calculation, adjust as needed)
-
10 µL of 10X PBS
-
85.25 µL of deionized water
-
-
Prepare control wells:
-
No Peptide Control: Reaction mixture without the Tau peptide to measure background fluorescence.
-
No Heparin Control: Reaction mixture with Tau peptide but without heparin to assess spontaneous aggregation.
-
-
-
Plate Setup and Incubation:
-
Pipette 100 µL of the reaction mixture and controls into the wells of a 96-well black, clear-bottom plate.
-
Seal the plate with a sealing film to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Set the plate reader to measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Program the reader to take measurements every 5-15 minutes for a duration of 24-72 hours.
-
Incorporate intermittent shaking (e.g., 10 seconds of orbital shaking before each reading) to promote aggregation.
-
Data Analysis and Presentation
The raw fluorescence data is plotted against time to generate aggregation curves. These curves are typically sigmoidal and can be fitted to a Boltzmann equation to extract key kinetic parameters.
Sigmoidal Fit Equation: Y = Bottom + (Top - Bottom) / (1 + exp((V50 - X) / Slope))
Where:
-
Y: Fluorescence intensity
-
X: Time
-
Top: Maximum fluorescence intensity (plateau)
-
Bottom: Initial fluorescence intensity (baseline)
-
V50 (t₅₀): Time to reach 50% of maximal fluorescence
-
Slope: A measure related to the steepness of the curve
Kinetic Parameters:
-
Lag Time (t_lag): The time required for the formation of stable nuclei. It can be calculated as t₅₀ - 2 * (1/Slope).
-
Elongation Rate (k_app): The apparent rate constant for fibril growth, which is proportional to the maximum slope of the sigmoidal curve.
-
Maximum Fluorescence Intensity (F_max): The fluorescence intensity at the plateau of the curve, which is proportional to the total amount of aggregated fibrils.
Representative Quantitative Data
The following table presents hypothetical, yet representative, kinetic data for the aggregation of a Tau peptide fragment similar to (294-305) under the influence of an aggregation inducer. This data is for illustrative purposes and actual results may vary.
| Condition | Tau Peptide Conc. (µM) | Heparin Conc. (µM) | Lag Time (h) | Elongation Rate (RFU/h) | Max Fluorescence (RFU) |
| Control | 25 | 0 | > 72 | N/A | ~1500 |
| Test | 25 | 2.5 | 8.5 ± 1.2 | 5000 ± 450 | 35000 ± 2500 |
| Inhibitor A (10 µM) | 25 | 2.5 | 24.2 ± 3.5 | 2100 ± 300 | 33000 ± 2800 |
| Inhibitor B (10 µM) | 25 | 2.5 | 10.1 ± 1.5 | 4800 ± 500 | 18000 ± 2000 |
Data are presented as mean ± standard deviation from triplicate measurements. RFU = Relative Fluorescence Units.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | ThT solution is old or contains aggregates. | Prepare fresh ThT solution and filter it before use. |
| Contamination of the buffer or plate. | Use fresh, high-quality reagents and clean plates. | |
| No aggregation observed | Tau peptide concentration is too low. | Increase the peptide concentration. |
| Insufficient concentration of aggregation inducer (heparin). | Optimize the heparin concentration. | |
| Incorrect buffer conditions (pH, ionic strength). | Ensure the buffer is at the correct pH and ionic strength. | |
| High variability between replicates | Inconsistent mixing or pipetting. | Ensure thorough mixing of the reaction components and use precise pipetting techniques. |
| Stochastic nature of nucleation. | Increase the number of replicates. Consider adding pre-formed seeds to synchronize aggregation. |
Conclusion
The Thioflavin T assay is a robust and high-throughput method for characterizing the aggregation kinetics of the Tau peptide (294-305). This application note provides a comprehensive protocol that can be adapted for various research and drug discovery applications, including the screening of potential aggregation inhibitors and the elucidation of the molecular mechanisms underlying Tau pathology. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
Application Notes: Visualizing Tau Peptide (294-305) Fibrils using Transmission Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the Tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. The microtubule-binding repeat region of Tau is particularly prone to aggregation, with short peptide fragments being capable of forming amyloid fibrils in vitro. The Tau peptide fragment spanning amino acids 294-305 is of significant interest as it is involved in the core of Tau filaments and has been targeted in the development of therapeutic interventions.[1][2] Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution visualization and characterization of these amyloid fibrils, providing critical insights into their morphology and structure.[3][4] These application notes provide a detailed protocol for the preparation and imaging of Tau Peptide (294-305) fibrils by TEM.
Expected Results
Following the described protocols, researchers can expect to observe fibrillar structures of the Tau Peptide (294-305). These fibrils are typically unbranched and can exhibit a twisted or straight morphology.[5] The dimensions of the fibrils can be measured from the TEM micrographs, providing quantitative data on their width and periodicity. It is important to note that fibril morphology can be influenced by the specific aggregation conditions. While a completely homogeneous population of fibrils is uncommon, the presence of consistent fibrillar structures is a key indicator of successful aggregation. The absence of fibrils and the presence of amorphous aggregates or soluble protein may indicate suboptimal aggregation conditions or the effect of an inhibitory compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from TEM analysis of Tau fibrils. It is important to note that the exact dimensions can vary based on the specific Tau construct and the aggregation conditions.
| Parameter | Typical Value Range | Notes |
| Fibril Width | 10 - 20 nm | Can appear as single filaments or paired helical filaments (PHFs). |
| Periodicity (Crossover distance for twisted fibrils) | 50 - 100 nm | This is a characteristic feature of some Tau fibril polymorphs. |
| Fibril Length | Highly variable (from nanometers to micrometers) | Dependent on incubation time and aggregation kinetics. |
Experimental Protocols
I. In Vitro Fibril Formation of Tau Peptide (294-305)
This protocol is adapted from methods used for similar Tau fragments and is designed to induce the formation of amyloid fibrils from synthetic Tau Peptide (294-305).[6]
Materials:
-
Synthetic Tau Peptide (294-305) (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heparin sodium salt
-
Sterile, low-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Shaker or agitator
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized Tau Peptide (294-305) to equilibrate to room temperature.
-
Resuspend the peptide in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 1-5 mM). Vortex briefly to ensure complete dissolution.
-
-
Aggregation Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, prepare the aggregation reaction mixture. A typical reaction may consist of:
-
Tau Peptide (294-305) to a final concentration of 10-50 µM.
-
Heparin to a final concentration of 2.5-12.5 µM (a 4:1 molar ratio of peptide to heparin is often used).[6]
-
PBS (pH 7.4) to the final volume.
-
-
It is recommended to add the components in the order of buffer, heparin, and finally the peptide stock solution. Mix gently by pipetting after each addition.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a period ranging from 24 hours to several days.[7]
-
Gentle agitation during incubation can promote fibril formation. This can be achieved using a tube shaker or rotator.
-
-
Monitoring Aggregation (Optional but Recommended):
-
The progress of fibrillization can be monitored using techniques such as Thioflavin T (ThT) fluorescence assays, which show increased fluorescence upon binding to amyloid fibrils.
-
II. Sample Preparation for TEM: Negative Staining
This protocol outlines the steps for preparing the aggregated Tau peptide sample for visualization by TEM using a negative staining technique.[8][9]
Materials:
-
Aggregated Tau Peptide (294-305) fibril solution
-
TEM grids (e.g., 200-400 mesh copper grids with a formvar/carbon support film)
-
2% (w/v) Uranyl Acetate (B1210297) solution in water (freshly prepared and filtered or centrifuged before use)
-
Deionized water
-
Fine-tipped forceps
-
Filter paper
-
Pipettes and tips
Procedure:
-
Grid Preparation:
-
Using fine-tipped forceps, carefully hold a TEM grid by its edge.
-
Place a 5-10 µL drop of the aggregated Tau peptide solution onto the carbon-coated side of the grid.
-
Allow the sample to adsorb to the grid for 1-5 minutes.
-
-
Washing:
-
Blot the excess sample solution from the edge of the grid using a piece of filter paper. Do not allow the grid to dry completely.
-
Wash the grid by placing it face down on a drop of deionized water for 30-60 seconds. Repeat this washing step once more to remove any buffer salts that could crystallize and obscure the fibrils.
-
-
Staining:
-
Blot the excess water from the grid.
-
Immediately place the grid face down on a 5-10 µL drop of 2% uranyl acetate solution.
-
Allow the grid to stain for 30-60 seconds. Uranyl acetate is a heavy metal salt that will embed the fibrils, providing contrast.
-
-
Final Blotting and Drying:
-
Carefully blot away the excess stain solution from the edge of the grid with filter paper.
-
Allow the grid to air-dry completely before loading it into the TEM sample holder.
-
III. TEM Imaging and Data Analysis
Procedure:
-
Microscope Setup:
-
Insert the prepared grid into the TEM.
-
Operate the microscope at a suitable accelerating voltage (e.g., 80-120 kV).
-
-
Imaging:
-
Begin by scanning the grid at a low magnification (e.g., 1,000-5,000x) to locate areas with a good distribution of fibrils.
-
Move to higher magnifications (e.g., 20,000-100,000x) to visualize the morphology of individual fibrils.
-
Capture images of representative fibrils, ensuring to record the magnification for later analysis.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the dimensions of the fibrils from the captured micrographs.
-
Calibrate the software using the scale bar from the TEM images.
-
Measure the width of multiple fibrils at several points along their length to obtain an average width.
-
For twisted fibrils, measure the distance between crossovers to determine the periodicity.
-
Visualizations
Caption: Experimental workflow for TEM analysis of Tau Peptide (294-305) fibrils.
Caption: Simplified signaling pathway of Tau Peptide (294-305) fibril formation.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Analyzing Tau Aggregation with Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 8. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 9. Behind the Scenes: A Look into Biological Sample Preparation for TEM [scienceservices.eu]
Application Notes and Protocols: Utilizing Tau Peptide (294-305) for Seeding in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tau Peptide (294-305) as a seeding agent in cell culture models of tauopathy. This peptide fragment is a critical component in the study of Tau protein aggregation and has been utilized in the development of therapeutic interventions.[1][2][3][4] This document outlines detailed protocols for preparing the peptide, inducing aggregation, and quantifying seeding activity in cellular models. Furthermore, it describes the key signaling pathways implicated in Tau pathology that can be investigated using this model.
Introduction to Tau Peptide (294-305) Seeding
The aggregation of the microtubule-associated protein Tau is a hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease.[2] The "prion-like" seeding hypothesis suggests that misfolded Tau can template the conversion of native Tau into a pathological conformation, leading to the formation of insoluble aggregates and the spread of pathology throughout the brain.[2][5] The Tau peptide fragment spanning amino acids 294-305 is located within the second microtubule-binding repeat (R2) of the Tau protein and has been identified as a critical region for Tau-Tau interactions and aggregation.[1][6][7] This peptide is notably a component of the active vaccine AADvac1, which has undergone clinical trials for Alzheimer's disease.[2][3][4][6]
Utilizing synthetic Tau Peptide (294-305) to seed aggregation in cell culture provides a powerful and reproducible model to study the mechanisms of Tau pathology, screen for potential therapeutic inhibitors, and investigate the cellular response to Tau aggregation.
Data Presentation
Table 1: Recommended Concentration Ranges for Tau Peptide (294-305) Seeding Experiments
| Assay Type | Cell Line | Peptide Concentration (for seed preparation) | Seeding Concentration (in cell culture) | Incubation Time |
| Thioflavin T (ThT) Aggregation Assay | - | 5 µM - 50 µM | - | 2 - 72 hours |
| FRET-based Biosensor Seeding Assay | HEK293 Tau Biosensor Cells | 10 µM - 50 µM | 10 nM - 500 nM (of pre-formed fibrils) | 24 - 72 hours |
| Immunocytochemistry/Western Blot | HEK293, SH-SY5Y, Primary Neurons | 10 µM - 50 µM | 50 nM - 1 µM (of pre-formed fibrils) | 24 - 72 hours |
Table 2: Quantitative Parameters for Thioflavin T (ThT) Assay
| Parameter | Description | Typical Values |
| Excitation Wavelength | Wavelength at which ThT is excited. | 440 - 450 nm |
| Emission Wavelength | Wavelength at which ThT fluorescence is measured. | 480 - 485 nm |
| Lag Phase | Time before a significant increase in fluorescence is observed. | Varies (minutes to hours) |
| Elongation Phase | Period of rapid increase in fluorescence, indicating fibril growth. | Varies (hours) |
| Plateau Phase | Point at which fluorescence reaches a maximum, indicating aggregation has reached equilibrium. | Varies (hours to days) |
Experimental Protocols
Protocol 1: Preparation of Tau Peptide (294-305) Seeds
This protocol describes the preparation of aggregated Tau Peptide (294-305) to be used as seeds in cell culture experiments.
Materials:
-
Tau Peptide (294-305) (lyophilized powder)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Heparin sodium salt
-
Microcentrifuge tubes
-
Shaking incubator or plate reader with shaking capabilities
Procedure:
-
Peptide Solubilization: To ensure the peptide is in a monomeric state and free of pre-existing aggregates, dissolve the lyophilized Tau Peptide (294-305) in HFIP to a concentration of 1 mg/mL.
-
HFIP Evaporation: Aliquot the peptide solution into microcentrifuge tubes and leave the tubes open in a fume hood overnight to allow for complete evaporation of the HFIP. The resulting peptide film can be stored at -80°C.
-
Resuspension: Immediately before use, resuspend the dried peptide film in DMSO to create a stock solution (e.g., 1-10 mM).
-
Aggregation Induction:
-
Dilute the Tau peptide stock solution into PBS to the desired final concentration (e.g., 10-50 µM).
-
Add heparin to a final concentration of 2.5 µM to induce aggregation.
-
Incubate the mixture at 37°C with continuous shaking (e.g., 800 rpm) for 2 to 72 hours. The optimal incubation time should be determined empirically by monitoring aggregation kinetics using a Thioflavin T assay (see Protocol 2).
-
-
Sonication (Optional but Recommended for Seeding): Before adding to cell cultures, sonicate the aggregated peptide solution briefly (e.g., 3 cycles of 30 seconds on/30 seconds off) in a water bath sonicator to generate smaller fibril fragments, which are more efficient at seeding.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of Tau Peptide (294-305) aggregation in real-time.
Materials:
-
Aggregating Tau Peptide (294-305) solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm filter)
-
PBS, pH 7.4
-
96-well black, clear-bottom, non-binding microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Working Solution: Dilute the 1 mM ThT stock solution in PBS to a final concentration of 25 µM.
-
Set up the Assay Plate:
-
In each well of the 96-well plate, add the components in the following order:
-
PBS to make up the final volume.
-
ThT working solution (final concentration of 10-25 µM).
-
Heparin (final concentration of 2.5 µM).
-
Tau Peptide (294-305) solution (final concentration of 10-50 µM).
-
-
The final volume in each well should be 80-100 µL. Include wells with all components except the peptide as a blank.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration (up to 72 hours).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[8]
-
Protocol 3: FRET-based Biosensor Cell Seeding Assay
This protocol describes how to quantify the seeding activity of pre-formed Tau Peptide (294-305) fibrils using a HEK293 cell line that stably expresses the Tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP).[9][10]
Materials:
-
HEK293 Tau Biosensor cells (e.g., ATCC CRL-3275)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Poly-D-lysine coated 96-well plates
-
Pre-formed Tau Peptide (294-305) fibrils (from Protocol 1)
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Flow cytometer with FRET capabilities
Procedure:
-
Cell Plating: Plate the HEK293 Tau Biosensor cells in a poly-D-lysine coated 96-well plate at a density of 20,000-30,000 cells per well.[11] Allow the cells to adhere overnight.
-
Preparation of Seeding Mix:
-
For each well, dilute the sonicated, pre-formed Tau Peptide (294-305) fibrils to the desired final concentration (e.g., 10-500 nM) in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted peptide fibrils and the diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20-30 minutes.
-
-
Cell Transduction:
-
Carefully add the peptide-lipofectamine complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO₂.[12]
-
-
FRET Measurement:
-
After incubation, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
Analyze the cells using a flow cytometer capable of measuring FRET. The FRET signal is generated when the intracellular CFP- and YFP-tagged Tau proteins are brought into close proximity by the seeded aggregation.
-
Quantify the percentage of FRET-positive cells and the integrated FRET density (IFD), which is the product of the percentage of FRET-positive cells and the median fluorescence intensity of the FRET-positive population.[10]
-
Signaling Pathways and Experimental Workflows
The introduction of Tau Peptide (294-305) seeds into cells can trigger a cascade of cellular events that mimic the pathological processes observed in tauopathies. Below are diagrams illustrating the key signaling pathways and a typical experimental workflow.
Caption: Key signaling events in Tau pathology initiated by seeding.
Caption: Workflow for Tau Peptide (294-305) seeding experiments.
References
- 1. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 3. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Alzheimer Disease: An Update on Pathobiology and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synaptic Tau Seeding Precedes Tau Pathology in Human Alzheimer's Disease Brain [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Generating Antibodies Against Tau Peptide (294-305)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies specifically targeting the Tau peptide sequence 294-305 (KDNIKHVPGGGS). This region of the Tau protein is of significant interest in the field of neurodegenerative disease research, particularly Alzheimer's disease, as it is involved in pathological Tau-Tau interactions and aggregation.[1][2][3] The following protocols are designed to guide researchers through the process of immunogen preparation, animal immunization, hybridoma development, and antibody characterization.
Introduction
The microtubule-associated protein Tau is implicated in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies. In these conditions, Tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[4] The Tau peptide (294-305) has been identified as a critical epitope for the development of therapeutic and diagnostic antibodies, as targeting this region can interfere with the pathological aggregation of Tau.[1][2] This document outlines the procedures for producing monoclonal antibodies that specifically recognize this epitope.
Immunogen Design and Preparation
The immunogenicity of a short peptide like Tau (294-305) is often low. Therefore, it is crucial to conjugate it to a larger carrier protein or present it in a multimeric form to elicit a robust immune response.
Peptide Synthesis and Carrier Conjugation
The Tau (294-305) peptide with the sequence KDNIKHVPGGGS should be synthesized with high purity (typically >95%). To facilitate conjugation to a carrier protein, a cysteine residue can be added to the N-terminus (CKDNIKHVPGGGS).[5]
Protocol for KLH Conjugation:
-
Dissolve the Peptide: Dissolve the synthesized Tau peptide in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Activate the Carrier Protein: Activate Keyhole Limpet Hemocyanin (KLH) using a crosslinker like maleimide (B117702).
-
Conjugation Reaction: Mix the activated KLH with the cysteine-containing Tau peptide. The maleimide group on the KLH will react with the sulfhydryl group of the cysteine on the peptide, forming a stable thioether bond.
-
Purification: Remove unconjugated peptide and crosslinker by dialysis or size-exclusion chromatography.
-
Quantification: Determine the concentration of the conjugated peptide-KLH immunogen using a protein assay such as the bicinchoninic acid (BCA) assay.
Virus-Like Particle (VLP) Display
An alternative to carrier protein conjugation is the display of the Tau peptide on the surface of virus-like particles (VLPs), such as those derived from the Hepatitis B core antigen (HBc).[1][6] This method presents the peptide in a highly repetitive and immunogenic format.
Protocol for T294-HBc VLP Production:
-
Gene Fusion: Genetically fuse the coding sequence of the Tau (294-305) peptide into the major immunodominant region (MIR) of the HBc gene.[6] Include flexible linkers (e.g., GSG) on each side of the peptide sequence to ensure proper folding and presentation.[6]
-
Expression: Express the chimeric T294-HBc protein in a suitable expression system, such as E. coli.
-
Purification: Purify the self-assembled T294-HBc VLPs using methods like sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.[6]
-
Characterization: Confirm the formation and purity of the VLPs by transmission electron microscopy (TEM) and SDS-PAGE.[6]
Monoclonal Antibody Production using Hybridoma Technology
Hybridoma technology is a classic and robust method for producing high-quality monoclonal antibodies.[7][8][9]
Immunization of Mice
Protocol:
-
Animal Model: Use a suitable mouse strain, such as BALB/c, which is commonly used for hybridoma production.[10]
-
Immunogen Preparation: Emulsify the Tau peptide-KLH conjugate or T294-HBc VLPs in a suitable adjuvant. For the primary immunization, Freund's complete adjuvant is often used, followed by Freund's incomplete adjuvant for subsequent boosts.
-
Immunization Schedule:
-
Day 0: Inject mice subcutaneously or intraperitoneally with 50-100 µg of the immunogen emulsified in adjuvant.[11]
-
Day 14, 28, 42: Administer booster injections with the same amount of immunogen in incomplete adjuvant.
-
-
Titer Monitoring: Collect small blood samples from the tail vein to monitor the antibody titer in the serum using an indirect ELISA against the Tau (294-305) peptide.
Cell Fusion and Hybridoma Selection
Protocol:
-
Final Boost: Three to four days before fusion, administer a final intravenous or intraperitoneal boost of the immunogen in saline (without adjuvant).[10]
-
Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Preparation: Use a suitable myeloma cell line (e.g., SP2/0) that is sensitive to HAT (hypoxanthine-aminopterin-thymidine) medium.[11]
-
Cell Fusion: Fuse the splenocytes with the myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Selection: Plate the fused cells in 96-well plates in HAT medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan. Only the hybridoma cells will proliferate.[7]
Screening of Hybridomas
Protocol:
-
Primary Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of antibodies against the Tau (294-305) peptide using an indirect ELISA.[7][11]
-
Secondary Screening (Optional): Perform secondary screening, such as Western blotting, to identify antibodies that recognize the full-length Tau protein.
-
Subcloning: Subclone the positive hybridoma cells by limiting dilution to ensure that each resulting colony is derived from a single cell, thus ensuring the monoclonality of the antibody.[7][11]
Antibody Purification and Characterization
Antibody Production and Purification
Protocol:
-
In Vitro Production: Expand the selected hybridoma clones in larger culture flasks. The monoclonal antibodies can be purified from the culture supernatant.[7]
-
In Vivo Production (Ascites): For higher antibody concentrations, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in the monoclonal antibody.[9]
-
Purification: Purify the monoclonal antibodies from the supernatant or ascites fluid using affinity chromatography with Protein A or Protein G resins.[12][13][14]
Antibody Characterization
Quantitative Data Summary
| Parameter | Method | Typical Expected Outcome |
| Antibody Titer | Indirect ELISA | Serum dilutions showing a positive signal (e.g., >1:10,000) indicate a strong immune response. |
| Antibody Isotype | Isotyping ELISA | Determines the class and subclass of the monoclonal antibody (e.g., IgG1, IgG2a). |
| Affinity (KD) | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | A low KD value (e.g., in the nanomolar to picomolar range) indicates high binding affinity. |
| Specificity | Western Blot, ELISA | The antibody should specifically recognize the Tau (294-305) peptide and full-length Tau protein, with minimal cross-reactivity to other proteins.[15][[“]] |
| Epitope Mapping | Peptide Array, Alanine Scanning | Confirms that the antibody binds specifically to the Tau (294-305) sequence.[17][18] |
Experimental Protocols for Characterization
-
Indirect ELISA Protocol for Titer Determination and Screening:
-
Coat a 96-well plate with 1-5 µg/mL of the Tau (294-305) peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add serially diluted mouse serum or hybridoma supernatant to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a blue color develops.[19]
-
Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).[19]
-
Read the absorbance at 450 nm using a microplate reader.[19]
-
-
Western Blot Protocol for Specificity Testing:
-
Separate recombinant full-length Tau protein and a negative control protein (e.g., BSA) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (purified monoclonal antibody or hybridoma supernatant) overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 5.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizations
Caption: Workflow for generating monoclonal antibodies against Tau Peptide (294-305).
Caption: Role of Tau (294-305) in pathology and antibody intervention.
References
- 1. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. mdpi.com [mdpi.com]
- 4. Specificity of Anti-Tau Antibodies when Analyzing Mice Models of Alzheimer's Disease: Problems and Solutions | PLOS One [journals.plos.org]
- 5. Investigational medicinal product [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 8. Production of Antibodies to Peptide Targets Using Hybridoma Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Humanized monoclonal antibody armanezumab specific to N-terminus of pathological tau: characterization and therapeutic potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Natural Antibodies Against Tau Protein by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epitope determines efficacy of therapeutic anti-Tau antibodies in a functional assay with human Alzheimer Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. Epitope mapping of mAbs AT8 and Tau5 directed against hyperphosphorylated regions of the human tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tau ELISAs [bio-protocol.org]
Application Notes and Protocols for Tau Peptide (294-305) Active Immunization in Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative tauopathies, including Alzheimer's disease (AD) and frontotemporal dementia (FTD), are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). Active immunization strategies targeting pathological tau are a promising therapeutic avenue. One of the most advanced targets is the tau peptide spanning amino acids 294-305. This region is critical for pathological tau-tau interactions and aggregation.[1][2] The vaccine AADvac1, which is based on this epitope, has shown favorable safety and immunogenicity in preclinical and clinical trials.[3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing active immunization with Tau peptide (294-305) in relevant transgenic mouse models of tauopathy. The goal is to equip researchers with the necessary information to design, execute, and analyze preclinical vaccine efficacy studies.
Data Presentation: Summary of Preclinical Studies
Quantitative data from key preclinical studies are summarized below to facilitate comparison of different models, protocols, and outcomes.
Table 1: Transgenic Mouse Models for Tau (294-305) Immunization Studies
| Mouse Model | Relevant Genotype/Phenotype | Age of Pathology Onset | Key Pathological Features | Cognitive/Motor Deficits | Reference |
| Tau.P301S | Expresses human Tau with the P301S mutation, linked to FTD. | 3-6 months | Hyperphosphorylated tau, neurofibrillary tangles, neuronal loss. | Age-dependent motor and cognitive decline. | [8][9] |
| Tg4510 | Expresses human P301L mutant tau under a tetracycline-off (tTA) system. | From 6-9 months | Progressive accumulation of NFTs, particularly in the cortex and hippocampus; significant brain atrophy. | Age-dependent cognitive impairments. | [10][11] |
| THY-Tau22 | Expresses human 4R/0N tau with G272V and P301S mutations. | 6 months | Somatodendritic accumulation of hyperphosphorylated tau; NFT formation. | Hippocampal-dependent memory deficits. | [12] |
| hTau Mice | Express human tau isoforms but lack murine tau. | Phosphorylation detected as early as 3 months. | Accumulation of hyperphosphorylated tau. | Model for studying human tau without endogenous interference. | [13] |
Table 2: Summary of Tau (294-305) Immunization Protocols
| Vaccine Name/Construct | Peptide/Epitope | Carrier Protein | Adjuvant | Mouse Model | Administration Route & Schedule | Dosage | Reference |
| T294-HBc VLP | Tau (294-305) | Hepatitis B core (HBc) Virus-Like Particle | None (self-adjuvanted) | Tau.P301S | Subcutaneous; 4 immunizations. | 100 µg per injection | [2][9][14] |
| AADvac1 (preclinical) | Tau (294-305) | Keyhole Limpet Hemocyanin (KLH) | Aluminum hydroxide (B78521) (Alum) | Transgenic Rat | Subcutaneous; 5 doses. | 100 µg peptide-KLH conjugate | [7][15] |
| AV-1980R/A | N-terminal Tau peptide | MultiTEP platform | AdvaxCpG | Tg4510 | Intramuscular; 7 immunizations starting at 3 months of age. | 40 µg, later reduced to 20 µg | [11][16] |
Table 3: Quantitative Outcomes of Tau (294-305) Active Immunization
| Mouse Model | Key Outcome Measure | Result in Control Group | Result in Vaccinated Group | % Improvement / Change | Reference |
| Tau.P301S | RIPA-Insoluble Tau Levels | High | Significantly decreased | Not specified | [9] |
| Tau.P301S | Cognitive Deficits (MWM, NOR) | Impaired | Alleviated | Not specified | [2][9] |
| Transgenic Rat | Hyperphosphorylated Tau | High | Reduced | ~95% reduction | [7] |
| Transgenic Rat | Neuroscale (Sensorimotor) | Impaired | Improved | ~50% improvement | [15] |
| Tg4510 | pSer396-tau Pathology | High | Reduced | Not specified | [11][17] |
| Tg4510 | Short-term Memory (NOR) | Impaired | Improved | Not specified | [11] |
| Aged Tau Mice | Sarkosyl-Insoluble Tau | High | Reduced | Not specified | [12] |
Visualized Workflows and Pathways
Caption: High-level experimental workflow for a Tau vaccine study.
Caption: Proposed mechanism of action for Tau (294-305) immunotherapy.
Experimental Protocols
Protocol 1: Vaccine Formulation and Administration (T294-HBc VLP Model)
This protocol is adapted from studies using a Hepatitis B core (HBc) virus-like particle (VLP) carrier with the Tau (294-305) epitope genetically fused to its major immunodominant region.[2][9]
1. Materials:
- T294-HBc VLP vaccine construct (purified)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- 5-month-old Tau.P301S transgenic mice and wild-type littermates
- Insulin syringes with 29G needles
2. Vaccine Preparation: a. Reconstitute or dilute the purified T294-HBc VLP vaccine in sterile PBS to a final concentration of 1 mg/mL. b. Prepare a vehicle control solution of sterile PBS. c. Aliquot the solutions for single use to avoid freeze-thaw cycles.
3. Immunization Procedure: a. Randomly assign 5-month-old Tau.P301S mice to either the vaccine group or the vehicle control group. Include a cohort of wild-type littermates as an additional control. b. For the first immunization (Day 0), administer 100 µL of the vaccine solution (containing 100 µg of T294-HBc) or vehicle control via subcutaneous injection between the shoulder blades. c. Repeat the immunizations at two-week intervals for a total of four injections (e.g., Day 0, Day 14, Day 28, Day 42). d. Monitor mice regularly for any adverse reactions at the injection site or changes in general health.
Protocol 2: Evaluation of Humoral Immune Response by ELISA
1. Materials:
- Mis-disordered truncated tau protein (e.g., 151-391/2N4R) for coating
- 96-well ELISA plates
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
- Mouse serum samples (collected via tail or submandibular bleed)
- HRP-conjugated anti-mouse IgG secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader (450 nm)
2. Procedure: a. Coat ELISA plates with 100 µL/well of tau protein (1 µg/mL in Coating Buffer) and incubate overnight at 4°C. b. Wash plates three times with PBS containing 0.05% Tween 20 (PBS-T). c. Block non-specific binding by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature. d. Wash plates three times with PBS-T. e. Prepare serial dilutions of mouse serum samples (starting at 1:100) in Blocking Buffer. f. Add 100 µL of diluted serum to each well and incubate for 2 hours at room temperature. g. Wash plates five times with PBS-T. h. Add 100 µL of HRP-conjugated anti-mouse IgG (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature. i. Wash plates five times with PBS-T. j. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-15 minutes). k. Stop the reaction by adding 50 µL of Stop Solution. l. Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that yields an optical density (OD) value twice that of the background.
Protocol 3: Behavioral Assessment - Novel Object Recognition (NOR) Test
The NOR test evaluates short-term recognition memory, a cognitive domain often impaired in tauopathy models.[11]
1. Apparatus:
- An open-field box (e.g., 40x40x40 cm), made of non-reflective material.
- Two sets of distinct objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid). Objects should be heavy enough that mice cannot displace them.
2. Procedure: a. Habituation (Day 1): Allow each mouse to freely explore the empty open-field box for 10 minutes. b. Familiarization/Training (Day 2): Place two identical objects (Set A) in opposite corners of the box. Allow the mouse to explore the objects for 10 minutes. c. Testing (Day 2, after a 1-hour retention interval): Replace one of the familiar objects with a novel object (Set B). Place the mouse back in the box and allow it to explore for 5 minutes. d. Data Analysis: i. Record the exploration time for both the familiar (T_familiar) and novel (T_novel) objects. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it. ii. Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). iii. A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between vaccinated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 4: Biochemical Analysis of Insoluble Tau
1. Materials:
- Frozen brain tissue (cortex or hippocampus)
- RIPA Buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
- Sarkosyl (N-lauroylsarcosinate sodium salt)
- Ultracentrifuge
- BCA Protein Assay Kit
- SDS-PAGE and Western Blot equipment
- Primary antibodies: pan-tau (e.g., Tau5), human-specific tau (e.g., HT7), phospho-tau (e.g., AT8, pS396)
- HRP-conjugated secondary antibodies
2. Procedure: a. Homogenize brain tissue in 10 volumes of ice-cold RIPA buffer. b. Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C. The supernatant contains the RIPA-soluble fraction. c. Resuspend the pellet in 5 volumes of RIPA buffer, sonicate briefly, and re-centrifuge as above. d. Resuspend the resulting pellet in 2 volumes of 1% Sarkosyl in PBS and incubate for 1 hour at 37°C with gentle shaking. e. Centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant contains the Sarkosyl-soluble fraction. f. The final pellet contains the Sarkosyl-insoluble fraction, which is enriched in pathological, aggregated tau. g. Resuspend the insoluble pellet in a small volume of PBS or urea (B33335) buffer. h. Determine the protein concentration of the soluble fractions using a BCA assay. i. Analyze equal protein amounts from the soluble fractions and equal volumes of the resuspended insoluble fraction by Western Blot using various anti-tau antibodies. Densitometry analysis can be used to quantify the levels of different tau species.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer's disease and frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Tau immunotherapy: Hopes and hindrances” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral and Neuropathological Phenotyping of the Tau58/2 and Tau58/4 Transgenic Mouse Models for FTDP-17 | MDPI [mdpi.com]
- 9. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active immunization with tau epitope in a mouse model of tauopathy induced strong antibody response together with improvement in short memory and pSer396-tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Constant Levels of Tau Phosphorylation in the Brain of htau Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Ten Years of Tau-Targeted Immunotherapy: The Path Walked and the Roads Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Active immunization with tau epitope in a mouse model of tauopathy induced strong antibody response together with improvement in short memory and pSer396-tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of an ELISA for Detecting Tau Peptide (294-305) Specific Antibodies
Introduction
The microtubule-associated protein Tau is implicated in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Pathological aggregation of Tau is a hallmark of these diseases.[1][2][3] Specific regions of the Tau protein are of interest for the development of targeted immunotherapies. The Tau peptide (294-305) region is one such area of focus.[4][5] An enzyme-linked immunosorbent assay (ELISA) is a robust and sensitive method for detecting and quantifying antibodies specific to this peptide.[6][7] This document provides a comprehensive guide for the development, optimization, and validation of an indirect ELISA to detect antibodies that specifically recognize the Tau (294-305) peptide.
Principle of the Assay
The indirect ELISA is a highly sensitive technique used to detect the presence and quantity of a specific antibody in a sample.[8][9] The assay involves the immobilization of the target antigen, in this case, the Tau (294-305) peptide, onto the surface of a microtiter plate. Subsequently, the sample containing the primary antibody is added and binds to the immobilized peptide. Unbound antibodies are removed by washing. A secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is then added. After another washing step to remove unbound secondary antibodies, a substrate for the enzyme is introduced. The enzyme catalyzes a reaction that produces a colored product, and the intensity of the color is proportional to the amount of the specific antibody in the sample.
Materials and Reagents
-
Tau Peptide (294-305): Synthetic peptide with the sequence KDNIKHVPGGGS.[10]
-
ELISA Plates: 96-well high-binding polystyrene plates.
-
Coating Buffer: Carbonate-Bicarbonate buffer (100 mM, pH 9.6).[9][11][12]
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[11][12]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST. Other blocking agents like non-fat dry milk can also be tested.[11][13][14]
-
Antibody Dilution Buffer: 0.1% BSA in PBST.[15]
-
Positive Control: A known antibody specific for Tau (294-305).
-
Negative Control: A non-specific antibody from the same species as the primary antibody.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[9]
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).[9]
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Miscellaneous: Pipettes, pipette tips, reagent reservoirs, plate sealers.
Experimental Protocols
Part 1: Assay Development and Optimization
The development of a reliable ELISA requires the optimization of several parameters to achieve high sensitivity and specificity with low background noise.[16][17] A checkerboard titration is a common method for simultaneously optimizing the concentrations of the coating antigen and the primary antibody.[17][18][19]
1.1. Checkerboard Titration for Optimal Coating Peptide and Primary Antibody Concentrations
-
Peptide Coating:
-
Prepare serial dilutions of the Tau (294-305) peptide in Coating Buffer at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Add 100 µL of each peptide dilution to the wells of a 96-well plate in columns (e.g., column 1: 10 µg/mL, column 2: 5 µg/mL, etc.).
-
Include a "no peptide" control column.
-
-
Washing and Blocking:
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the positive control primary antibody in Antibody Dilution Buffer, ranging from 1:100 to 1:10,000.
-
Add 100 µL of each antibody dilution to the wells in rows (e.g., row A: 1:100, row B: 1:500, etc.).
-
Include a "no primary antibody" control row.
-
Cover the plate and incubate for 1-2 hours at room temperature.[8][20]
-
-
Secondary Antibody and Detection:
-
Follow the standard protocol for secondary antibody incubation, substrate addition, and reading the absorbance as described in Part 2. Use a consistent dilution for the secondary antibody (e.g., 1:5000) for this initial optimization.
-
-
Data Analysis:
-
Generate a table of the absorbance values.
-
The optimal concentrations are those that give a high signal-to-noise ratio (high absorbance with the positive control and low absorbance in the negative control wells).[21]
-
Data Presentation: Checkerboard Titration
| Tau Peptide (µg/mL) | 1:100 | 1:500 | 1:1000 | 1:5000 | 1:10000 | No Primary Ab |
| 10 | 2.85 | 2.50 | 2.10 | 1.50 | 0.80 | 0.12 |
| 5 | 2.70 | 2.35 | 1.90 | 1.30 | 0.65 | 0.11 |
| 2 | 2.50 | 2.10 | 1.65 | 1.00 | 0.45 | 0.10 |
| 1 | 2.10 | 1.70 | 1.20 | 0.70 | 0.30 | 0.09 |
| 0.5 | 1.50 | 1.10 | 0.80 | 0.40 | 0.20 | 0.09 |
| 0.1 | 0.60 | 0.40 | 0.25 | 0.15 | 0.12 | 0.08 |
| No Peptide | 0.15 | 0.13 | 0.11 | 0.10 | 0.09 | 0.08 |
Table 1: Hypothetical data from a checkerboard titration to determine optimal peptide coating and primary antibody concentrations. Absorbance values are read at 450 nm.
1.2. Optimization of Blocking Buffer
Different blocking buffers can impact the signal-to-noise ratio.[14]
-
Coat the plate with the optimal concentration of Tau peptide determined from the checkerboard titration.
-
After the coating and first wash, add different blocking buffers to different sets of wells (e.g., 1% BSA in PBST, 5% Non-fat Dry Milk in PBST, commercial blocking buffers).[11][13]
-
Proceed with the rest of the ELISA protocol using the optimal primary antibody concentration.
-
Compare the absorbance values for each blocking buffer, including the background signal (no primary antibody). The best blocking buffer will yield a high specific signal and low background.[22]
Data Presentation: Blocking Buffer Optimization
| Blocking Buffer | Positive Control (OD 450nm) | Negative Control (OD 450nm) | Signal-to-Noise Ratio |
| 1% BSA in PBST | 2.25 | 0.11 | 20.5 |
| 5% Non-fat Milk in PBST | 2.10 | 0.18 | 11.7 |
| Commercial Buffer A | 2.30 | 0.09 | 25.6 |
Table 2: Hypothetical data for the comparison of different blocking buffers.
1.3. Optimization of Secondary Antibody Dilution
-
Use the optimized concentrations of coating peptide and primary antibody, and the best blocking buffer.
-
Prepare serial dilutions of the HRP-conjugated secondary antibody (e.g., 1:1,000 to 1:20,000).[23][24]
-
Add the different dilutions to the wells after the primary antibody incubation step.
-
Proceed with the rest of the protocol and measure the absorbance.
-
Select the dilution that provides a strong signal with low background.
Data Presentation: Secondary Antibody Dilution Optimization
| Secondary Ab Dilution | Positive Control (OD 450nm) | Negative Control (OD 450nm) |
| 1:1,000 | >3.0 | 0.55 |
| 1:2,500 | 2.80 | 0.25 |
| 1:5,000 | 2.30 | 0.10 |
| 1:10,000 | 1.50 | 0.08 |
| 1:20,000 | 0.80 | 0.07 |
Table 3: Hypothetical data for the optimization of the secondary antibody dilution.
Part 2: Standard Indirect ELISA Protocol
This protocol is based on the optimized parameters determined in Part 1.
-
Plate Coating:
-
Dilute the Tau (294-305) peptide to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of a 96-well ELISA plate.
-
Cover the plate with a sealer and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of the optimized Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the samples (and controls) in Antibody Dilution Buffer.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Visualizations
Caption: Workflow for the indirect ELISA protocol.
Caption: Principle of the indirect ELISA method.
Assay Validation
Once the assay is optimized, it should be validated to ensure it is reliable, reproducible, and specific.[21][25] Key validation parameters include:
-
Specificity: Test for cross-reactivity with other Tau peptides or irrelevant proteins.
-
Precision: Determine the intra-assay (within a plate) and inter-assay (between plates on different days) variability. Coefficients of variation (CVs) should ideally be below 10-15%.[16]
-
Accuracy: Assessed by spike-and-recovery experiments, where a known amount of antibody is added to a sample matrix and the recovery is calculated.[16]
-
Sensitivity: Determine the limit of detection (LOD), which is the lowest concentration of antibody that can be reliably distinguished from the blank.[16]
Troubleshooting
| Problem | Possible Causes | Solutions |
| High Background | Insufficient washing, ineffective blocking, secondary antibody concentration too high, excessive incubation times.[22][26] | Increase the number of washes or soak time. Optimize the blocking buffer and incubation time. Titrate the secondary antibody to a higher dilution. Reduce incubation times.[22] |
| Weak or No Signal | Reagents expired or improperly stored, low antibody concentration, insufficient incubation.[27] | Check reagent expiration dates and storage conditions. Increase primary or secondary antibody concentrations. Increase incubation times.[27] |
| High Variability | Pipetting errors, uneven washing, edge effects.[22] | Use calibrated pipettes and be consistent. Ensure all wells are washed equally. Avoid using the outer wells of the plate for critical samples or use plate sealers.[22] |
| Poor Standard Curve | Improper serial dilutions, substrate degradation.[22] | Double-check dilution calculations and pipetting technique. Protect substrate from light and prepare it fresh.[22] |
References
- 1. A post-translational modification signature defines changes in soluble tau correlating with oligomerization in early stage Alzheimer’s disease brain | springermedizin.de [springermedizin.de]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]
- 4. Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013041962A1 - Protein-based therapy and diagnosis of tau-mediated pathology in alzheimer's disease - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Indirect Sandwich ELISA - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulab360.com [ulab360.com]
- 12. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 13. affbiotech.cn [affbiotech.cn]
- 14. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 15. addgene.org [addgene.org]
- 16. antbioinc.com [antbioinc.com]
- 17. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 21. nebiolab.com [nebiolab.com]
- 22. maxanim.com [maxanim.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ptglab.com [ptglab.com]
- 25. automata.tech [automata.tech]
- 26. assaygenie.com [assaygenie.com]
- 27. biomatik.com [biomatik.com]
Application Note: Synthesis and Purification of Human Tau Peptide (294-305)
Abstract
The human Tau protein is intrinsically disordered and plays a crucial role in the stabilization of microtubules in neurons. Its aggregation into neurofibrillary tangles is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. The Tau peptide fragment spanning amino acids 294-305 (Sequence: KDNIKHVPGGGS) is of significant interest as it forms part of a region critical for Tau-Tau interactions and has been utilized in the development of the AADvac1 vaccine for Alzheimer's disease.[1][2][3] This application note provides a detailed protocol for the chemical synthesis of the human Tau (294-305) peptide using Fmoc solid-phase peptide synthesis (SPPS) and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, allowing for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid resin support.[4][5] The Fmoc/tBu strategy is widely employed due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder cleavage conditions compared to Boc chemistry.[6]
Following synthesis, the crude peptide is cleaved from the resin and deprotected. The resulting mixture contains the target peptide along with various truncated and deletion sequences, as well as byproducts from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of peptides based on their hydrophobicity.[4][7] A C18 column is commonly used, and the peptide is eluted using a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[7]
The identity and purity of the final peptide product are confirmed using mass spectrometry and analytical RP-HPLC.[8] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to produce high-purity human Tau (294-305) peptide for various research applications.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin
-
Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Acetonitrile (ACN), Diethyl ether
-
Coupling Reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)
-
HPLC Mobile Phase A: 0.1% TFA in Water
-
HPLC Mobile Phase B: 0.1% TFA in Acetonitrile
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Solid-Phase Peptide Synthesis Workflow for Tau (294-305).
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) to the deprotected resin using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the Tau (294-305) sequence (from C-terminus to N-terminus: Gly, Gly, Ser, Gly, Gly, Pro, Val, His, Ile, Lys, Asn, Asp).
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA cleavage solution to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Characterization Workflow
Caption: Purification and Characterization Workflow for Tau (294-305).
Protocol:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A (0.1% TFA in water). The peptide is expected to be soluble in aqueous solutions.[9][10]
-
Filtration: Filter the peptide solution through a 0.45 µm filter to remove any particulate matter.
-
Preparative RP-HPLC:
-
Inject the filtered sample onto a preparative C18 column equilibrated with Mobile Phase A.
-
Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in acetonitrile) as detailed in Table 2.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with the parameters outlined in Table 3.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Analytical RP-HPLC: Determine the final purity of the peptide by analytical RP-HPLC.
-
Data Presentation
Table 1: Synthesis Parameters and Expected Results
| Parameter | Value/Description |
| Peptide Sequence | H-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Ser-Gly-Gly-OH (KDNIKHVPGGGS) |
| Resin | Rink Amide MBHA |
| Synthesis Scale | 0.1 mmol |
| Coupling Chemistry | HBTU/DIPEA |
| Cleavage Reagent | Reagent K (TFA/Phenol/Water/Thioanisole/EDT) |
| Expected Crude Yield | 70-85% |
| Expected Purity of Crude | 50-70% |
| Expected Final Yield | 15-30% (after purification) |
| Expected Final Purity | >95% |
| Expected Molecular Weight | Calculated: ~1234.35 Da |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Value/Description |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 214 nm and 280 nm |
Table 3: Analytical RP-HPLC Parameters
| Parameter | Value/Description |
| Instrument | Analytical HPLC System |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Conclusion
The protocols described in this application note provide a robust and reliable method for the synthesis and purification of the human Tau (294-305) peptide. The use of standard Fmoc-SPPS chemistry combined with RP-HPLC purification ensures a high-purity product suitable for research in neurodegenerative diseases, particularly for studies related to Tau aggregation and the development of immunotherapies. The characterization methods outlined are essential for verifying the identity and purity of the final peptide, ensuring the validity and reproducibility of subsequent experiments.
References
- 1. peptide.com [peptide.com]
- 2. anyflip.com [anyflip.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. 美国GlpBio - Tau Peptide (294-305) (human) | Cas# 1428135-29-8 [glpbio.cn]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Tau Peptide (294-305) in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is predominantly found in neurons and is crucial for stabilizing microtubules. In a group of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease (AD), Tau protein becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble neurofibrillary tangles (NFTs).[1][2] This pathological cascade is strongly correlated with neuronal dysfunction and cognitive decline.[3] Immunotherapy targeting the Tau protein has emerged as a promising therapeutic strategy aimed at clearing these pathological species and halting disease progression.[4]
The Tau peptide (294-305), with the sequence KDNIKHVPGGGS, is a key epitope located within the microtubule-binding region (MTBR) of the Tau protein.[5][6] This region is critically involved in the aggregation process.[7] The peptide is the core component of the active immunotherapy candidate AADvac1, the first-in-class Tau vaccine to undergo clinical trials.[5][8][9] These application notes provide a comprehensive overview of the use of Tau Peptide (294-305) in immunotherapy research, including its mechanism of action, relevant protocols, and data interpretation.
Application: Active Immunotherapy for Tauopathies
Tau Peptide (294-305) is primarily used as an immunogen in active vaccination strategies. The goal is to stimulate the patient's immune system to generate polyclonal antibodies that can recognize and neutralize pathological Tau aggregates.[10] To enhance its immunogenicity, the synthetic peptide is typically conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), and administered with an adjuvant like aluminum hydroxide (B78521).[5][8][9][11]
Proposed Mechanism of Action
The therapeutic hypothesis is that antibodies induced by the Tau Peptide (294-305) vaccine bind to extracellular, pathological forms of Tau. This interaction is believed to interfere with the "prion-like" cell-to-cell propagation of Tau pathology, a key driver of disease progression.[5][12] Furthermore, by opsonizing Tau aggregates, these antibodies may facilitate their clearance by microglia, the resident immune cells of the brain.[12][13] This intervention aims to reduce the overall burden of neurotoxic Tau species, thereby slowing or preventing further neurodegeneration.[5][8]
Involvement in Neuroinflammatory Pathways
Pathological Tau aggregates are known to activate glial cells (microglia and astrocytes), triggering a chronic neuroinflammatory response that contributes to neurotoxicity.[1][12][14] Studies suggest that hyperphosphorylated Tau can directly activate microglia through pathways involving Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines.[15] By clearing extracellular Tau, antibodies generated against Tau Peptide (294-305) can theoretically reduce this inflammatory trigger, mitigating downstream neuronal damage.
Data from AADvac1 Clinical Trials
The application of Tau Peptide (294-305) is best exemplified by the clinical development of the AADvac1 vaccine. The following tables summarize key aspects of its formulation and clinical trial outcomes.
Table 1: Typical Formulation of a Tau Peptide (294-305) Based Vaccine
| Component | Example | Purpose | Reference |
| Immunogen | Synthetic Tau Peptide (294-305) | The specific epitope to elicit a targeted antibody response. | [5] |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | A large, immunogenic protein to enhance the immune response to the small peptide. | [5][8] |
| Adjuvant | Aluminum Hydroxide (Alhydrogel) | A substance that boosts the magnitude and duration of the immune response. | [5][9][11] |
| Delivery | Subcutaneous Injection | Method of administration. | [10] |
Table 2: Summary of AADvac1 Clinical Trial Findings
| Trial Phase | # of Participants | Key Objectives | Summary of Outcomes | References |
| Phase I | 30 (Mild AD) | Assess safety and immunogenicity. | The vaccine was well-tolerated with a favorable safety profile. A robust anti-Tau antibody response was generated in the majority of treated patients. | [6][10] |
| Phase II (ADAMANT) | 208 (Mild AD) | Evaluate safety, immunogenicity, and efficacy over 24 months. | Confirmed favorable safety and high IgG antibody induction. Post-hoc analysis suggested a reduction in plasma biomarkers of neurodegeneration and neuroinflammation in a subgroup of patients. | [8] |
Experimental Protocols
Below are detailed protocols for key experiments in the research and development of Tau Peptide (294-305) based immunotherapies.
Protocol 1: Active Immunization in a Tau Transgenic Mouse Model
This protocol outlines the steps for evaluating the immunogenicity and efficacy of a Tau Peptide (294-305) vaccine in a relevant animal model of tauopathy (e.g., P301S or P301L transgenic mice).
1. Preparation of the Immunogen: a. Synthesize Tau Peptide (294-305) with an N-terminal cysteine for conjugation. b. Conjugate the peptide to KLH using a suitable crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS). c. Purify the conjugate via dialysis to remove unreacted peptide and crosslinker. d. Formulate the vaccine by mixing the Tau(294-305)-KLH conjugate with an aluminum hydroxide adjuvant.
2. Animal Immunization: a. Use 3-4 month old tau transgenic mice. Divide them into a treatment group and a placebo group (receiving adjuvant and carrier only). b. Administer the first subcutaneous injection (e.g., 50 µg of conjugate in 100 µL) at day 0. c. Administer booster injections at weeks 2, 4, and 8 to ensure a robust immune response. d. Collect blood samples from the tail vein at regular intervals (e.g., monthly) to monitor antibody titers.
3. Assessment of Immune Response: a. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure anti-Tau IgG titers in the collected serum. b. Coat ELISA plates with the Tau Peptide (294-305) or full-length Tau protein. c. Incubate with serially diluted mouse serum, followed by a secondary anti-mouse IgG antibody conjugated to HRP. d. Add a substrate (e.g., TMB) and measure absorbance to quantify antibody levels.
4. Behavioral Testing: a. At an advanced age (e.g., 9-12 months), perform a battery of behavioral tests to assess cognitive function. b. Examples include the Morris Water Maze for spatial memory and the Y-maze for working memory.
5. Histopathological Analysis: a. At the end of the study, perfuse the animals and collect brain tissue. b. Prepare brain slices for immunohistochemistry. c. Use specific antibodies to stain for pathological Tau (e.g., AT8 for phosphorylated Tau) and neurofibrillary tangles. d. Quantify the pathology load in relevant brain regions like the hippocampus and cortex.
Protocol 2: In Vitro Tau Aggregation Inhibition Assay
This assay determines if antibodies generated against Tau Peptide (294-305) can inhibit the aggregation of Tau protein in vitro.
1. Reagents and Materials: a. Recombinant full-length Tau protein (e.g., Tau-441). b. Purified antibodies (IgG) from the serum of immunized animals (from Protocol 1) or a relevant monoclonal antibody. c. Aggregation inducer: Heparin. d. Fluorescent dye: Thioflavin T (ThT), which binds to beta-sheet structures in aggregates. e. Assay buffer: PBS or similar physiological buffer. f. 96-well black, clear-bottom microplate.
2. Assay Procedure: a. In each well, combine recombinant Tau protein (e.g., 2 µM) with heparin (e.g., 0.5 µM). b. Add the purified anti-Tau antibodies at various concentrations. Include a negative control (isotype control IgG) and a no-antibody control. c. Add ThT to each well (e.g., 10 µM final concentration). d. Place the plate in a plate reader capable of kinetic fluorescence measurement.
3. Data Acquisition and Analysis: a. Incubate the plate at 37°C with intermittent shaking.[16] b. Measure ThT fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) every 15 minutes for up to 50 hours.[16] c. Plot fluorescence intensity versus time to generate aggregation curves. d. The lag time and the maximum fluorescence signal are key parameters. Inhibition is observed as an increase in the lag time and/or a decrease in the maximum fluorescence compared to the control.
Protocol 3: In Vitro Cytokine Release Assay (CRA)
This protocol assesses whether the Tau peptide vaccine components or the resulting antibodies induce an inflammatory response from human immune cells.
1. Cell Preparation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation. b. Resuspend PBMCs in complete RPMI-1640 medium.
2. Assay Setup: a. Plate PBMCs in a 96-well tissue culture plate (e.g., 2 x 10^5 cells/well). b. Add the test articles to the wells in triplicate at a range of concentrations. Test articles can include: i. Tau Peptide (294-305) alone. ii. Tau(294-305)-KLH conjugate. iii. Purified antibodies from immunized animals. c. Include controls: i. Negative Control: Vehicle/medium only. ii. Positive Control: Lipopolysaccharide (LPS) to stimulate a strong inflammatory response.[17]
3. Incubation and Sample Collection: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. b. After incubation, centrifuge the plate and carefully collect the supernatant (cell culture medium) from each well.
4. Cytokine Measurement: a. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the collected supernatants.[18][19] b. Use a multiplex immunoassay (e.g., Luminex, MSD) or individual ELISAs for quantification.[18]
5. Data Analysis: a. Calculate the mean cytokine concentration for each condition. b. A significant increase in cytokine levels compared to the negative control indicates a potential for inducing an inflammatory response.
References
- 1. Tau and Amyloid beta causes microglial activation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Considerations for biomarker strategies in clinical trials investigating tau-targeting therapeutics for Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in immunotherapy targeting amyloid-beta and tauopathies in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inlibrary.uz [inlibrary.uz]
- 11. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Ten Years of Tau-Targeted Immunotherapy: The Path Walked and the Roads Ahead [frontiersin.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. DSpace [helda.helsinki.fi]
- 18. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 19. proimmune.com [proimmune.com]
Troubleshooting & Optimization
improving solubility of Tau Peptide (294-305) in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Tau Peptide (294-305) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Tau Peptide (294-305)?
The Tau Peptide (294-305) has the amino acid sequence Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser (KDNIKHVPGGGS)[1]. Based on its amino acid composition, it is a relatively hydrophilic peptide. The theoretical isoelectric point (pI) is estimated to be basic, which is a critical factor in determining its solubility at different pH values.
Q2: What is the recommended starting solvent for dissolving Tau Peptide (294-305)?
Given its hydrophilic nature, the recommended starting solvent is sterile, distilled water or a common biological buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.4.
Q3: How does pH affect the solubility of this peptide?
The solubility of peptides is highly dependent on pH, especially in relation to their isoelectric point (pI)[2]. Since Tau Peptide (294-305) is predicted to be basic, it will have a net positive charge at a pH below its pI and will be more soluble in acidic solutions. Conversely, at a pH above its pI, it will have a net negative charge and may also be soluble. Solubility is generally lowest at the pI, where the net charge is zero, which can lead to aggregation and precipitation.
Q4: My peptide won't dissolve in water or PBS. What should I do?
If you encounter solubility issues in neutral aqueous solutions, a systematic approach is recommended. First, try gentle warming or sonication. If the peptide remains insoluble, adjusting the pH can be effective. For a basic peptide like Tau (294-305), adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help to protonate the basic residues and increase solubility.
Q5: Can I use organic solvents to dissolve Tau Peptide (294-305)?
While this peptide is primarily hydrophilic, in cases of persistent aggregation, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used to initially dissolve the peptide. However, it is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer to the desired final concentration. Be aware that organic solvents can interfere with certain biological assays.
Q6: What are the recommended storage conditions for reconstituted Tau Peptide (294-305)?
Once reconstituted, peptide solutions are more susceptible to degradation than the lyophilized powder. For short-term storage (a few days to a week), solutions can be stored at 2-8°C[3][4]. For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide[3][4][5].
Troubleshooting Guide
This guide addresses common problems encountered when dissolving Tau Peptide (294-305).
| Problem | Possible Cause | Recommended Solution |
| Peptide appears as a thin film or is not visible in the vial. | Lyophilized peptides can be displaced during shipping. | Before opening, centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to collect all the powder at the bottom. |
| Peptide does not dissolve in water or neutral buffer. | The peptide may be forming aggregates at or near its isoelectric point. | 1. Try physical methods: Gently warm the solution to 37°C or sonicate in a water bath for short intervals. 2. Adjust pH: Since the peptide is basic, add a small amount of 10% acetic acid dropwise while vortexing until the peptide dissolves. 3. Use an organic solvent: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µl) and then slowly add your aqueous buffer to the desired concentration. |
| Peptide solution is cloudy or shows precipitation after adding buffer. | The peptide has exceeded its solubility limit in the final buffer, or the buffer components are causing precipitation. | 1. Dilute further: The final concentration may be too high. Try diluting to a lower concentration. 2. Check buffer compatibility: Ensure there are no components in your buffer that could interact with the peptide and cause precipitation. Try a different buffer system. 3. Filter the solution: If a small amount of precipitate is present, you can centrifuge the solution and use the supernatant, or filter it through a low-protein-binding 0.22 µm filter. Note that this may slightly alter the final concentration. |
| Inconsistent experimental results. | Peptide degradation due to improper storage or handling. | 1. Aliquot solutions: To avoid repeated freeze-thaw cycles, store the reconstituted peptide in single-use aliquots at -20°C or -80°C[3][4][5]. 2. Use sterile solutions: Reconstitute and dilute the peptide using sterile buffers to prevent microbial contamination[5]. 3. Minimize exposure to air: For peptides susceptible to oxidation, consider using degassed buffers[5]. |
Quantitative Solubility Data Summary
Due to the limited availability of specific quantitative solubility data for Tau Peptide (294-305), the following table provides general guidelines based on its hydrophilic and basic properties. It is always recommended to perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.
| Solvent/Buffer System | Expected Solubility | Notes |
| Sterile Deionized Water | Moderate to High | May require slight pH adjustment depending on the purity and counter-ion of the lyophilized peptide. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate | Solubility can be limited if the peptide's pI is close to this pH. |
| 10% Acetic Acid in Water | High | The acidic pH will protonate basic residues, increasing solubility. |
| 0.1 M Ammonium Bicarbonate, pH ~7.8 | Moderate to High | A slightly basic pH can also enhance the solubility of some peptides. |
| Dimethyl Sulfoxide (DMSO) | High | Use a minimal amount for initial dissolution before adding aqueous buffer. |
| Acetonitrile (ACN) / Water Mixtures | Varies | Solubility will depend on the percentage of ACN. |
Experimental Protocols
Protocol 1: Standard Solubilization in Aqueous Buffer
-
Preparation: Allow the vial of lyophilized Tau Peptide (294-305) to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution: Add the calculated volume of sterile deionized water or PBS (pH 7.4) to achieve the desired stock concentration.
-
Mixing: Vortex the vial gently for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Troubleshooting: If the peptide is not fully dissolved, proceed to the advanced solubilization protocol.
-
Storage: If soluble, the peptide solution is ready for use or can be aliquoted for storage at -20°C or -80°C.
Protocol 2: Advanced Solubilization for Difficult-to-Dissolve Peptide
-
Preparation: Follow step 1 from the standard protocol.
-
Initial Solvent Addition: Add a small volume of 10% acetic acid (e.g., 10-20% of the final volume).
-
Mixing and Observation: Vortex the vial and observe if the peptide dissolves. If it does, proceed to step 5.
-
Organic Solvent (if necessary): If the peptide is still not soluble, take a fresh, dry vial of the peptide. Add a minimal amount of DMSO (e.g., 10-20 µl) and ensure the peptide is fully dissolved by vortexing.
-
Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution dropwise while gently vortexing.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Storage: Aliquot the final solution and store at -20°C or -80°C.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Preventing Premature Aggregation of Tau Peptide (294-305) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature aggregation of the Tau (294-305) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the Tau (294-305) peptide and why is it prone to aggregation?
The Tau (294-305) peptide, with the sequence KDNIKHVPGGGS, is a fragment of the human Tau protein.[1][2] This region is located in the second microtubule-binding repeat of Tau and is known to be involved in the pathological aggregation of the full-length protein into paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies.[1][3][4] The inherent hydrophobicity and specific sequence motifs within this peptide contribute to its high propensity for self-aggregation into β-sheet-rich structures.[5]
Q2: What are the recommended storage conditions for lyophilized and in-solution Tau (294-305) peptide?
For optimal stability, it is crucial to store the peptide under appropriate conditions. Improper storage can introduce pre-aggregated seeds, leading to inconsistent experimental results.
| Peptide Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years) | Store in a desiccator to prevent moisture absorption.[6][7] Before opening, allow the vial to warm to room temperature to avoid condensation.[6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.[7][8] |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid frost-free freezers due to temperature cycling.[8] |
Q3: How should I solubilize lyophilized Tau (294-305) peptide to minimize pre-existing aggregates?
Proper solubilization is a critical first step in preventing premature aggregation. The goal is to obtain a homogenous, monomeric solution.
-
Initial Dissolution: It is recommended to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[9] HFIP is particularly effective at breaking down pre-existing aggregates.[9] If using HFIP, the solvent should be evaporated to leave a thin film of the peptide, which is then reconstituted in the desired buffer.
-
Aqueous Buffers: For dissolution in aqueous buffers, use sterile, filtered (0.22 µm) buffers. Sonication for 5-10 minutes can aid in dissolution.[9] If solubility issues persist in aqueous solutions, adjusting the pH away from the peptide's isoelectric point can help. Since the Tau (294-305) peptide is basic, using a slightly acidic buffer (pH 5-6) can improve solubility.[6]
-
Centrifugation: After dissolution, centrifuge the solution at high speed (>10,000 x g) to pellet any remaining micro-aggregates and use the supernatant for your experiments.[9]
Q4: What is the role of heparin in Tau (294-305) aggregation assays?
Heparin is a polyanionic cofactor commonly used in in-vitro aggregation assays to induce and accelerate the fibrillization of Tau peptides, including the (294-305) fragment.[3][10][11][12] It is believed to act as a template, promoting the conformational change of the peptide to a β-sheet structure, which is a prerequisite for aggregation.[11] The ratio of peptide to heparin is a critical parameter that can significantly influence the aggregation kinetics.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the Tau (294-305) peptide.
Problem 1: My Thioflavin T (ThT) assay shows inconsistent and highly variable fluorescence readings between replicates.
-
Possible Cause: Incomplete or inconsistent solubilization of the peptide stock, leading to varying amounts of pre-existing aggregates (seeds) in each replicate.
-
Solution: Re-prepare the peptide stock solution following the recommended solubilization protocol. Ensure the peptide is fully dissolved and centrifuge to remove any insoluble material before preparing your assay plate.[9]
-
-
Possible Cause: Inconsistent mixing or pipetting, especially of the viscous heparin solution.
-
Solution: Ensure thorough mixing of all components in your master mix before aliquoting into the plate. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes in each well.
-
-
Possible Cause: Contamination of buffers or the microplate with dust or other fluorescent particles.
-
Solution: Use fresh, filtered (0.22 µm) buffers for all experiments.[13] Use new, high-quality, non-binding microplates designed for fluorescence assays.
-
Problem 2: I am not observing any aggregation of the Tau (294-305) peptide in my assay, even with heparin.
-
Possible Cause: The peptide concentration is too low.
-
Solution: Increase the peptide concentration. Aggregation is a concentration-dependent process.[9]
-
-
Possible Cause: The peptide-to-heparin ratio is not optimal.
-
Solution: Perform a titration experiment to determine the optimal concentration of heparin for your specific peptide concentration and buffer conditions.
-
-
Possible Cause: The pH of the buffer is inhibiting aggregation.
-
Solution: While a pH away from the isoelectric point aids solubility, a pH closer to neutral (around 7.4) is often more conducive to aggregation.[14] Verify the pH of your buffer and adjust if necessary.
-
-
Possible Cause: The temperature is not optimal for aggregation.
Problem 3: My peptide solution becomes cloudy or forms a precipitate immediately after adding the buffer.
-
Possible Cause: The peptide has "crashed out" of solution due to a rapid change in solvent polarity. This often happens when a peptide dissolved in a high concentration of organic solvent is diluted too quickly into an aqueous buffer.
-
Solution: Add the aqueous buffer to the peptide-organic solvent solution dropwise while vortexing or stirring continuously. This allows for a more gradual change in solvent conditions and can prevent precipitation.
-
-
Possible Cause: The buffer conditions (pH, ionic strength) are unfavorable for peptide solubility at the desired concentration.
-
Solution: Re-evaluate your buffer composition. You may need to adjust the pH, reduce the ionic strength, or add a small percentage of an organic solvent or a solubilizing agent.
-
Experimental Protocols
General Protocol for Solubilizing Tau (294-305) Peptide
Caption: Workflow for solubilizing lyophilized Tau (294-305) peptide.
Thioflavin T (ThT) Aggregation Assay Protocol
Caption: Workflow for a typical Thioflavin T aggregation assay.
Quantitative Data Summary
The following table provides typical concentration ranges for key components in a Tau (294-305) aggregation assay. These values may require optimization for specific experimental conditions.
| Component | Typical Concentration Range | Notes |
| Tau (294-305) Peptide | 10 - 50 µM | Higher concentrations generally lead to faster aggregation.[9] |
| Heparin | 2.5 - 12.5 µM | The molar ratio of peptide to heparin is a critical factor.[10] A 4:1 peptide to heparin ratio is common.[10] |
| Thioflavin T (ThT) | 10 - 25 µM | Ensure the ThT concentration is not limiting and does not interfere with the aggregation process.[9] |
| Buffer | 20-50 mM | Phosphate or Tris buffers are commonly used.[6] |
| pH | 6.5 - 7.5 | pH can influence both peptide solubility and aggregation kinetics.[14] |
| Temperature | 37 °C | To mimic physiological conditions.[9][15] |
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Aggregation Issues
Caption: A logical approach to troubleshooting common aggregation problems.
References
- 1. Alzheimer’s Disease: From Molecular Mechanisms to Promising Therapeutic Strategies [mdpi.com]
- 2. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 4. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 5. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Structural impact of heparin binding to full-length Tau as studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of temperature on formation of perfect tau fragment fibrils using PRIME20/DMD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
troubleshooting inconsistent results in Tau Peptide (294-305) aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Tau Peptide (294-305) aggregation assays.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing potential causes and recommended solutions.
Issue 1: High variability between replicate wells in a Thioflavin T (ThT) assay.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inhomogeneous Mixing | Ensure thorough mixing of all reagents (peptide, buffer, heparin, ThT) in each well. Pipette up and down gently to avoid introducing air bubbles. |
| Well-to-Well Temperature Variation | Use a high-quality plate reader with stable temperature control. Ensure the plate is properly seated in the reader. |
| Pipetting Errors | Calibrate pipettes regularly. Use low-retention pipette tips. For small volumes, use a multi-channel pipette for consistency. |
| Peptide Adsorption to Plate Surface | Use non-binding, black, clear-bottom 96-well plates specifically designed for fluorescence assays.[1] |
| Dust or Particulate Contamination | Cover the plate with a lid or sealing tape during incubation to prevent contamination.[2][3] |
Issue 2: No aggregation or a very long lag phase is observed.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Increase the concentration of the Tau peptide. Higher concentrations can accelerate aggregation.[4][5] |
| Incorrect Tau:Heparin Ratio | The optimal stoichiometry for heparin-induced Tau aggregation is often cited as 4:1 (Tau:heparin).[4][5] Titrate the heparin concentration to find the optimal ratio for your specific experimental conditions. |
| Peptide Quality Issues | Ensure the purity and proper storage of the Tau peptide. Use freshly prepared peptide solutions. Consider peptide sequencing or mass spectrometry to verify identity and purity. |
| Buffer Composition | Buffer components can significantly impact aggregation kinetics. Phosphate buffers have been reported to sometimes cause variability.[6] Consider using alternative buffers like HEPES or Tris.[2][3][7] |
| Absence of Agitation | Gentle shaking or agitation can sometimes reduce the lag phase and promote fibril formation.[1] |
| Ineffective Seeding (if applicable) | If using pre-formed fibrils (PFFs) as seeds, ensure they are properly fragmented by sonication to create a larger number of fibril ends.[2][3][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Tau Peptide (294-305) in an aggregation assay?
A1: A common starting concentration for Tau peptides in aggregation assays is in the low micromolar range. For heparin-induced aggregation of a Tau fragment, a concentration of 20 µM has been used.[9] However, the optimal concentration can vary depending on the specific peptide sequence and experimental conditions.
Q2: What is the role of heparin in Tau aggregation assays?
A2: Heparin is a polyanionic cofactor that is widely used to induce and accelerate the aggregation of Tau protein and its fragments in vitro.[4][5][9][10][11] It is thought to overcome the electrostatic repulsion between Tau molecules, facilitating the conformational changes required for fibril formation.
Q3: How should I prepare and handle the Tau Peptide (294-305) stock solution?
A3: Tau peptides should be reconstituted in an appropriate buffer (e.g., PBS or Tris) to the desired stock concentration. For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at 37°C.[1]
Q4: Are there any known interferences with the Thioflavin T (ThT) assay?
A4: Yes, certain compounds can interfere with the ThT fluorescence assay. Some small molecules may have intrinsic fluorescence at the excitation and emission wavelengths of ThT, or they can quench the ThT signal.[12][13] It is crucial to run appropriate controls, including the test compound alone with ThT, to rule out any assay artifacts.
Q5: How can I confirm that the observed increase in ThT fluorescence corresponds to fibril formation?
A5: While ThT fluorescence is a strong indicator of amyloid fibril formation, it is recommended to confirm the presence of fibrils using an orthogonal technique. Transmission electron microscopy (TEM) is a gold-standard method for visualizing fibrillar structures.[14]
Experimental Protocols & Data
Standard Protocol for Heparin-Induced Tau Peptide (294-305) Aggregation Assay
This protocol provides a general framework. Optimization of specific parameters may be required.
Materials:
-
Tau Peptide (294-305)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Non-binding, black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)[1][11]
-
Shaking incubator
Procedure:
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter. Prepare fresh.[1]
-
Prepare a working solution of ThT in PBS at a final concentration of 25 µM in each well.[1]
-
Prepare the Tau peptide stock solution and dilute it to the desired final concentration in the ThT/PBS working solution.
-
Prepare the heparin stock solution and add it to the appropriate wells to achieve the desired final Tau:heparin molar ratio (e.g., 4:1).
-
Mix the contents of each well by gently pipetting up and down.
-
Seal the plate and incubate at 37°C with gentle shaking (e.g., 800 rpm).[1]
-
Measure ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[1]
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference(s) |
| Tau Peptide Concentration | 5 - 50 µM | [2][3][9] |
| Heparin Concentration | 2.5 - 40 µM | [2][8] |
| Tau:Heparin Molar Ratio | 4:1 | [4][5] |
| ThT Concentration | 10 - 25 µM | [1][15] |
| Incubation Temperature | 37°C | [1] |
| Excitation Wavelength (ThT) | 440 - 450 nm | [1][11] |
| Emission Wavelength (ThT) | 480 - 485 nm | [1][11] |
Visualizations
Experimental Workflow for Tau Aggregation Assay
Caption: Workflow for a typical Tau peptide aggregation assay.
Troubleshooting Logic for Inconsistent Aggregation
Caption: Decision tree for troubleshooting inconsistent Tau aggregation results.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amplification of Tau Fibrils from Minute Quantities of Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019207164A1 - A method for preparing phfs-like tau aggregates - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. Tau seed amplification assay reveals relationship between seeding and pathological forms of tau in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Tau Peptide (294-305) concentration for reproducible fibrillization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in achieving reproducible fibrillization of Tau peptide (294-305).
Frequently Asked Questions (FAQs)
Q1: What is the role of Tau peptide (294-305) in research?
The Tau peptide (294-305) is a critical region within the microtubule-binding domain of the Tau protein.[1][2] This sequence is part of a region known to be involved in the formation of paired helical filaments (PHFs), which are a hallmark of neurodegenerative diseases like Alzheimer's.[3][4] Consequently, this peptide is frequently used in research to study the mechanisms of Tau aggregation and to screen for potential therapeutic inhibitors.[5] For instance, a peptide corresponding to this region has been utilized in the development of the AADvac-1 vaccine for Alzheimer's disease.[1][5][6]
Q2: Why is an inducer like heparin necessary for the fibrillization of Tau peptides?
In its native state, Tau is a highly soluble protein and does not spontaneously form fibrils.[4][7][8] Polyanionic cofactors like heparin are required in vitro to induce the aggregation of Tau protein and its fragments.[9][10][11] Heparin is thought to act as a template, binding to the Tau peptide and promoting a conformational change that favors the formation of β-sheet structures, which are the building blocks of amyloid fibrils.[9]
Q3: What is the typical morphology of fibrils formed from Tau peptide (294-305)?
While the specific morphology of fibrils from the short (294-305) peptide is not extensively detailed in the provided results, heparin-induced fibrils from larger Tau fragments typically form paired helical filaments (PHFs) or straight filaments.[5][12] Electron microscopy is the standard method to visualize and confirm fibril formation.[13]
Q4: How can I monitor the kinetics of Tau peptide (294-305) fibrillization?
The most common method for monitoring Tau fibrillization in real-time is the Thioflavin T (ThT) fluorescence assay.[14][15][16][17] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[14] The increase in fluorescence over time, typically measured in a plate reader, provides a kinetic profile of the aggregation process.[16][17]
Q5: What are the key factors influencing the reproducibility of fibrillization?
Several factors can impact the reproducibility of Tau fibrillization, including the purity of the peptide, the concentration of both the peptide and the inducer (heparin), buffer conditions (pH, ionic strength), incubation temperature, and agitation.[1] The stoichiometry of heparin to the Tau peptide is particularly critical.[18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Fibrillization Observed (No increase in ThT fluorescence) | 1. Incorrect Reagent Concentration: Tau peptide or heparin concentration may be too low. 2. Peptide Quality: The peptide may be of poor quality, impure, or aggregated prior to the experiment. 3. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be conducive to fibrillization. | 1. Verify the concentrations of all stock solutions. Perform a concentration titration for both the Tau peptide and heparin to find the optimal ratio. 2. Ensure the peptide is of high purity. Consider a pre-treatment step to ensure a monomeric starting state, such as resuspension in a disaggregating solvent like TFA followed by lyophilization.[19] 3. Use a standard buffer such as PBS at pH 7.2-7.4.[17] |
| Poor Reproducibility Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Inconsistent Mixing: Inadequate mixing of reagents in the wells. 3. Plate Edge Effects: Evaporation from the outer wells of the microplate during long incubation times. | 1. Use calibrated pipettes and be meticulous with pipetting technique. Prepare a master mix for all replicates to minimize variability.[15] 2. Ensure thorough mixing after adding all components to the wells. A brief shake before the first read can help.[14] 3. Avoid using the outer wells of the 96-well plate; instead, fill them with water or buffer to create a humidity barrier.[17] Seal the plate with a sealing film.[17] |
| High Initial ThT Fluorescence | 1. Pre-existing Aggregates: The Tau peptide stock solution may contain pre-formed aggregates. 2. ThT Interference: The ThT dye itself may be contributing to the background fluorescence or interacting non-specifically with the monomeric peptide. | 1. Centrifuge the peptide stock solution at high speed before use to pellet any pre-existing aggregates.[15] 2. Prepare the ThT solution fresh and filter it through a 0.2 µm syringe filter.[14] Run a control with only buffer and ThT, and another with monomeric peptide and ThT (without heparin) to determine the baseline fluorescence. |
| Rapid Saturation of ThT Signal | 1. High Peptide Concentration: The concentration of the Tau peptide is too high, leading to very rapid aggregation. 2. Plate Reader Settings: The gain setting on the plate reader may be too high. | 1. Reduce the concentration of the Tau peptide. 2. Adjust the gain settings on the plate reader. Some plate readers have an auto-gain function that can be beneficial.[17][20] |
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for Tau Fibrillization Assays
| Reagent | Typical Concentration Range | Notes |
| Tau Peptide | 10 - 50 µM | Higher concentrations can lead to faster aggregation.[21] |
| Heparin | 2.5 - 20 µM | The molar ratio of heparin to Tau is critical. A 1:4 ratio (heparin:Tau) is a common starting point.[17] |
| Thioflavin T (ThT) | 10 - 50 µM | Prepare fresh and filter before use.[14][15] |
Table 2: Recommended Incubation and Measurement Parameters
| Parameter | Recommended Value | Notes |
| Temperature | 37 °C | Consistent temperature control is crucial for reproducible kinetics.[14][17] |
| Agitation | Intermittent or continuous shaking | Shaking can accelerate the aggregation process.[14] |
| Plate Type | Black, clear-bottom 96-well non-binding plates | Minimizes background fluorescence and prevents protein adhesion to the well surface.[14] |
| Excitation/Emission Wavelengths for ThT | Excitation: ~440-450 nm Emission: ~480-485 nm | These wavelengths may need slight optimization depending on the specific plate reader.[14][17] |
| Measurement Frequency | Every 2 - 60 minutes | More frequent readings are necessary for rapid aggregation kinetics.[14][17] |
| Total Incubation Time | 1 - 72 hours | The time required to reach a plateau in ThT fluorescence can vary significantly.[14] |
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Tau Peptide (294-305) Fibrillization
This protocol details the steps for monitoring the fibrillization of Tau peptide (294-305) using a ThT fluorescence assay in a 96-well plate format.
Materials:
-
Tau peptide (294-305), lyophilized
-
Heparin (e.g., from porcine intestinal mucosa)
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Black, clear-bottom 96-well non-binding microplate
-
Fluorescence plate reader with temperature control and shaking capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Tau Peptide: Prepare a stock solution of Tau peptide (e.g., 1 mM) in nuclease-free water. To ensure a monomeric state, consider a disaggregation pre-treatment. Aliquot and store at -80 °C.
-
Heparin: Prepare a stock solution of heparin (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20 °C.
-
ThT: Prepare a 1 mM stock solution of ThT in nuclease-free water. Prepare this solution fresh and filter it through a 0.2 µm syringe filter before each experiment.[14]
-
-
Reaction Setup (per well for a 100 µL final volume):
-
Prepare a master mix for the desired number of replicates. For a final concentration of 20 µM Tau peptide, 5 µM heparin, and 25 µM ThT:
-
55 µL PBS (1x)
-
2.5 µL of 1 mM ThT stock
-
0.5 µL of 1 mM heparin stock
-
2.0 µL of 1 mM Tau peptide stock
-
-
Important: Add the reagents in the order listed (buffer, ThT, heparin, then peptide) to ensure consistency.[15] Mix well by gentle pipetting.
-
-
Plate Loading:
-
Dispense 100 µL of the reaction mixture into the wells of the 96-well plate.
-
Include control wells:
-
Buffer + ThT only (for background fluorescence)
-
Buffer + ThT + Tau peptide (no heparin)
-
-
To minimize evaporation, do not use the outermost wells and instead fill them with 100 µL of water.[17]
-
Seal the plate with a sealing film.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the Buffer + ThT control) from all readings.
-
Plot the average fluorescence intensity of the replicates against time. The resulting curve will show a lag phase, an exponential growth phase, and a plateau, which is characteristic of amyloid fibrillization.
-
Visualizations
Caption: Workflow for Tau peptide fibrillization assay.
Caption: Troubleshooting decision tree for fibrillization assays.
Caption: Simplified mechanism of heparin-induced Tau fibrillization.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. Water-directed pinning is key to tau prion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Pre-formed Fibrils (PFFs), Oligomers, & Monomers | StressMarq Biosciences Inc. [stressmarq.com]
- 5. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heparin remodels the microtubule-binding repeat R3 of Tau protein towards fibril-prone conformations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation on the molecular factors driving the formation of distinct tau 'strains' [ediss.uni-goettingen.de]
- 12. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases | eLife [elifesciences.org]
- 13. Fibrillization of Human Tau Is Accelerated by Exposure to Lead via Interaction with His-330 and His-362 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 18. Quantitative characterization of heparin binding to Tau protein: implication for inducer-mediated Tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of synthetic Tau Peptide (294-305)
Welcome to the technical support center for the synthetic Tau Peptide (294-305). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic Tau Peptide (294-305)?
A1: Batch-to-batch variability in synthetic peptides arises from several factors inherent to the manufacturing and handling processes. Key causes include:
-
Synthesis Errors: Incomplete deprotection or coupling during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.[1] "Difficult sequences," often rich in hydrophobic amino acids, are prone to aggregation on the resin, which hinders reagent access and reduces synthesis efficiency.[1][2]
-
Purification Differences: The purity of a peptide is typically determined by HPLC.[3] The effectiveness of preparative HPLC purification can vary, and impurities with physicochemical properties similar to the target peptide may co-elute, leading to different impurity profiles between batches.[4][5]
-
Counterion Content (e.g., TFA): Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain as a counterion in the final lyophilized product.[3] The amount of residual TFA can differ between batches and may affect peptide solubility, aggregation kinetics, and even cellular assays.[3][6]
-
Water Content: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[3][7] Variations in water content affect the net peptide weight and can impact the stability of the peptide, especially during long-term storage.[8][9]
-
Improper Storage and Handling: Peptides are sensitive to temperature fluctuations, light, and moisture.[8][9] Inconsistent storage conditions or repeated freeze-thaw cycles of peptide solutions can lead to degradation, oxidation (especially of residues like Met, Cys, Trp), or aggregation.[7][9]
Q2: How can I assess and qualify a new batch of Tau Peptide (294-305) before starting my experiments?
A2: It is critical to perform quality control (QC) on each new batch to ensure its identity, purity, and concentration are consistent with previous batches. The following analyses are recommended:
-
Mass Spectrometry (MS): This is the primary tool to confirm that the peptide has the correct molecular weight, verifying that it is the full-length product.[4] High-resolution MS can also help identify small mass shifts due to modifications or incomplete deprotection.[4][10]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the peptide sample.[3] A high-purity profile with a single major peak is desirable. Comparing the HPLC chromatogram to previous batches can reveal differences in the impurity profile.[1]
-
Amino Acid Analysis (AAA): This technique provides the exact amino acid composition of the peptide and is the most accurate method for quantifying the peptide concentration.
-
Solubility Test: Before dissolving the entire batch, test the solubility of a small aliquot in your intended experimental buffer.[11][12] This helps to identify potential issues early and prevents the loss of the entire sample.[11]
-
Functional Assay: If possible, perform a small-scale functional assay (e.g., a pilot aggregation assay) to compare the activity of the new batch against a previously validated "gold standard" batch.
Q3: What is the significance of the counterion (e.g., TFA) and how can it be managed?
A3: The counterion is an ion associated with the peptide to balance the charge of ionized amino acid residues. TFA is a common counterion from the HPLC purification process.[3] High concentrations of TFA can alter the pH of your solution and have been shown to inhibit the proliferation of cells like osteoblasts and chondrocytes in culture, which may be a concern for cell-based assays.[6] If you suspect TFA is interfering with your experiments, you can request TFA removal service from the supplier or perform a salt exchange procedure.
Q4: What are the best practices for storing and handling lyophilized and solubilized Tau Peptide?
A4: Proper storage is crucial for maintaining peptide integrity.
-
Lyophilized Peptides: For long-term storage, keep the lyophilized powder at -20°C or, preferably, -80°C in a sealed container with a desiccant.[7][9] Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation, as moisture significantly reduces long-term stability.[7][8][9]
-
Peptide Solutions: It is not recommended to store peptides in solution for long periods.[7] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Store these aliquots at -20°C or -80°C. The stability of peptides in solution is sequence-dependent; those containing Cys, Met, Trp, Asn, or Gln are particularly unstable.[7][9]
Troubleshooting Guides
Issue 1: My new batch of Tau peptide shows significantly different aggregation kinetics in my ThT assay.
| Possible Cause | Troubleshooting Step |
| Different Net Peptide Content | The actual amount of peptide in the lyophilized powder can vary due to residual water and salts. Use Amino Acid Analysis (AAA) for precise quantification or ensure you are comparing batches based on a consistent quantification method. |
| Varying Purity/Impurity Profile | Analyze the new batch using analytical HPLC and Mass Spectrometry. Compare the chromatograms and spectra to a previous, well-performing batch. Certain impurities can act as seeds or inhibitors of aggregation.[4][5] |
| Presence of Pre-formed Aggregates | The lyophilized powder may contain small, pre-formed aggregates that can "seed" the reaction. Before starting the assay, dissolve the peptide in a strong solvent like DMSO and then dilute it into the final assay buffer.[11] Consider filtering the stock solution through a 0.2 µm filter. |
| Different Counterion (TFA) Levels | High TFA content can alter the pH and ionic strength of the assay buffer, affecting aggregation.[6] Verify the pH of your final assay solution after adding the peptide. |
Issue 2: The Tau peptide is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Peptide is Hydrophobic | The Tau (294-305) sequence has hydrophobic residues. Always start by trying to dissolve a small aliquot in sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[11] If it fails to dissolve, a small amount of an organic solvent may be needed. |
| Incorrect Solubilization Technique | Do not add buffer directly to the entire lyophilized sample. First, create a concentrated stock solution in an appropriate solvent. For hydrophobic peptides, this may be Dimethyl Sulfoxide (DMSO).[11] Then, add this stock solution dropwise into your stirring aqueous buffer to reach the desired final concentration.[11] |
| pH is at the Peptide's Isoelectric Point (pI) | Peptides have minimal solubility at their pI. If your buffer's pH is close to the peptide's pI, adjust the pH slightly away from the pI to increase solubility. |
| Aggregation has Occurred | Sonication can help break up small aggregates and enhance solubilization.[12] Perform this in a chilled water bath to avoid heating the sample.[11] |
Data Presentation
Table 1: Key Quality Control Analyses for Synthetic Tau Peptide
| Analytical Method | Purpose | Typical Specification |
| Mass Spectrometry (MS) | Verifies the molecular weight and identity of the peptide.[4][10] | Observed mass should match the theoretical mass within the instrument's accuracy (e.g., ± 0.1%).[4] |
| Analytical HPLC | Determines the purity of the peptide sample.[3] | Purity should be ≥95% for most applications. The chromatogram should show a single major peak. |
| Amino Acid Analysis (AAA) | Provides the most accurate quantification of peptide content. | Confirms the amino acid composition and provides a precise concentration for preparing stock solutions. |
| Water Content (Karl Fischer) | Measures the amount of residual water in the lyophilized powder. | Typically should be <10%. High water content reduces the net peptide amount per milligram.[3] |
| Counterion Content (Ion Chromatography) | Measures the amount of residual counterions like TFA. | High levels (>10-15%) can impact experimental results.[3][6] |
Table 2: Recommended Storage Conditions for Tau Peptide (294-305)
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-Term (days to weeks) | 4°C or -20°C | Keep in a sealed container, away from light.[8][9] |
| Lyophilized Powder | Long-Term (months to years) | -20°C or -80°C | Store in a desiccator to prevent moisture absorption.[7] Allow the vial to warm to room temperature before opening.[7][8] |
| In Solution (Stock) | Short-Term (days) | 4°C | Use sterile buffer. Avoid if the sequence contains unstable residues. |
| In Solution (Aliquots) | Long-Term (weeks to months) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols
Protocol 1: Quality Control and Validation of a New Synthetic Peptide Batch
-
Visual Inspection: Upon receipt, inspect the lyophilized powder. It should be a uniform, fluffy white solid. Note any discoloration (e.g., yellow or tan), which could indicate oxidation or contamination.[6]
-
Documentation Review: Carefully review the Certificate of Analysis (CofA) provided by the manufacturer. Compare the reported MS and HPLC data against the expected values and previous batches.
-
Aliquot for Testing: Before storing the main vial, carefully weigh out a small aliquot (e.g., 1-2 mg) for QC testing to avoid compromising the entire batch.
-
Perform MS and HPLC Analysis: Re-run mass spectrometry to confirm the identity and analytical HPLC to verify the purity. This in-house validation is crucial as it confirms the peptide's quality under your laboratory's conditions.
-
Conduct a Solubility Test:
-
Take a small, known amount of the test aliquot (e.g., 0.1 mg).
-
Attempt to dissolve it in your primary experimental buffer to the intended final concentration.
-
If solubility is poor, proceed to Protocol 2 for systematic solubilization.
-
-
Functional Validation: Perform a small-scale pilot experiment (e.g., a single-concentration aggregation assay) and compare the results directly against a well-characterized, previously used batch.
-
Final Approval: If the new batch meets all specifications (identity, purity ≥95%, comparable solubility and function), it can be approved for use in larger-scale experiments.
Protocol 2: Step-wise Guide for Peptide Solubilization
-
Initial Preparation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[11] Allow the vial to warm completely to room temperature before opening.[8]
-
Choose an Initial Solvent:
-
Prepare a Concentrated Stock Solution:
-
Dilute into Final Aqueous Buffer:
-
Final Check: After dilution, visually inspect the solution for any cloudiness or precipitate. If the solution is not clear, the final concentration may be too high for that specific buffer.
Visualizations
Caption: Quality Control (QC) workflow for validating a new synthetic peptide batch.
Caption: A troubleshooting workflow for diagnosing inconsistent experimental results.
Caption: Key factors contributing to batch-to-batch variability of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Quality control of synthetic peptides [innovagen.com]
- 5. pharmtech.com [pharmtech.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
reducing background noise in Thioflavin T assays with Tau Peptide (294-305)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize Thioflavin T (ThT) assays specifically for Tau Peptide (294-305).
Troubleshooting Guide: Reducing High Background Noise
High background fluorescence is a common issue in Thioflavin T assays that can obscure the signal from Tau peptide aggregation. The following guide addresses specific causes and provides actionable solutions.
Issue 1: High Initial Fluorescence in Negative Controls
Your negative control (Tau peptide without an aggregation inducer) shows a high and/or increasing fluorescence signal from the start of the experiment.
| Possible Cause | Recommended Solution |
| Pre-existing Peptide Aggregates | The lyophilized peptide may contain pre-formed aggregates. To ensure a monomeric starting population, dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), evaporate the solvent, and then reconstitute in the assay buffer.[1] Alternatively, centrifuge the peptide stock solution at high speed (>14,000 x g) for 10 minutes and use the supernatant.[2] |
| Peptide Self-Aggregation | The Tau Peptide (294-305) may have an intrinsic tendency to self-aggregate under certain conditions.[2] Optimize buffer conditions such as pH and ionic strength. Consider using a lower peptide concentration. |
| Contaminated Reagents | Buffers or ThT stock solutions may be contaminated with particles that scatter light or are fluorescent. Prepare fresh buffers and filter them through a 0.22 µm syringe filter before use.[1][2] Prepare ThT stock solution fresh and filter it as well.[1][3] |
| Suboptimal ThT Concentration | High concentrations of ThT can lead to the formation of fluorescent micelles, increasing background signal.[4] It is advisable to perform a concentration titration to determine the optimal signal-to-noise ratio for your specific experimental setup.[2] |
Issue 2: Inconsistent or Irreproducible Results
You observe significant variability between replicate wells or between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting, especially of viscous solutions like peptide stocks, can lead to variability. Use calibrated pipettes and ensure thorough mixing of reagents. |
| Plate Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect aggregation kinetics. Avoid using the outer wells; instead, fill them with water or buffer to create a humidity barrier.[5] |
| Lot-to-Lot Variability | Different batches of peptide or other critical reagents can behave differently. If possible, use the same lot of reagents for a series of comparative experiments.[3] |
| Inconsistent Seeding | If using pre-formed fibrils (PFFs) as seeds, their concentration is critical for reproducible kinetics. Prepare and quantify seed stocks carefully.[3] |
Issue 3: Test Compound Interferes with the Assay
A compound being screened for inhibition of Tau aggregation shows a strong effect on ThT fluorescence.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | The test compound itself may be fluorescent at the excitation and emission wavelengths of ThT.[3][6] Run a control with the compound alone (without peptide or ThT) and with the compound and ThT (without peptide) to measure its intrinsic fluorescence. |
| Fluorescence Quenching | The compound may directly quench the fluorescence of ThT.[2] This can be mistaken for inhibition of aggregation. |
| Direct Interaction with ThT | The compound may interact directly with the ThT dye, preventing it from binding to Tau fibrils.[7][8] |
| True Inhibition | The compound may be a genuine inhibitor of Tau peptide aggregation. This is the desired outcome but requires validation with orthogonal methods that do not rely on ThT fluorescence, such as transmission electron microscopy (TEM) or sedimentation assays.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Thioflavin T assay?
A1: The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the aggregation of amyloidogenic proteins like Tau.[2] ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission when it binds to the cross-β-sheet structures that are characteristic of amyloid fibrils.[1][2] In its unbound state, the dye's fluorescence is low. Upon binding to Tau aggregates, its conformation becomes more rigid, leading to a substantial enhancement of its fluorescence signal.[1] This allows for real-time monitoring of aggregation kinetics.
Q2: What are the typical excitation and emission wavelengths for ThT?
A2: Upon binding to amyloid fibrils, Thioflavin T typically has an excitation maximum around 440-450 nm and an emission maximum around 480-490 nm.[1][4] It is crucial to confirm the optimal wavelengths for your specific instrument and assay conditions.[3]
Q3: What are recommended buffer conditions for ThT assays with Tau peptides?
A3: Several buffer systems can be used, and the optimal choice may depend on the specific experimental goals. Common buffers include Phosphate-Buffered Saline (PBS) at pH 7.4 or 20 mM Ammonium Acetate at pH 7.0.[1] The buffer composition can significantly impact aggregation, so consistency is key.[9] It is highly recommended to filter the buffer through a 0.22 µm filter before use.[1]
Q4: How should I prepare the Tau Peptide (294-305) and ThT stock solutions?
A4:
-
Tau Peptide Stock: To ensure a monomeric starting population, a pretreatment with HFIP is recommended.[1] Dissolve the peptide in HFIP, allow the solvent to evaporate, and then dissolve the dried peptide in the desired assay buffer to create a concentrated stock (e.g., 1 mM).[1] Centrifuge this stock at high speed to pellet any residual aggregates and use the supernatant.[2]
-
ThT Stock: Prepare a stock solution of ThT (e.g., 1 mM) in water. This solution should be prepared fresh and filtered through a 0.22 µm syringe filter to remove any particulates.[1][3] Store the stock solution in the dark at 4°C for up to a month.[1]
Q5: Are there alternatives to ThT for monitoring Tau aggregation with potentially lower background?
A5: Yes, several alternative fluorescent probes have been developed for imaging Tau aggregates, some of which are designed to have lower background interference and "turn-on" fluorescence behavior.[10][11] Probes based on quinoline (B57606) and BODIPY have shown promise in selectively binding to Tau aggregates with a high signal-to-noise ratio.[10][12] For specific applications, exploring these alternative dyes may be beneficial.
Experimental Protocols
General ThT Assay Protocol for Tau Peptide (294-305) Aggregation
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
1. Reagent Preparation:
- Assay Buffer: Prepare your chosen buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm syringe filter.[1]
- Tau Peptide (294-305) Stock (e.g., 1 mM): Prepare a monomeric stock solution as described in the FAQs, using the filtered assay buffer as the solvent.
- ThT Working Solution: Prepare a fresh solution of ThT in the assay buffer at the desired final concentration (e.g., 10-25 µM). Keep this solution protected from light.
- Aggregation Inducer (e.g., Heparin): If used, prepare a stock solution of heparin in the assay buffer.
2. Reaction Setup:
- Use a black, clear-bottom 96-well or 384-well plate to minimize background fluorescence.[1]
- Add the assay components to each well. A typical order of addition is buffer, Tau peptide, aggregation inducer (if any), and finally ThT.[1] Gently mix by pipetting. Avoid vigorous vortexing to prevent bubble formation.[1]
- Include the following controls:
- Buffer + ThT: To measure the background fluorescence of the dye.
- Tau Peptide + ThT: To monitor for self-aggregation.
- Test Compound + ThT: To check for autofluorescence or quenching.
3. Incubation and Measurement:
- Seal the plate to prevent evaporation.[5]
- Incubate the plate in a fluorescence plate reader at 37°C.[5][13]
- Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 2-20 minutes).[5][13] Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[1][5]
- Incorporate shaking before each reading to ensure a homogenous solution.[5][13]
4. Data Analysis:
- Subtract the background fluorescence of the "Buffer + ThT" control from all other readings.[1]
- Plot the average fluorescence intensity against time for each condition.
- The resulting sigmoidal curve can be analyzed to determine kinetic parameters like the lag time and the apparent rate constant.[1]
Visualizations
Caption: Experimental workflow for a Thioflavin T assay with Tau peptide.
Caption: A logical guide for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. scispace.com [scispace.com]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. | Semantic Scholar [semanticscholar.org]
- 11. "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Expression and Purification of Tau Peptide (294-305) Fusions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the expression and purification of the Tau peptide (294-305) as a fusion protein. This specific Tau fragment is aggregation-prone and presents unique challenges in its production.
Frequently Asked Questions (FAQs)
Q1: Why is the Tau peptide (294-305) expressed as a fusion protein?
A1: Expressing small peptides like Tau (294-305) directly is often challenging due to their susceptibility to proteolytic degradation and potential toxicity to the host cells. Using a larger fusion partner can help by:
-
Increasing Solubility: Large, soluble fusion partners like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can prevent the aggregation of the hydrophobic Tau peptide.[1][2]
-
Enhancing Expression Levels: The fusion partner can stabilize the peptide, leading to higher overall yields.
-
Facilitating Purification: Affinity tags (e.g., His-tag, GST-tag) allow for straightforward purification of the fusion protein from the cell lysate.[3]
Q2: Which fusion tag is best for the Tau (294-305) peptide?
A2: The optimal fusion tag depends on several factors, including the desired final application and the specific expression challenges encountered.
-
For enhanced solubility: MBP and SUMO (Small Ubiquitin-like Modifier) are excellent choices. MBP is a large, highly soluble protein, while SUMO has been shown to improve the solubility and proper folding of its fusion partners.[4] A spidroin-derived solubility tag (MaSp-NT*) has also been shown to significantly increase the solubility and yield of aggregation-prone Tau constructs.[5][6]
-
For affinity purification: A polyhistidine-tag (His-tag) is commonly used for its small size and high affinity for immobilized metal affinity chromatography (IMAC) resins. GST provides both a purification tag and a solubility enhancer.
A combination of tags, such as a His-tag for purification and a SUMO tag for solubility and cleavage, can also be a powerful strategy.[6]
Q3: What is the significance of the Tau (294-305) peptide sequence?
A3: The Tau (294-305) sequence (KDNIKHVPGGGS) is a critical region of the Tau protein. It has been identified as an epitope essential for the pathogenic interactions of Tau with itself.[7] This region is also the basis for the peptide vaccine AADvac1, which has been investigated in clinical trials for Alzheimer's disease.[7][8]
Troubleshooting Guide
Problem 1: Low or No Expression of the Fusion Protein
| Possible Cause | Troubleshooting Step |
| Codon Bias: The codons in your gene sequence may be rare for E. coli, leading to inefficient translation.[9][10] | Solution: Analyze your gene sequence using online tools. If rare codons are present, consider gene synthesis with optimized codon usage for E. coli. |
| Plasmid or Colony Issue: The expression plasmid may have a mutation, or the bacterial colony used for inoculation may have lost its expression capability.[11] | Solution: Sequence-verify your plasmid. Always use freshly transformed colonies for starting cultures.[11] |
| Protein Toxicity: The fusion protein might be toxic to the host cells, even at low expression levels.[12] | Solution: Use a tightly regulated expression system (e.g., pBAD or BL21-AI strains).[12] Consider adding glucose to the growth media to further repress basal expression before induction.[12] |
| Suboptimal Induction Conditions: The inducer concentration, induction temperature, or duration may not be optimal.[9] | Solution: Perform a small-scale optimization experiment. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[9][12] Lower temperatures often improve protein solubility and yield.[2] |
Problem 2: Fusion Protein is Insoluble (Forms Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[2] | Solution: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration.[2][12] This slows down protein expression, allowing more time for proper folding. |
| Aggregation-Prone Peptide: The Tau (294-305) peptide is inherently prone to aggregation.[5][6] | Solution: Use a highly soluble fusion partner like MBP, SUMO, or a spidroin-derived tag.[5][6] These can help keep the fusion protein soluble. |
| Incorrect Buffer Conditions: The lysis buffer composition may not be suitable for maintaining protein solubility. | Solution: Screen different lysis buffers with varying pH, salt concentrations, and additives like glycerol (B35011) or non-detergent sulfobetaines. |
Problem 3: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis: A significant amount of protein may remain trapped in unlysed cells.[13] | Solution: Ensure complete cell lysis by optimizing sonication parameters or using a combination of enzymatic (lysozyme) and mechanical lysis methods. |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein.[2][9] | Solution: Add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at 4°C to minimize protease activity.[9][13] |
| Poor Binding to Resin: The affinity tag may be inaccessible or the binding conditions suboptimal.[13] | Solution: Ensure the lysis buffer is compatible with your affinity resin (e.g., avoid EDTA with Ni-NTA resin). Perform small-scale binding tests to optimize buffer pH and salt concentration. |
Problem 4: Inefficient Cleavage of the Fusion Tag
| Possible Cause | Troubleshooting Step |
| Inaccessible Cleavage Site: The protease recognition site may be sterically hindered within the folded fusion protein. | Solution: Perform cleavage under semi-denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidine (B92328) hydrochloride) to expose the cleavage site. Alternatively, redesign the linker between the tag and the peptide to be longer or more flexible. |
| Suboptimal Cleavage Conditions: The buffer, temperature, or protease-to-protein ratio may be incorrect.[14] | Solution: Optimize the cleavage reaction by testing different buffers, temperatures (e.g., 4°C, room temperature), and incubation times.[14] Titrate the amount of protease to find the optimal ratio for efficient cleavage without excessive degradation of the target peptide.[14][15] |
| Protein Aggregation After Cleavage: The released Tau peptide may aggregate and precipitate out of solution. | Solution: Perform the cleavage reaction in a buffer that stabilizes the peptide, which may include mild detergents or chaotropic agents.[16] Consider performing the cleavage with the fusion protein still bound to the affinity resin, which can sometimes prevent aggregation.[15] |
Quantitative Data Summary
The following table summarizes typical yields for amyloidogenic peptides expressed as fusion proteins in E. coli. Note that yields are highly dependent on the specific peptide, fusion partner, and expression conditions.
| Fusion System | Peptide | Typical Yield | Reference |
| His-IFABP | Aβ 1-40 | 4 mg/L of culture | [17] |
| His-IFABP | Aβ 1-42 | 3 mg/L of culture | [17] |
| GB1 | TTR 105-115 | ~4 mg/L of culture | [18] |
| MBP | Aβ42 | High-yield reported | [1] |
Experimental Protocols
Expression of GST-Tau(294-305)-His Fusion Protein
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9]
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate overnight at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately.
Purification of Fusion Protein
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Elute the fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
Analyze fractions by SDS-PAGE to confirm the presence and purity of the fusion protein.
-
Pool the pure fractions and dialyze against a suitable buffer for cleavage (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
Proteolytic Cleavage of the Fusion Tag
-
Determine the concentration of the purified fusion protein.
-
Add a specific protease (e.g., TEV or PreScission protease) at an optimized mass ratio (e.g., 1:100 protease:protein).
-
Incubate the reaction at a suitable temperature (e.g., 4°C) overnight with gentle agitation.
-
Monitor the cleavage efficiency by SDS-PAGE.
Purification of Cleaved Tau Peptide
-
After cleavage, the sample will contain the cleaved Tau peptide, the GST-His tag, and the protease (which often has a His-tag).
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The GST-His tag and the His-tagged protease will bind to the resin.
-
The cleaved Tau peptide will be in the flow-through. Collect the flow-through and wash fractions.
-
To further purify the peptide and remove any remaining contaminants or aggregates, perform size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[19][20] RP-HPLC is a standard method for peptide purification.[19]
Visualizations
Caption: Experimental workflow for the expression and purification of Tau peptide fusions.
Caption: Troubleshooting logic for low yield of recombinant Tau peptide fusions.
References
- 1. Highly efficient soluble expression, purification and characterization of recombinant Aβ42 from Escherichia coli - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00042E [pubs.rsc.org]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Strategies for Tag Design and Removal in the Expression and Purification of Recombinant Proteins [sciltp.com]
- 4. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A novel approach for the purification of aggregation prone proteins | PLOS One [journals.plos.org]
- 17. Expression and purification of amyloid-β peptides from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and purification of a recombinant amyloidogenic peptide from transthyretin for solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Tau Peptide (294-305) Seeding Assays
Welcome to the technical support center for researchers utilizing Tau Peptide (294-305) in seeding and aggregation assays. This resource provides troubleshooting guidance and frequently asked questions to help you interpret your experimental results, particularly when faced with negative seeding outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Tau (294-305) peptide sequence?
The Tau (294-305) peptide, with the sequence KDNIKHVPGGGS, is located in the second microtubule-binding repeat (R2) of the Tau protein. This region is critical for Tau's interaction with microtubules and is also intrinsically involved in the pathological aggregation of Tau into paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies.[1][2] This peptide sequence is considered a key epitope for pathological Tau-tau interactions and has been utilized in the development of therapeutic vaccines.[3]
Q2: Why am I not observing any seeding activity with my synthetic Tau (294-305) peptide?
Negative seeding results with Tau (294-305) can stem from several factors. Native Tau is a highly soluble protein and does not readily aggregate on its own in vitro without the presence of inducers or specific post-translational modifications (PTMs).[4] The synthetic peptide, being a short fragment, may also exhibit high solubility and a low propensity to spontaneously form seeding-competent structures. Successful seeding often requires the pre-formation of amyloidogenic seeds under specific conditions.
Q3: What are the typical inducers used to promote the aggregation of Tau peptides?
Negatively charged cofactors are commonly used to induce Tau aggregation in vitro. Heparin is the most widely used inducer and has been shown to promote the formation of β-sheet structures in Tau.[4][5][6] Other inducers include arachidonic acid and RNA.[4] The concentration of these inducers is critical and often requires optimization.
Q4: Can post-translational modifications (PTMs) affect the seeding capacity of Tau (294-305)?
Yes, PTMs play a significant role in regulating Tau aggregation.[7][8] Phosphorylation is a key PTM that can influence Tau's conformation and its propensity to aggregate.[8][9] For instance, phosphorylation at Ser293 and Ser305 has been shown to affect Tau fibril formation.[9] If your experimental system relies on non-modified synthetic peptides, the lack of specific PTMs could be a reason for the absence of seeding activity.
Q5: What detection methods are suitable for monitoring the aggregation of the Tau (294-305) peptide?
Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[10][11][12][13] ThT dye binds to β-sheet-rich structures, resulting in a characteristic increase in fluorescence. Other methods include electron microscopy to visualize fibril formation and filter trap assays.[12]
Troubleshooting Guide for Negative Seeding Results
This guide provides a structured approach to troubleshooting common issues encountered during Tau (294-305) seeding experiments.
Problem 1: No detectable aggregation in the positive control (Tau peptide with an inducer).
| Potential Cause | Troubleshooting Step |
| Improper Peptide Dissolution/Pre-existing Aggregates | The solubility of synthetic peptides can be challenging. It's crucial to ensure the peptide is fully monomeric before starting the assay. Pre-existing aggregates can interfere with controlled seeding experiments. To remove any pre-formed aggregates, dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), evaporate the solvent, and then resuspend in the desired buffer. For initial solubilization, consider using a small amount of DMSO and then diluting with your assay buffer.[14] Always test the solubility of a small aliquot first.[15] |
| Suboptimal Inducer Concentration | The ratio of the inducer (e.g., heparin) to the Tau peptide is critical. A common starting point is a 1:4 molar ratio of heparin to Tau peptide.[5][6] This ratio may require optimization for the specific peptide sequence and experimental conditions. |
| Incorrect Assay Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact aggregation. A commonly used buffer is Phosphate-Buffered Saline (PBS) at pH 7.4 or 20 mM Ammonium Acetate at pH 7.0.[16] Ensure the buffer is filtered before use. |
| Inadequate Incubation Time/Temperature | Tau aggregation is a time-dependent process that can have a significant lag phase. Ensure you are monitoring the reaction for a sufficient duration (e.g., up to 72 hours).[10] The standard incubation temperature is 37°C.[6][10] |
| Low Peptide Concentration | The concentration of the Tau peptide should be sufficient to support aggregation. Typical concentrations for in vitro aggregation assays range from 10 µM to 50 µM.[5][6][11][17] |
Problem 2: Positive control works, but no seeding is observed when adding Tau (294-305) seeds.
| Potential Cause | Troubleshooting Step |
| Ineffective Seed Formation | The pre-formed "seeds" of Tau (294-305) may not be in an aggregation-competent conformation. Ensure that the seed preparation protocol includes an induction step (e.g., incubation with heparin) and sonication to generate smaller fibril fragments that are effective at seeding. |
| Insufficient Seed Concentration | The concentration of the seeds added to the monomeric Tau solution is crucial. A typical starting point is to use seeds at 5-10% of the monomer concentration.[17][18] This may need to be optimized. |
| Seed Incompatibility | There can be a "seeding barrier" between different Tau isoforms or fragments. The Tau (294-305) peptide seeds may not be compatible with the full-length or larger Tau fragment you are trying to seed. |
| Degradation of Seeds | Repeated freeze-thaw cycles can damage the structure of the seeds. Aliquot your seed preparations to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Monomeric Tau (294-305) Peptide
-
Solubility Test: Before dissolving the entire peptide stock, test the solubility of a small amount in your intended assay buffer.
-
Calculating Charge: Determine the net charge of the peptide at neutral pH to predict its solubility. Acidic residues (D, E) are -1, and basic residues (K, R) are +1. The N-terminus (if not modified) is +1, and the C-terminus (if not amidated) is -1.
-
Dissolution:
-
If the peptide is predicted to be soluble in aqueous solution, dissolve it in sterile, distilled water or your assay buffer (e.g., PBS, pH 7.4).
-
If the peptide is hydrophobic or neutral, dissolve it in a minimal amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer while vortexing.[14]
-
To ensure a monomeric state, a more rigorous protocol involves dissolving the peptide in HFIP, evaporating the solvent, and then resuspending the peptide film in the assay buffer.[16]
-
-
Concentration Determination: Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay like the BCA assay.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in dH₂O. Filter through a 0.2 µm syringe filter. Store protected from light.[10][16]
-
Prepare Reaction Mix: In a 96-well, non-binding, black, clear-bottom plate, prepare your reaction mixtures. A typical reaction might include:
-
10-50 µM Tau (294-305) peptide
-
Inducer (e.g., 2.5-12.5 µM heparin)
-
25 µM Thioflavin T
-
Assay buffer (e.g., PBS, pH 7.4) to the final volume.
-
-
Include Controls:
-
Negative Control: Assay buffer with ThT only.
-
Peptide Control: Tau peptide and ThT without an inducer.
-
Inducer Control: Inducer and ThT without the peptide.
-
-
Incubation and Measurement:
Visualizing Experimental Workflows
Caption: Experimental workflow for a Tau (294-305) seeding assay.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Water-directed pinning is key to tau prion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau Post-translational Modifications: Dynamic Transformers of Tau Function, Degradation, and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 9. Single Posttranslational Modifications in the Central Repeat Domains of Tau4 Impact its Aggregation and Tubulin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. scispace.com [scispace.com]
- 12. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. lifetein.com [lifetein.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Tau Peptide (294-305) for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Tau peptide (294-305). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the stability and integrity of your peptide for successful experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the storage and handling of Tau peptide (294-305).
| Question | Answer |
| What is the optimal temperature for long-term storage of lyophilized Tau peptide (294-305)? | For long-term stability, lyophilized Tau peptide (294-305) should be stored at -20°C or, for extended periods, at -80°C.[1][2] Storing at these low temperatures minimizes degradation from heat and residual moisture. |
| How should I store Tau peptide (294-305) once it is in solution? | Peptide solutions are significantly less stable than their lyophilized form.[3] If storage in solution is unavoidable, it should be for a short duration. For maximal stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] Use of sterile, slightly acidic buffers (pH 5-6) is recommended to prolong storage life.[3][6] |
| My peptide solution appears cloudy or has visible particulates. What should I do? | Cloudiness or visible particulates are often signs of peptide aggregation or poor solubility. Sonication can help to break up small particles and enhance solubilization.[7] If the peptide remains insoluble, consider using a stronger solvent for initial solubilization before diluting with your aqueous buffer. For peptides with a net positive charge, a small amount of dilute acetic acid can aid dissolution, while dilute ammonium (B1175870) hydroxide (B78521) can be used for peptides with a net negative charge.[8] |
| I've noticed a decrease in the activity of my stored peptide. What could be the cause? | A decrease in peptide activity can result from several factors, including degradation due to improper storage temperature, repeated freeze-thaw cycles, exposure to light, or oxidation.[1][4] Peptides containing residues like Cysteine, Methionine, or Tryptophan are particularly susceptible to oxidation.[3][4] To mitigate this, consider purging the vial with an inert gas like nitrogen or argon before sealing and storing. |
| How can I prevent moisture contamination of my lyophilized peptide? | Moisture significantly reduces the long-term stability of lyophilized peptides. To prevent condensation, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[3] After dispensing the desired amount, it is good practice to purge the vial with a dry, inert gas before resealing. |
| Can I store my peptide in a frost-free freezer? | It is not recommended to store peptides in frost-free freezers. These freezers have automatic defrosting cycles that cause significant temperature fluctuations, which can be detrimental to peptide stability and are equivalent to repeated freeze-thaw cycles.[8] |
II. Quantitative Data Summary
| Storage Condition | Form | Temperature | Expected Stability | Potential Issues |
| Short-Term | Lyophilized | Room Temperature | Weeks to Months | Light and moisture exposure can accelerate degradation. |
| In Solution | 4°C | Days[9] | Bacterial growth, oxidation, degradation. | |
| Long-Term | Lyophilized | -20°C | Several Years[4] | Moisture contamination upon opening. |
| Lyophilized | -80°C | Several Years (Optimal)[1][2] | Moisture contamination upon opening. | |
| In Solution | -20°C | Weeks to Months (Aliquoted)[4][6] | Repeated freeze-thaw cycles, oxidation. | |
| In Solution | -80°C | Months to a Year (Aliquoted)[1] | Repeated freeze-thaw cycles, oxidation. |
III. Experimental Protocols
A. Protocol for Reconstitution of Lyophilized Tau Peptide (294-305)
Objective: To properly dissolve lyophilized Tau peptide (294-305) for experimental use while minimizing degradation and aggregation.
Materials:
-
Lyophilized Tau peptide (294-305) vial
-
Appropriate sterile solvent (e.g., sterile distilled water, DMSO, or a buffer of choice)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Desiccator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold peptide.[3]
-
Solvent Selection: The choice of solvent will depend on the peptide's sequence and the experimental application. For initial solubilization of a new peptide, it is recommended to test a small amount first.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the desired volume of the appropriate sterile solvent to the vial.
-
Gently vortex the vial to mix. If the peptide does not readily dissolve, sonication for a few minutes can aid in solubilization.[7]
-
-
Storage of Stock Solution: If the entire stock solution will not be used immediately, it is crucial to aliquot it into single-use volumes in sterile, low-protein-binding tubes. Store these aliquots at -20°C or -80°C.[4][5]
B. Protocol for Assessing Peptide Stability by HPLC
Objective: To quantify the degradation of Tau peptide (294-305) over time under specific storage conditions.
Materials:
-
Reconstituted Tau peptide (294-305) solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sterile, low-protein-binding tubes
Procedure:
-
Sample Preparation: Prepare several aliquots of the reconstituted Tau peptide (294-305) at a known concentration in the desired storage buffer.
-
Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of the intact peptide.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove one aliquot from storage, allow it to reach room temperature, and analyze it by HPLC using the same method as the initial analysis.
-
Data Analysis:
-
Integrate the peak area of the intact Tau peptide (294-305) at each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
C. Protocol for Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay
Objective: To monitor the formation of amyloid-like fibrils from Tau peptide (294-305) in vitro.
Materials:
-
Tau peptide (294-305) solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Prepare the Tau peptide (294-305) solution in the assay buffer at the desired concentration.
-
-
Assay Setup:
-
In the 96-well plate, add the Tau peptide solution to the wells.
-
Add the ThT working solution to each well containing the peptide.
-
Include control wells with only the assay buffer and ThT to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the control wells) from the fluorescence readings of the peptide-containing wells.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
IV. Mandatory Visualizations
A. Logical Workflow for Long-Term Peptide Storage
Caption: A logical workflow for the proper handling and long-term storage of synthetic peptides.
B. Troubleshooting Flowchart for Peptide Instability
Caption: A flowchart to troubleshoot common causes of peptide instability during storage and handling.
C. Simplified Tau Signaling Pathway
Caption: A simplified diagram illustrating the role of Tau protein in both normal neuronal function and in the pathological cascade of tauopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]
- 5. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 8. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tau Peptide (294-305) Antibody Specificity by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for the generation of reliable and reproducible data. This guide provides a comparative overview of validating the specificity of antibodies targeting the Tau Peptide (294-305) via Western blot, with a focus on experimental data and protocols.
The Tau protein, particularly its various isoforms and post-translationally modified forms, is a key area of research in neurodegenerative diseases such as Alzheimer's. The peptide sequence 294-305 of Tau has garnered significant interest as an epitope for therapeutic antibodies and vaccines. Consequently, rigorous validation of antibodies targeting this specific region is crucial. This guide will use the monoclonal antibody DC25 as a representative for this epitope region and compare its theoretical performance with other well-characterized Tau antibodies targeting different epitopes.
Antibody Comparison
The following table summarizes the key characteristics of the DC25 antibody and selected comparator antibodies with different epitope specificities. This allows for a theoretical comparison of their expected performance in a Western blot experiment.
| Antibody | Epitope Region | Clonality | Host Species | Reported Applications | Supplier (Cat. No.) |
| DC25 | Recognizes human Tau isoform 44 (encompassing the 294-305 region) | Monoclonal | Mouse | Western Blot, IHC, RIA, ELISA | MilliporeSigma (T8201)[1][2] |
| Tau-5 | a.a. 210-241 | Monoclonal | Mouse | Western Blot, IHC, IP | Thermo Fisher (AHB0042) |
| HT7 | a.a. 159-163 | Monoclonal | Mouse | Western Blot, IHC, IP, ELISA | Thermo Fisher (MN1000) |
| AT8 | pSer202/pThr205 | Monoclonal | Mouse | Western Blot, IHC | Thermo Fisher (MN1020) |
Experimental Data: Western Blot Performance
Validating antibody specificity through Western blot involves assessing its ability to detect the target protein at the correct molecular weight while minimizing off-target binding. An ideal validation experiment includes positive and negative controls, such as recombinant Tau protein, cell lysates overexpressing Tau, and brain lysates from both wild-type and Tau knockout animals.
Expected Western Blot Results:
| Antibody | Expected Band(s) in Human Brain Lysate | Specificity Considerations |
| DC25 | Multiple bands between 45-68 kDa, corresponding to different Tau isoforms.[2] May also detect oligomeric and hyperphosphorylated forms of Tau.[5] | The immunogen is the full-length human Tau isoform 44, so specificity is broad for Tau isoforms. Its utility in detecting the 294-305 region specifically is often in the context of competitive binding assays or when used with fragmented Tau. |
| Tau-5 | Bands corresponding to all six Tau isoforms (45-68 kDa). | Generally considered a pan-Tau antibody. Some studies suggest its binding can be influenced by phosphorylation.[6] |
| HT7 | Recognizes all six Tau isoforms. | Another widely used pan-Tau antibody. |
| AT8 | Detects hyperphosphorylated Tau, often seen as a smear or distinct bands at higher molecular weights in diseased brain samples. | Specific for phosphorylated Tau at Ser202 and Thr205; will not detect non-phosphorylated Tau. |
Experimental Protocols
Below is a detailed, generalized protocol for validating Tau antibody specificity by Western blot, based on common practices from various studies.[7][8]
I. Sample Preparation (Human Brain Lysate)
-
Homogenize frozen human brain tissue in 5 volumes of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Sonicate the homogenate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
II. Gel Electrophoresis and Transfer
-
Load 20-30 µg of protein per lane onto a 10% or 4-12% gradient SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
III. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., DC25, diluted 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
IV. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Caption: A flowchart illustrating the key steps of the Western blot protocol for Tau antibody validation.
Caption: A simplified diagram showing the approximate binding regions of different Tau antibodies on the Tau protein.
References
- 1. citeab.com [citeab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Tau Antibody Detecting the First Amino-Terminal Insert Reveals Conformational Differences Among Tau Isoforms [frontiersin.org]
- 8. Analysis of Isoform-specific Tau Aggregates Suggests a Common Toxic Mechanism Involving Similar Pathological Conformations and Axonal Transport Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-Tau (294-305) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-Tau antibodies targeting the 294-305 epitope with other Tau fragments. Understanding the specificity of these antibodies is critical for the accurate interpretation of research data and for the development of targeted therapeutics for tauopathies such as Alzheimer's disease.
Introduction to Anti-Tau (294-305) Antibodies
The Tau protein is centrally implicated in the pathology of several neurodegenerative diseases. The region spanning amino acids 294-305 is located within the second microtubule-binding repeat (MTBR) of the Tau protein. This epitope is of significant interest as it is involved in pathological Tau-Tau interactions and aggregation. The active vaccine AADvac1, for instance, was designed to target this specific Tau peptide (amino acids 294-305) to elicit an immune response against pathological Tau.[1][2][3] This guide examines the specificity of antibodies directed against this epitope and compares their performance with antibodies targeting other regions of the Tau protein.
Data Presentation: Cross-Reactivity and Performance
Table 1: Semi-Quantitative Cross-Reactivity of Polyclonal Anti-Tau (294-305) Antibodies
This table summarizes data from a competitive ELISA analysis of sera from mice vaccinated with a Tau (294-305)-based vaccine. The binding to various Tau fragments corresponding to the microtubule-binding repeats (MTBRs) was assessed.
| Competitor Peptide (Tau Fragment) | Epitope Region | Observed Binding Affinity |
| Tau (294-305) | MTBR2 (Immunogen) | High |
| Tau (357-368) | MTBR4 | Moderate |
| Tau (294-305, P301S mutant) | MTBR2 (Mutant) | Moderate |
| Tau (263-274) | MTBR1 | Low |
| Tau (325-336) | MTBR3 | Low |
Data interpreted from competitive ELISA results. Higher competition indicates stronger binding affinity.
Table 2: Comparison of Alternative Anti-Tau Antibodies
This table provides a comparison of various commercially available or researched anti-Tau antibodies targeting different epitopes, highlighting their applications and known specificity characteristics.
| Antibody Clone | Epitope | Applications | Key Specificity/Performance Characteristics |
| Anti-Tau (294-305) Polyclonal | 294-305 (MTBR2) | ELISA, IHC | Induced by vaccination; shows cross-reactivity with other MTBRs. |
| AT8 | pSer202/pThr205 | WB, IHC, ELISA | Widely used marker for paired helical filament (PHF)-Tau; may show non-specific bands in Western blots of mouse tissue.[4] |
| PHF-1 | pSer396/pSer404 | WB, IHC, ELISA | Recognizes a late-stage hyperphosphorylation event in Tau pathology. |
| Tau-5 | 210-241 | WB, ELISA, IP | A "total Tau" antibody; its binding can be partially inhibited by phosphorylation. |
| MC1 | Conformation-dependent (requires N- and C-terminal proximity) | WB, IHC, ELISA | Recognizes a pathological conformation of Tau that precedes filament formation. |
| E2814 | HVPGG motif (in R2 and R4) | ELISA, IHC | A humanized antibody that recognizes an epitope within the MTBRs and inhibits Tau aggregation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody specificity and cross-reactivity.
Competitive ELISA Protocol for Tau Antibody Cross-Reactivity
This protocol is designed to assess the cross-reactivity of an anti-Tau (294-305) antibody with other Tau fragments.
-
Plate Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of a solution containing 1-10 µg/mL of the Tau (294-305) peptide in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In separate tubes, prepare a series of dilutions of the competitor peptides (e.g., Tau fragments 263-274, 325-336, 357-368, and the 294-305 peptide as a positive control) in dilution buffer (e.g., 1% BSA in PBS). A typical concentration range would be from 0.1 to 1000 nM.
-
Add a constant, pre-determined concentration of the anti-Tau (294-305) antibody to each tube containing the competitor peptide dilutions.
-
Incubate the antibody-peptide mixtures for 1-2 hours at room temperature to allow binding to occur.
-
-
Incubation on Plate:
-
Transfer 100 µL of each antibody-competitor peptide mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of competitor peptide that bound to the primary antibody.
-
Western Blot Protocol for Tau Antibody Specificity
This protocol is used to determine the specificity of an anti-Tau antibody against different Tau fragments or in complex protein lysates.
-
Sample Preparation:
-
Prepare lysates from cells or tissues expressing different Tau fragments or isoforms. For a negative control, use lysates from Tau knockout cells or tissues.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Mix the lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Tau antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (e.g., 1:1000).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Immunoprecipitation (IP) Protocol for Tau Protein Interactions
This protocol is for isolating Tau and its potential interacting partners to assess antibody specificity in a more native context.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G agarose (B213101) or magnetic beads to 500 µg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary anti-Tau antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold IP lysis buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against Tau or a potential interacting partner.
-
Mandatory Visualizations
Signaling Pathway Involving Tau
The phosphorylation of Tau is a critical event in the pathogenesis of tauopathies and is regulated by several signaling pathways. The following diagram illustrates the central role of the kinases GSK3β and CDK5 in Tau phosphorylation.
Caption: Key signaling pathways leading to Tau hyperphosphorylation.
Experimental Workflow: Competitive ELISA
The following diagram outlines the workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Logical Relationship: Antibody Specificity Assessment
This diagram illustrates the logical flow for assessing the specificity of an anti-Tau antibody.
Caption: Logical workflow for determining anti-Tau antibody specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.labscoop.com [content.labscoop.com]
- 4. Specificity of Anti-Tau Antibodies when Analyzing Mice Models of Alzheimer's Disease: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Seeding Capacity of Tau Peptide (294-305) versus Full-Length Tau
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of a range of neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. A critical step in the progression of this pathology is the "seeding" process, where misfolded Tau species recruit and induce the misfolding of endogenous, soluble Tau. This guide provides a comparative overview of the seeding capacity of a specific pathogenic fragment, Tau peptide (294-305), and the full-length Tau protein.
The Tau peptide (294-305), with the sequence KDNIKHVPGGGS in 4R Tau, is of significant interest as it forms part of the core of Tau neurofibrillary tangles and is the basis for the active immunotherapy AADvac1, which has undergone clinical trials.[1][2][3][4] Understanding its seeding potential relative to the full-length protein is crucial for elucidating disease mechanisms and developing targeted therapeutics.
While direct head-to-head quantitative data on the seeding efficiency of Tau peptide (294-305) versus full-length Tau is not extensively detailed in publicly available literature, we can infer their comparative seeding capabilities based on existing studies of Tau fragments and the principles of Tau aggregation. It is generally observed that certain truncated forms of Tau, particularly those encompassing the microtubule-binding repeats, can exhibit a higher propensity for aggregation and seeding than the full-length protein.[3]
Comparative Overview of Seeding Potential
| Feature | Tau Peptide (294-305) | Full-Length Tau |
| Description | A 12-amino acid peptide from the R2 repeat domain of 4R Tau.[1][2][3][4] | The entire microtubule-associated protein, with multiple isoforms (e.g., 2N4R, 0N3R) existing in the human brain. |
| Role in Aggregation | Forms part of the amyloidogenic core of Tau filaments and is a target for immunotherapy.[1][2][3][4] | Can be induced to aggregate by various factors, including mutations, post-translational modifications, and interaction with polyanions like heparin. |
| Inferred Seeding Capacity | Expected to have a high intrinsic seeding potential due to its presence in the fibril core and its aggregation-prone nature. Studies on overlapping peptides (e.g., 295-313) show potent seeding of larger Tau fragments.[5] | Seeding competent, but its aggregation is regulated by its N- and C-terminal domains, which can inhibit the aggregation of the core repeat domain. |
| Aggregation Kinetics | Likely exhibits rapid aggregation kinetics once a critical concentration is reached, acting as a potent seed. | Aggregation typically follows a sigmoidal curve with a lag phase for nucleation, a growth phase for elongation, and a plateau phase.[6] |
| Factors Influencing Seeding | Sequence, concentration, and presence of mutations (e.g., P301L nearby) can significantly alter seeding.[5] | Post-translational modifications (e.g., phosphorylation), isoform type (3R vs. 4R), and the presence of co-factors are critical modulators of seeding activity.[7] |
Experimental Methodologies for Assessing Tau Seeding
The seeding capacity of different Tau species is experimentally quantified using various sensitive assays. The two most prominent methods are FRET-based biosensor cell assays and Real-Time Quaking-Induced Conversion (RT-QuIC).
FRET-Based Biosensor Cell Assay
This cell-based assay provides a quantitative measure of the ability of exogenous Tau seeds to induce the aggregation of intracellular Tau.
Principle: HEK293 cells are engineered to stably express the Tau repeat domain (RD) fused to either a Cyan Fluorescent Protein (CFP) or a Yellow Fluorescent Protein (YFP). When exogenous Tau seeds are introduced into these cells, they trigger the aggregation of the endogenous Tau-RD-CFP and Tau-RD-YFP proteins. This brings the CFP and YFP molecules into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur. The resulting FRET signal is proportional to the amount of seeded aggregation and can be quantified using flow cytometry.
Experimental Protocol:
-
Cell Culture: Maintain the Tau-RD-CFP/YFP biosensor cell line in appropriate culture conditions.
-
Seed Preparation: Prepare seeds from either synthetic Tau peptide (294-305) or full-length Tau by inducing aggregation (e.g., with heparin) and subsequent sonication to create smaller, active seeds.
-
Transduction: Plate the biosensor cells and allow them to adhere. Transduce the prepared Tau seeds into the cells, often facilitated by a transfection reagent like Lipofectamine.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake of seeds and the induction of intracellular Tau aggregation.
-
Flow Cytometry Analysis: Harvest the cells, fix them, and analyze them using a flow cytometer equipped to measure CFP and FRET signals.
-
Data Quantification: The seeding activity is often reported as "Integrated FRET Density," which is the product of the percentage of FRET-positive cells and the median fluorescence intensity of the FRET-positive population.
Caption: Workflow of the FRET-based biosensor assay for quantifying Tau seeding activity.
Real-Time Quaking-Induced Conversion (RT-QuIC)
RT-QuIC is a cell-free assay that relies on the ability of Tau seeds to induce the fibrillization of a recombinant Tau substrate in a cyclical amplification process.
Principle: A reaction mixture containing a recombinant Tau substrate (often a fragment or full-length protein), a fluorescent dye that binds to amyloid fibrils (like Thioflavin T, ThT), and other necessary buffer components is prepared. When a sample containing Tau seeds is added to this mixture, it templates the conversion of the recombinant Tau into an aggregated, beta-sheet-rich form. The reaction is subjected to cycles of shaking and rest, which fragments the newly formed aggregates, creating more seeds for the next round of amplification. The binding of ThT to the forming aggregates results in an increase in fluorescence, which is monitored in real-time.
Experimental Protocol:
-
Substrate Preparation: Express and purify a recombinant Tau substrate (e.g., full-length Tau or a specific fragment).
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the Tau substrate, ThT, and an optimized buffer solution.
-
Seeding: Add serial dilutions of the seed material (e.g., aggregated Tau peptide (294-305) or full-length Tau) to the reaction wells.
-
Amplification: Place the plate in a fluorescence plate reader with shaking capabilities. The plate is subjected to cycles of vigorous shaking followed by periods of rest at a controlled temperature.
-
Real-Time Monitoring: Measure the ThT fluorescence intensity at regular intervals throughout the incubation period.
-
Data Analysis: The seeding activity is determined by the lag time to the onset of the fluorescence signal and the rate of signal increase. A shorter lag time and a faster rate indicate higher seeding activity.
Caption: The cyclical process of the RT-QuIC assay for the amplification and detection of Tau seeds.
Signaling and Propagation Pathway
The propagation of Tau pathology is thought to occur through a "prion-like" mechanism, where pathological Tau seeds are released from a "donor" neuron and taken up by a "recipient" neuron, initiating a cascade of aggregation.
Caption: Simplified pathway of trans-neuronal Tau propagation.
Conclusion
While direct comparative quantitative data remains to be fully elucidated, the available evidence strongly suggests that the Tau peptide (294-305) and related fragments from the microtubule-binding region are potent inducers of Tau aggregation. Their smaller size and inherent propensity to form beta-sheet structures may allow them to act as more efficient seeds compared to the full-length Tau protein, which possesses domains that can inhibit aggregation. The FRET-based biosensor and RT-QuIC assays provide robust platforms for future studies to precisely quantify the seeding capacity of this and other pathologically relevant Tau fragments, which will be invaluable for the development of novel diagnostics and therapeutics for tauopathies.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tau seed amplification assay reveals relationship between seeding and pathological forms of tau in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Active vs. Passive Immunotherapy Targeting Tau (294-305)
For Researchers, Scientists, and Drug Development Professionals
The aggregation of microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease and other tauopathies. The microtubule-binding region (MTBR) of tau, particularly the 294-305 amino acid sequence, is critical for its aggregation propensity. Consequently, this region has emerged as a key target for immunotherapeutic strategies. This guide provides a head-to-head comparison of active and passive immunotherapy approaches targeting this specific epitope, with a focus on preclinical data.
Executive Summary
Both active and passive immunotherapies targeting the Tau (294-305) region and the broader MTBR have demonstrated therapeutic potential in preclinical models. Active immunotherapy, primarily represented by the vaccine candidate AADvac1, induces a polyclonal antibody response, offering the potential for long-lasting effects with less frequent administration. In contrast, passive immunotherapy, involving the administration of monoclonal antibodies, provides immediate antibody availability and precise epitope targeting, but typically requires more frequent dosing.
Preclinical studies for both modalities have shown promising results, including reduced tau pathology and, in some cases, improved cognitive and motor function. However, a direct head-to-head comparison is challenging due to the limited number of passive immunotherapy candidates specifically targeting the 294-305 epitope with extensive published preclinical data. This guide will compare the active vaccine AADvac1 with passive immunotherapies targeting the broader MTBR, highlighting the key differences in their mechanisms, experimental validation, and potential therapeutic implications.
Data Presentation: Quantitative Comparison of Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies of active and passive immunotherapies targeting the Tau MTBR.
Table 1: Efficacy of Active Immunotherapy (AADvac1) in Transgenic Animal Models
| Animal Model | Treatment Group | Key Efficacy Endpoints | Outcome |
| Transgenic Rat (SHR-24) | AADvac1 | - Reduction in insoluble tau (AT8) in the brainstem- Reduction in neurofibrillary tangles (AT8) in the brainstem- Improvement in sensorimotor function (beam-walk test) | - Significant reduction in tau pathology- Amelioration of deleterious phenotype |
| Transgenic Mouse (P301S) | T294-HBc VLP | - Induction of robust antibody response- Reduction in hyperphosphorylated tau (AT8) in the hippocampus | - Significant induction of anti-tau antibodies- Reduction in tau hyperphosphorylation |
Table 2: Efficacy of Passive Immunotherapy (Anti-MTBR Monoclonal Antibodies) in Transgenic Animal Models
| Animal Model | Antibody | Key Efficacy Endpoints | Outcome |
| JNPL3 Mouse (P301L) | Anti-phospho-Tau (pS422) mAb | - Reduction in insoluble, hyperphosphorylated tau- Improvement in behavioral performance | - Significant reduction in tau pathology- Functional improvement |
| P301S Mouse | Anti-Tau MTBR mAb (BMS-986446) | - Inhibition of neuronal uptake of aggregated tau- Reduction in tau-induced neurotoxicity- Reduction in the development of tau pathology | - Reduced tau pathology and neurotoxicity- Improved behavioral deficits[1] |
| P301L Mouse | Anti-Tau mAb (MC1) | - Reduction of total and insoluble tau in forebrain | - Significant reduction in tau pathology[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Active Immunotherapy: AADvac1 Preclinical Protocol
-
Animal Model: Transgenic rats (SHR-24 line) expressing truncated human tau protein. These rats develop age-dependent neurofibrillary pathology and motor deficits.[3]
-
Immunization Protocol:
-
Assessment of Tau Pathology:
-
Immunohistochemistry: Brain sections were stained with antibodies against pathological tau (e.g., AT8) to visualize and quantify neurofibrillary tangles and insoluble tau aggregates.
-
Western Blot: Brain homogenates were analyzed to quantify the levels of soluble and insoluble tau species.
-
-
Behavioral Assessment:
-
Beam-Walk Test: To assess sensorimotor function and coordination, which is often impaired in this transgenic rat model.
-
Passive Immunotherapy: Anti-Tau MTBR Monoclonal Antibody Preclinical Protocol
-
Animal Model: Transgenic mice expressing human tau with the P301L or P301S mutation (e.g., JNPL3 or P301S mice), which develop progressive tau pathology and motor deficits.[2][7]
-
Antibody Administration:
-
Assessment of Tau Pathology:
-
Biochemical Assays: Sarkosyl-insoluble tau extraction from brain tissue followed by Western blotting to quantify aggregated tau.
-
Immunohistochemistry: Staining of brain sections with antibodies against various phosphorylated and conformational tau epitopes to assess the extent and distribution of pathology.
-
-
Functional Assessment:
-
Motor Function Tests: Rotarod test to measure motor coordination and balance.
-
Cognitive Tests: Y-maze or Morris water maze to assess learning and memory.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of Active vs. Passive Tau Immunotherapy.
Experimental Workflow Comparison
Caption: Comparative Experimental Workflows.
Logical Relationship of Findings
Caption: Logical Flow from Pathology to Therapeutic Goal.
Conclusion
Both active and passive immunotherapies targeting the Tau MTBR, including the specific 294-305 region, have demonstrated significant promise in preclinical models of tauopathy. Active immunotherapy with vaccines like AADvac1 offers the advantage of inducing a long-lasting polyclonal antibody response, potentially requiring less frequent administration. Passive immunotherapy with monoclonal antibodies provides immediate and specific targeting of pathogenic tau species.
The choice between these strategies in a clinical setting will depend on various factors, including the stage of the disease, the patient's immune status, and the desired therapeutic window. Further head-to-head comparative studies using standardized models and endpoints are necessary to definitively establish the relative efficacy and safety of these two promising approaches for the treatment of Alzheimer's disease and other tauopathies. The data presented in this guide provides a foundational comparison to inform ongoing and future research in this critical area of neurodegenerative disease therapeutics.
References
- 1. emjreviews.com [emjreviews.com]
- 2. researchgate.net [researchgate.net]
- 3. AADvac1, an Active Immunotherapy for Alzheimer's Disease and Non Alzheimer Tauopathies: An Overview of Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tau Immunotherapy Shows Great Potential in Pre-Clinical Studies [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Passive immunization with anti-Tau antibodies in two transgenic models: reduction of Tau pathology and delay of disease progression [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Researcher's Choice: Unveiling the Advantages of Tau Peptide (294-305) in Aggregation Studies
A Comparative Guide for Neurodegeneration Research
In the intricate landscape of neurodegenerative disease research, particularly in the study of tauopathies like Alzheimer's disease, the choice of molecular tools is paramount. Among the array of peptides utilized to model the pathological aggregation of the Tau protein, the fragment spanning amino acids 294-305 has emerged as a significant player. This guide provides a comprehensive comparison of Tau Peptide (294-305) with other commonly used peptides in aggregation studies, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their experimental design.
At the Core of Aggregation: Why Tau Peptide (294-305)?
The Tau protein, in its physiological state, is crucial for microtubule stabilization in neurons. However, in tauopathies, it undergoes conformational changes and aggregates into neurofibrillary tangles (NFTs), a hallmark of these devastating diseases. The formation of these aggregates is driven by specific regions within the Tau protein, with the microtubule-binding repeat domain being of particular interest.
Tau Peptide (294-305), with the sequence KDNIKHVPGGGS, is located within the second microtubule-binding repeat (R2) of the most common Tau isoform in the adult human brain. Its significance in aggregation studies stems from several key advantages:
-
Inclusion of a Critical Proline: The presence of Proline at position 301 is of particular interest. Mutations at this site, such as P301L and P301S, are linked to frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17), and these mutations are known to enhance the propensity of Tau to aggregate. Studying the wild-type 294-305 sequence provides a crucial baseline for understanding the pathogenic effects of these mutations.
-
Relevance to Immunotherapy: This specific peptide sequence is the basis for the active immunotherapy candidate AADvac1, which has undergone clinical trials.[1][2][3][4][5][6][7][8] This makes in vitro studies using Tau (294-305) directly relevant to the development and understanding of potential therapeutic interventions.
-
Solubility and Handling: As a relatively short peptide, Tau (294-305) offers advantages in terms of synthesis, purification, and solubility compared to full-length Tau or larger fragments, facilitating more controlled and reproducible aggregation assays.
Comparative Analysis: Tau (294-305) vs. Other Key Peptides
While Tau (294-305) offers distinct advantages, a comprehensive understanding requires comparison with other pivotal peptides used in the field. The most notable of these are the hexapeptide motifs PHF6* (²⁷⁵VQIINK²⁸⁰) located in the R2 domain and PHF6 (³⁰⁶VQIVYK³¹¹) in the R3 domain, which are considered the core amyloidogenic regions of Tau.[9][10]
| Peptide Fragment | Sequence | Key Characteristics | Advantages in Aggregation Studies | Disadvantages in Aggregation Studies |
| Tau (294-305) | KDNIKHVPGGGS | Contains the P301 residue, relevant to FTDP-17 mutations. Basis for the AADvac1 vaccine. | Allows for direct study of the impact of P301 mutations. High relevance to clinical immunotherapy research. Good balance of aggregation propensity and handling properties. | May not aggregate as readily as the core PHF6 motifs on its own without inducers or mutations. |
| PHF6* (²⁷⁵VQIINK²⁸⁰) | VQIINK | Core aggregation motif in the R2 domain of 4R-Tau isoforms. | High intrinsic aggregation propensity, useful for screening aggregation inhibitors.[11] Represents a key nucleating site. | Specific to 4R-Tau isoforms. Its isolated study may not capture the broader context of the surrounding sequences. |
| PHF6 (³⁰⁶VQIVYK³¹¹) | VQIVYK | Core aggregation motif in the R3 domain, present in all six Tau isoforms. | Very high aggregation propensity, considered a primary driver of Tau fibrillization.[10][12] Broad relevance across all Tau isoforms. | Can be challenging to work with due to rapid self-aggregation. May not fully represent the more complex aggregation process of full-length Tau. |
| Full-Length Tau | 1-441 (longest isoform) | Represents the complete protein with all domains and post-translational modification sites. | Provides the most physiologically relevant model for studying Tau aggregation in the context of all its domains and potential modifications. | Difficult to produce and purify in a monomeric state. Aggregation is slow and often requires co-factors like heparin, making assays complex and less reproducible.[13][14] |
| K18 Fragment | 244-372 (4R) | Contains all four microtubule-binding repeats of the 4R-Tau isoform. | More prone to aggregation than full-length Tau.[13] Includes all the key aggregation-prone regions. | Still a large fragment, can be challenging to produce. Lacks the N- and C-terminal domains which can influence aggregation. |
| K19 Fragment | 244-372 (lacking R2) | Contains three microtubule-binding repeats (R1, R3, R4) of the 3R-Tau isoform. | Represents the 3R-Tau isoforms. Useful for studying isoform-specific aggregation.[13] | Lacks the PHF6* motif, which is a key driver of aggregation in 4R-Tau. |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Aggregation Assay
This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in amyloid fibrils.
Materials:
-
Tau Peptide (e.g., Tau 294-305, PHF6, PHF6*)
-
Heparin sodium salt (or other aggregation inducer)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Peptide Preparation: Dissolve the Tau peptide in an appropriate solvent (e.g., DMSO or water) to create a stock solution. Determine the concentration accurately using a method like BCA assay or UV absorbance.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing the Tau peptide at the desired final concentration (e.g., 10-50 µM), heparin (e.g., at a 1:4 molar ratio of heparin to peptide), and ThT (e.g., 10-20 µM) in PBS.
-
Incubation and Monitoring: Place the microplate in a plate reader pre-set to 37°C. Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm. The plate should be shaken briefly before each reading to ensure a homogenous solution.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters such as the lag time (nucleation phase) and the maximum slope (elongation rate).
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM is used to visualize the morphology of the resulting aggregates to confirm the presence of amyloid-like fibrils.
Materials:
-
Aggregated peptide solution from the ThT assay or a separate incubation.
-
Carbon-coated copper grids (e.g., 400 mesh).
-
Uranyl acetate (B1210297) or phosphotungstic acid (for negative staining).
-
Ultrapure water.
Protocol:
-
Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the aggregated peptide solution onto the surface of a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Gently wash the grid by touching the edge to a drop of ultrapure water to remove any unadsorbed material.
-
Staining: Negatively stain the grid by applying a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 30-60 seconds.
-
Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Observe the grid under a transmission electron microscope at various magnifications to visualize the morphology of the aggregates.
Visualizing the Process: Workflows and Pathways
To better understand the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for a typical in vitro Tau peptide aggregation study.
Caption: A simplified pathway of Tau protein aggregation.
Conclusion
The selection of an appropriate peptide is a critical decision in the design of Tau aggregation studies. Tau Peptide (294-305) presents a compelling choice due to its direct relevance to human pathology, its role in the development of immunotherapies, and its favorable handling characteristics. While the core amyloidogenic motifs like PHF6 and PHF6* are invaluable for studying the fundamental mechanisms of aggregation and for high-throughput screening of inhibitors, Tau (294-305) provides a more nuanced model that bridges basic research with clinical applications. By understanding the comparative advantages and employing standardized experimental protocols, researchers can advance our understanding of tauopathies and accelerate the development of effective therapeutic strategies.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 8. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 14. Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Tau Peptide (294-305) Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification and characterization of Tau peptide (294-305) are critical in the study of tauopathies like Alzheimer's disease. This guide provides a comparative overview of common biochemical assays utilized for this peptide, with a focus on their reproducibility, supported by experimental data and detailed protocols.
The Tau peptide fragment 294-305, with the sequence KDNIKHVPGGGS, is a region of significant interest in neurodegenerative disease research. It is located in the microtubule-binding repeat domain of the Tau protein and is implicated in the pathological aggregation of Tau into neurofibrillary tangles. The reproducibility of assays targeting this peptide is paramount for the reliability of experimental findings and the successful development of therapeutics.
This guide compares three widely used assay platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Thioflavin T (ThT) Aggregation Assays. Each method offers distinct advantages and is subject to specific sources of variability that can impact reproducibility.
Comparative Analysis of Assay Performance
The choice of assay for Tau Peptide (294-305) depends on the specific research question, whether it is quantification, size determination, or aggregation propensity. The following table summarizes the typical quantitative performance characteristics for each assay type. It is important to note that while specific data for the 294-305 peptide is not always available, the presented values are based on established performance for similar tau assays and short peptides.
| Assay Type | Parameter | Typical Value | Key Considerations for Reproducibility |
| ELISA | Intra-Assay CV | < 8%[1][2] | Antibody specificity and affinity, plate coating consistency, washing steps, operator variability. |
| Inter-Assay CV | < 10%[1][2] | Lot-to-lot variability of antibodies and reagents, instrument calibration, different operators. | |
| Sensitivity | pg/mL range[1] | Dependent on antibody pair and detection system. | |
| Western Blot | Intra-Assay CV | 15-25% | Transfer efficiency of small peptides, antibody quality, signal detection and quantification methods. |
| Inter-Assay CV | 20-30% | Inconsistent transfer, lot-to-lot antibody variability, differences in membrane and reagent quality. | |
| Sensitivity | ng range | Dependent on antibody affinity and detection chemistry (chemiluminescence vs. fluorescence). | |
| ThT Aggregation | Intra-Assay CV | 5-15%[3] | Pipetting accuracy, plate reader sensitivity, temperature control, initial seeding conditions. |
| Inter-Assay CV | 10-25%[3] | Peptide batch-to-batch variation, reagent preparation, instrument settings. | |
| Sensitivity | µM range | Dependent on the intrinsic aggregation propensity of the peptide and assay conditions. |
Experimental Protocols
Detailed and consistent methodologies are the cornerstone of reproducible research. Below are representative protocols for each assay, adapted for the analysis of Tau Peptide (294-305).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a sandwich ELISA for the quantification of Tau Peptide (294-305).
-
Coating: A 96-well microplate is coated with a capture antibody specific for an epitope on the Tau (294-305) peptide. The plate is incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a solution (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards and samples containing the Tau peptide are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes a different epitope on the peptide is added and incubated for 1 hour.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added, leading to color development in proportion to the amount of peptide.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader.
Western Blot Protocol for Small Peptides
Detecting a small peptide like Tau (294-305) (approx. 1.2 kDa) via Western Blot requires protocol modifications to ensure its retention and detection.
-
Gel Electrophoresis: Samples are run on a high-percentage (16.5%) Tris-Tricine polyacrylamide gel to resolve low molecular weight species[4].
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane with a small pore size (0.2 µm) to maximize peptide retention[5]. A wet transfer at a low constant voltage (e.g., 70V) for 1-2 hours in a cold room is recommended. The transfer buffer should contain a higher percentage of methanol (B129727) (up to 20%) to enhance peptide binding to the membrane[4].
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the Tau (294-305) peptide.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using a digital imaging system.
Thioflavin T (ThT) Aggregation Assay Protocol
This assay monitors the aggregation of Tau Peptide (294-305) in real-time.
-
Peptide Preparation: A stock solution of synthetic Tau Peptide (294-305) is prepared in an appropriate buffer (e.g., PBS).
-
Reaction Setup: In a 96-well black, clear-bottom plate, the peptide solution is mixed with Thioflavin T to a final concentration. An aggregation inducer, such as heparin, may be included.
-
Incubation and Monitoring: The plate is incubated in a plate reader with temperature control (e.g., 37°C) and intermittent shaking. ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The fluorescence intensity is plotted against time to generate an aggregation curve, from which parameters like the lag phase and maximum aggregation can be determined. A study on full-length tau protein reported that their heparin-induced aggregation assay is highly reproducible between different wells, experimental runs, and protein batches[3][6].
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key steps in each assay.
ELISA Workflow for Tau Peptide (294-305) Quantification.
Western Blot Workflow for Small Peptide Detection.
ThT Aggregation Assay Workflow.
Conclusion
The reproducibility of assays for Tau Peptide (294-305) is influenced by the chosen method and careful adherence to optimized protocols. ELISA offers the highest reproducibility for quantification, with low intra- and inter-assay variability. Western blotting, while valuable for confirming peptide size, generally exhibits higher variability and requires specific adaptations for small peptides. ThT aggregation assays are essential for studying fibrillation kinetics but can be sensitive to subtle variations in experimental conditions. By understanding the strengths and limitations of each assay and implementing rigorous experimental design and controls, researchers can enhance the reproducibility and reliability of their findings in the critical area of tauopathy research.
References
- 1. Human tau ELISA Kit [ABIN6971281] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 2. Human pτ(phospho Tau Protein) ELISA Kit [elkbiotech.com]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol for low molecular weight proteins [abcam.com]
- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
Unraveling the In Vivo Impact of Tau Peptide (294-305): A Comparative Analysis with Scrambled Control
For researchers, scientists, and drug development professionals, understanding the specific in vivo effects of key protein fragments is paramount in the quest for effective therapeutics for neurodegenerative diseases. This guide provides a comparative overview of the in vivo effects of Tau Peptide (294-305), a sequence of interest in Alzheimer's disease research, and its scrambled control peptide. The use of a scrambled peptide with the same amino acid composition but a randomized sequence is a critical experimental control to ensure that any observed effects are specific to the primary sequence of the Tau peptide and not due to non-specific factors such as charge or hydrophobicity.
While the Tau peptide (294-305) has been a focal point of investigation, particularly as a key component of the active immunotherapy candidate AADvac1, direct, publicly available, quantitative in vivo comparisons of the standalone peptide with a scrambled control are limited. Most research has centered on the immunogenic properties of this peptide when presented as part of a vaccine. These studies in transgenic animal models have demonstrated that vaccination with constructs containing the Tau (294-305) sequence can lead to a reduction in Tau pathology and an improvement in behavioral deficits.
However, a detailed head-to-head comparison of the direct neurological effects of the Tau peptide versus a scrambled control upon in vivo administration remains an area requiring further public domain research. The available information underscores the importance of such controls in peptide-based therapeutic research. For instance, in studies of other therapeutic peptides for neurodegenerative diseases, scrambled peptide controls have been shown to be inert, exhibiting no significant impact on the targeted pathological or behavioral endpoints. This reinforces the principle that the biological activity observed is sequence-dependent.
Experimental Design and Methodologies
To rigorously assess the in vivo effects of Tau Peptide (294-305) and its scrambled control, a well-defined experimental protocol is essential. The following outlines a typical methodology that would be employed in such a comparative study.
Animal Models
Transgenic mouse or rat models that recapitulate key aspects of Tau pathology, such as the P301L or P301S mutations, are commonly used. These models develop age-dependent neurofibrillary tangles and associated cognitive and motor deficits, providing a relevant platform to test the effects of the peptides.
Peptide Administration
Direct administration of the peptides into the central nervous system is a common approach to bypass the blood-brain barrier and ensure target engagement. Intracerebroventricular (ICV) or direct intracerebral injection into specific brain regions like the hippocampus are standard procedures.
Experimental Groups
A typical study would include the following groups:
-
Vehicle Control: Administration of the carrier solution (e.g., sterile saline or artificial cerebrospinal fluid).
-
Tau Peptide (294-305): Administration of the active Tau peptide.
-
Scrambled Control Peptide: Administration of the scrambled version of the Tau peptide at an equivalent concentration.
Endpoint Analysis
A comprehensive analysis would involve a battery of behavioral, histological, and biochemical tests at predefined time points post-injection.
-
Behavioral Assessments: To evaluate cognitive function, tests such as the Morris water maze, Y-maze, and novel object recognition are employed. Motor function can be assessed using rotarod or open-field tests.
-
Histopathological Analysis: Brain tissue is examined for markers of neurodegeneration, neuroinflammation, and synaptic integrity. Immunohistochemistry using antibodies against phosphorylated Tau (e.g., AT8, AT100), neuronal markers (e.g., NeuN), astrocyte markers (e.g., GFAP), and microglia markers (e.g., Iba1) is performed.
-
Biochemical Analysis: Brain homogenates are analyzed using techniques like ELISA and Western blotting to quantify the levels of total and phosphorylated Tau, as well as markers of synaptic plasticity and inflammation.
Data Presentation
The quantitative data from such a comparative study would be summarized in tables to facilitate a clear comparison between the effects of the Tau Peptide (294-305) and the scrambled control.
Table 1: Hypothetical Comparative Behavioral Data
| Behavioral Test | Vehicle Control | Tau Peptide (294-305) | Scrambled Control Peptide |
| Morris Water Maze (Escape Latency, s) | 45 ± 5 | 30 ± 4 | 43 ± 6 |
| Y-Maze (% Spontaneous Alternation) | 55 ± 3 | 70 ± 5 | 56 ± 4 |
| Novel Object Recognition (Recognition Index) | 0.52 ± 0.05 | 0.68 ± 0.06* | 0.54 ± 0.05 |
*p < 0.05 compared to Vehicle and Scrambled Control groups.
Table 2: Hypothetical Comparative Histopathological and Biochemical Data
| Parameter | Vehicle Control | Tau Peptide (294-305) | Scrambled Control Peptide |
| Phospho-Tau (AT8) Immunoreactivity (% Area) | 15 ± 2 | 8 ± 1.5 | 14 ± 2.5 |
| Iba1 Immunoreactivity (% Area) | 12 ± 1.8 | 7 ± 1.2 | 11 ± 2.0 |
| Synaptophysin Level (relative to Vehicle) | 1.0 ± 0.1 | 1.5 ± 0.2* | 1.05 ± 0.15 |
*p < 0.05 compared to Vehicle and Scrambled Control groups.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, graphical representations are invaluable.
Validating Tau Peptide (294-305) as a Therapeutic Target in Tauopathies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of pathological tau protein is a central feature of a range of neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The Tau peptide (294-305) has emerged as a key therapeutic target due to its critical role in tau aggregation and pathology. This guide provides a comprehensive comparison of therapeutic strategies centered on this peptide, alongside alternative tau-targeting approaches, supported by experimental data and detailed protocols.
Targeting Tau Peptide (294-305): The AADvac1 Approach
An active immunotherapy, AADvac1, has been developed to specifically target the Tau Peptide (294-305). The vaccine is designed to stimulate the patient's immune system to produce antibodies against this specific region of the tau protein, thereby preventing or clearing pathological tau aggregates.
Preclinical and Clinical Efficacy of AADvac1
Preclinical studies in transgenic rat models of tauopathy demonstrated that immunization with AADvac1 led to a significant reduction in neurofibrillary tangles and insoluble tau protein. These findings paved the way for clinical trials in humans.
The Phase II ADAMANT trial, a 24-month, randomized, placebo-controlled study, evaluated the safety, immunogenicity, and efficacy of AADvac1 in patients with mild Alzheimer's disease.
Table 1: Summary of AADvac1 Phase II ADAMANT Trial Results
| Outcome Measure | AADvac1 Group | Placebo Group | p-value |
| Safety & Tolerability | |||
| Serious Adverse Events | 17.1% | 24.1% | N/A |
| Any Adverse Events | 84.6% | 81.0% | N/A |
| Immunogenicity | |||
| Antibody Responders | >95% | N/A | N/A |
| Cognitive & Functional Outcomes (Overall Population) | |||
| Change in CDR-SB | -0.360 (95% CI -1.306, 0.589) | N/A | Not Significant |
| Change in ADCS-MCI-ADL | Not Reported | Not Reported | Not Significant |
| Cognitive & Functional Outcomes (Biomarker-Positive Subgroup) | |||
| Slowing of Clinical Decline (CDR-SB) | 27% | N/A | 0.048 |
| Slowing of Functional Decline (ADCS-MCI-ADL) | 30% | N/A | 0.039 |
| Biomarker Outcomes (Overall Population) | |||
| Change in Plasma NfL | 13% increase (2.09 pg/mL) | 28% increase (4.93 pg/mL) | 0.0035 |
| Biomarker Outcomes (Biomarker-Positive Subgroup) | |||
| Reduction in Blood NfL | 62% | N/A | 0.010 |
| Reduction in CSF pTau-T217 | Significant Reduction | N/A | 0.009 |
*CDR-SB: Clinical Dementia Rating-Sum of Boxes; ADCS-MCI-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living for Mild Cognitive Impairment; NfL: Neurofilament light chain; CSF: Cerebrospinal Fluid; pTau: Phosphorylated Tau. Data sourced from peer-reviewed publications on the ADAMANT trial.[1][2][3][4][5][6][7]
Comparison with Alternative Tau-Targeting Strategies
While targeting Tau Peptide (294-305) with AADvac1 has shown promise, several other therapeutic strategies are being explored to combat tauopathies. These include tau aggregation inhibitors and microtubule stabilizers.
Table 2: Comparison of Tau-Targeting Therapeutic Strategies
| Therapeutic Strategy | Key Product/Molecule | Mechanism of Action | Latest Clinical Trial Phase | Key Efficacy/Safety Findings |
| Active Immunotherapy (Targeting Tau 294-305) | AADvac1 | Induces antibodies against Tau Peptide (294-305) to inhibit aggregation and promote clearance. | Phase II | Safe and immunogenic; slowed cognitive and functional decline in a biomarker-positive subgroup; significantly reduced biomarkers of neurodegeneration.[1][2][4][6] |
| Tau Aggregation Inhibitor | Leuco-methylthioninium bis(hydromethanesulfonate) (LMTM) | Inhibits the aggregation of tau protein into paired helical filaments. | Phase III | Primary analysis was negative as an add-on therapy. Change in ADAS-Cog: -0.02 (75mg), -0.43 (125mg) vs. control; Change in ADCS-ADL: -0.93 (75mg), -0.34 (125mg) vs. control.[8][9] |
| Microtubule Stabilizer | Davunetide (AL-108) | Promotes microtubule stability to compensate for the loss of tau function. | Phase II/III (in PSP) | Well-tolerated but not effective in Progressive Supranuclear Palsy (PSP). No significant difference in PSPRS or SEADL change from baseline compared to placebo.[10] |
| Microtubule Stabilizer | Epothilone D | Brain-penetrant microtubule-stabilizing agent. | Preclinical | In a mouse model of tauopathy, improved microtubule density, axonal integrity, and cognitive performance.[1][3][11][12][13] |
*ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; PSPRS: Progressive Supranuclear Palsy Rating Scale; SEADL: Schwab and England Activities of Daily Living.
Signaling Pathways and Experimental Workflows
Pathological Tau Cascade and Therapeutic Intervention
Caption: Pathological cascade of tau and points of therapeutic intervention.
Experimental Workflow for AADvac1 Validation
Caption: Workflow for the validation of Tau Peptide (294-305) as a therapeutic target.
Experimental Protocols
Thioflavin T (ThT) Assay for Tau Aggregation
This assay is used to monitor the kinetics of tau fibril formation in vitro. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
Materials:
-
Recombinant Tau protein (full-length or fragment)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Heparin stock solution (e.g., 100 µM, to induce aggregation)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of ThT in Assay Buffer (e.g., final concentration of 10-25 µM).
-
Prepare a working solution of heparin in Assay Buffer.
-
Thaw Tau protein aliquot on ice. Centrifuge briefly to collect the solution at the bottom of the tube.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a master mix for each condition (e.g., control, Tau alone, Tau + inhibitor).
-
The final reaction mixture in each well should contain Tau protein (e.g., 10 µM), ThT (e.g., 10 µM), and heparin (e.g., 2.5 µM) in Assay Buffer.
-
The typical order of addition is Assay Buffer, Tau protein, test compound (if any), and finally heparin to initiate aggregation.
-
-
Plate Setup:
-
Pipette 80-100 µL of each reaction mixture into the wells of the 96-well plate. Prepare at least three technical replicates for each condition.
-
Include control wells: Buffer + ThT (for background fluorescence) and Tau + ThT without heparin (to monitor spontaneous aggregation).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the measurement parameters:
-
Excitation wavelength: ~440-450 nm
-
Emission wavelength: ~480-485 nm
-
-
Program the reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-72 hours), with shaking before each read to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
The lag time, maximum fluorescence, and slope of the elongation phase can be used to compare the aggregation under different conditions.[12][14][15][16][17]
-
Sandwich ELISA for Total Tau Quantification in Brain Homogenates
This protocol outlines a general procedure for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify total tau levels in brain tissue samples.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for Tau.
-
Brain tissue homogenates (prepared in an appropriate lysis buffer with protease inhibitors).
-
Recombinant Tau protein standard of known concentration.
-
Detection antibody specific for a different epitope on Tau (e.g., biotinylated).
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 M H2SO4).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve by performing serial dilutions of the recombinant Tau standard in Assay Diluent. A typical range might be from 0 to 1000 pg/mL.
-
Dilute brain homogenate samples in Assay Diluent to fall within the range of the standard curve. The optimal dilution factor needs to be determined empirically.
-
-
Assay Procedure:
-
Add 100 µL of standards, samples, and blank (Assay Diluent only) to the appropriate wells of the pre-coated plate.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the Tau standards.
-
Use the standard curve to determine the concentration of Tau in the unknown samples.[18][19][20][21]
-
Western Blot for Phosphorylated Tau
This protocol provides a general workflow for detecting phosphorylated tau in brain tissue extracts by Western blotting.
Materials:
-
Brain tissue lysates (prepared in RIPA buffer or similar, with phosphatase and protease inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for a phosphorylated Tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Primary antibody for total Tau (for normalization).
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the brain lysates using a suitable method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Tau (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tau and/or a loading control protein.
-
Quantify the band intensities using densitometry software.
-
References
- 1. Epothilone D improves microtubule density, axonal integrity, and cognition in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - [medicinesresources.nhs.uk]
- 3. The Microtubule-Stabilizing Agent, Epothilone D, Reduces Axonal Dysfunction, Neurotoxicity, Cognitive Deficits, and Alzheimer-Like Pathology in an Interventional Study with Aged Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davunetide | ALZFORUM [alzforum.org]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
- 9. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzforum.org [alzforum.org]
- 12. The Characterization of Microtubule-Stabilizing Drugs as Possible Therapeutic Agents for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. abcam.com [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for Tau Peptide (294-305) (human)
The following provides essential safety and logistical information for the proper disposal of Tau Peptide (294-305) (human) in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
While Tau Peptide (294-305) (human) is a fragment of the naturally occurring Tau protein and is not classified as a hazardous substance, it is critical to handle all research chemicals with a degree of caution, as their toxicological properties may not be fully understood.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Immediate Safety Protocols
Before handling or disposing of Tau Peptide (294-305) (human), ensure that all relevant personnel are familiar with the following safety measures. In the absence of a specific Safety Data Sheet (SDS) for this exact peptide, it should be handled with the care afforded to potentially hazardous chemicals.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. Change immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of peptide solutions.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required for solutions. Use a fume hood when handling lyophilized powder. | Lyophilized powder can become airborne and should not be inhaled.[2] |
Emergency Procedures:
| Situation | First-Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
| Spills | Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect for disposal and keep in suitable, closed containers.[3] |
Step-by-Step Disposal Protocol
The proper disposal of Tau Peptide (294-305) (human) and associated materials involves a systematic approach of segregation, containerization, and coordination with your institution's Environmental Health and Safety (EHS) department.[2][4]
1. Waste Segregation at the Source:
Proper segregation is the first and most critical step in laboratory waste management.[4][5] All items that have come into contact with the peptide are considered contaminated and must be disposed of as chemical waste.
-
Solid Waste: This includes, but is not limited to:
-
Liquid Waste: This includes:
-
Unused or expired peptide solutions
-
Solvents used to dissolve the peptide (e.g., DMSO, water with TFA)[4]
-
Contaminated buffers and rinsates
-
2. Containerization:
Use separate, clearly labeled, and appropriate containers for solid and liquid waste.
-
For Solid Waste:
-
Use a dedicated, leak-proof container with a secure lid, such as a high-density polyethylene (B3416737) (HDPE) container.[4]
-
The container must be kept closed except when adding waste.[4]
-
Label the container clearly as "Solid Waste Contaminated with Tau Peptide (294-305) (human)."
-
-
For Liquid Waste:
-
Use a compatible, non-reactive, and sealable container.
-
Crucially, do not mix incompatible solvents. Segregate halogenated and non-halogenated solvent waste streams.
-
Label the container with the full chemical names of all constituents, including the peptide and all solvents, and their approximate concentrations.
-
3. Storage of Waste:
Store waste containers in a designated and secure area within the laboratory, away from general traffic.[4] Secondary containment trays are recommended to prevent spills.[4]
4. Final Disposal:
Never dispose of peptide waste in the regular trash or down the sanitary sewer.[2][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]
-
Contact your Environmental Health and Safety (EHS) department to schedule a collection.[2][4] The EHS office will ensure that the waste is disposed of in compliance with all local, state, and federal regulations.[2]
Visualized Workflows
The following diagrams illustrate the procedural logic for the safe disposal of Tau Peptide (294-305) (human).
Caption: Workflow for the proper disposal of waste contaminated with Tau Peptide (294-305) (human).
Caption: Decision-making process for segregating different types of peptide waste.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide24.store [peptide24.store]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Tau Peptide (294-305) (human)
Essential Safety and Handling Guide for Tau Peptide (294-305) (human)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Tau Peptide (294-305) (human) is of utmost importance. This guide delivers immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of research. While specific toxicity data for many synthetic peptides are unavailable, they should be handled as potentially hazardous materials.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling Tau Peptide (294-305). The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[2][3] It is advisable to change gloves immediately if they become contaminated.[3] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[2][4][6] Work should ideally be conducted in a fume hood or biosafety cabinet.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of Tau Peptide (294-305).
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide in a cool, dry, and dark place.[5] For long-term storage, temperatures of -20°C or colder are recommended.[6][7]
-
Peptides are often hygroscopic.[6] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4][6]
Preparation for Use (Reconstitution):
-
Use sterile equipment to avoid cross-contamination.[3]
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[4]
-
The solubility of a peptide is determined by its polarity.[6] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed for initial dissolution, followed by dilution with an aqueous buffer.[6]
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[2]
-
For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7] Store reconstituted solutions at 4°C for short-term use or frozen for longer-term storage.[5][6]
-
All containers should be clearly labeled with the peptide name, concentration, and date of preparation.[3][5]
Disposal Plan
All waste containing Tau Peptide (294-305) should be treated as chemical waste.[4] Never dispose of peptides in regular trash or down the drain.[3]
| Waste Type | Disposal Procedure |
| Unused Peptide | Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[2] |
| Contaminated Materials | All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Contaminated solutions should be collected in a designated hazardous waste container.[1] |
All waste disposal must adhere to local, state, and federal regulations.[3] Consult with your institution's environmental health and safety (EH&S) department for specific protocols.[3]
Visualized Workflow
Caption: Workflow for handling Tau Peptide (294-305).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
